(R)-CCG-1423
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H13ClF6N2O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-[(2R)-1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)/t9-/m1/s1 |
InChI Key |
DSMXVSGJIDFLKP-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide |
Origin of Product |
United States |
Foundational & Exploratory
(R)-CCG-1423: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a potent small-molecule inhibitor of the Rho-associated protein kinase (Rho)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including gene expression, cytoskeletal dynamics, cell proliferation, migration, and invasion, and its dysregulation is implicated in numerous pathologies such as cancer and fibrosis.[3][4] this compound exerts its effects by primarily targeting the nuclear import of MRTF-A, a key transcriptional coactivator, thereby preventing the activation of SRF-mediated gene transcription.[3][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on signaling pathways, and the experimental evidence supporting these findings.
The Rho/MRTF/SRF Signaling Pathway: The Primary Target of this compound
The Rho family of small GTPases, particularly RhoA, acts as a molecular switch that, upon activation by upstream signals such as lysophosphatidic acid (LPA) acting through Gα12/13-coupled receptors, initiates a cascade of events leading to the activation of SRF-mediated transcription.[1][6] A key mediator in this pathway is MRTF-A (also known as MKL1), which in its inactive state is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin).[4][5] Activation of RhoA leads to actin polymerization, which depletes the cytoplasmic pool of G-actin, liberating MRTF-A to translocate into the nucleus.[4][5] In the nucleus, MRTF-A forms a complex with SRF, a MADS-box transcription factor, to drive the expression of a host of target genes containing a serum response element (SRE) in their promoters.[1][6] These target genes are involved in cytoskeletal organization, cell adhesion, migration, and proliferation.[1]
Molecular Mechanism of this compound Action
This compound acts downstream of RhoA activation and actin polymerization.[1] Its primary mechanism involves the inhibition of the nuclear import of MRTF-A.[3][5]
Direct Binding to MRTF-A
Biochemical studies have demonstrated that CCG-1423 directly binds to MRTF-A.[5] Specifically, it interacts with the N-terminal basic domain (NB) of MRTF-A, which functions as a nuclear localization signal (NLS).[5][7] By binding to this region, CCG-1423 sterically hinders the interaction between MRTF-A and the importin α/β1 heterodimer, which is responsible for transporting MRTF-A into the nucleus.[5][8] This inhibitory action is specific, as CCG-1423 does not affect the binding of G-actin to MRTF-A.[5] Interestingly, the S-isomer of CCG-1423 exhibits a modestly but significantly higher binding affinity for MRTF-A and is more potent in inhibiting MRTF-A-mediated cellular events compared to the R-isomer.[3]
Other Potential Targets
While MRTF-A is a primary target, some evidence suggests that CCG-1423 may have other molecular interactions that contribute to its overall activity. These include:
-
MICAL-2: CCG-1423 has been shown to bind to MICAL-2, an atypical actin-regulatory protein that can influence nuclear actin dynamics and, consequently, MRTF-A localization.[9][10]
-
Pirin: Affinity isolation-based target identification efforts have suggested that pirin, an iron-dependent cotranscription factor, is a target of the CCG-1423 series of compounds.[9] Pirin has been shown to modulate MRTF-dependent luciferase reporter activity.[9]
It is important to note that recent studies also suggest that CCG-1423 and its derivatives may have broader effects on global RNA synthesis, potentially by reducing RNA polymerase II elongation.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 (SRE.L-luciferase) | 1-5 µmol/L | PC-3 | Rho-pathway selective serum response element-luciferase reporter | [1] |
| IC50 (SRE.L-luciferase) | 1.5 µM | Not Specified | Rho-pathway selective serum response element-luciferase reporter | [2] |
| IC50 (Cell Growth) | 1 µM | PC-3 (with 30 µM LPA) | WST-1 assay | [2] |
| Inhibition of DNA Synthesis | <1 µmol/L | PC-3 | LPA-induced BrdUrd incorporation | [1][6] |
| Inhibition of Cell Invasion | 71% at 10 µM | PC-3 | Matrigel invasion assay | [2] |
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental to identifying and characterizing inhibitors of the Rho/MRTF/SRF pathway.[1][13]
Methodology:
-
Cell Culture and Transfection: PC-3 prostate cancer cells are cultured in appropriate media.[1] Cells are then co-transfected with an SRE.L-luciferase reporter plasmid (containing a mutant SRE selective for RhoA-induced transcription) and a constitutively active upstream activator of the pathway (e.g., Gα13Q226L).[1] A Renilla luciferase plasmid under a constitutive promoter (e.g., TK) is often co-transfected for normalization.[1]
-
Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-19 hours).[1]
-
Luciferase Activity Measurement: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.[12]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the stimulated luciferase activity.[1]
Cell Proliferation (WST-1) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
Methodology:
-
Cell Seeding and Treatment: Cells (e.g., PC-3) are seeded in 96-well plates.[14] After attachment, the cells are treated with a mitogen such as LPA in the presence or absence of different concentrations of this compound.[2][14]
-
Incubation: The cells are incubated for a defined period (e.g., 8 days).[1]
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well, and the plate is incubated for a further 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The data is often expressed as a percentage of the control (LPA + DMSO).[1]
In Vitro Binding Assay (CCG-1423 Sepharose Pull-Down)
This assay is used to demonstrate the direct binding of CCG-1423 to its protein targets.[5]
Methodology:
-
Preparation of CCG-1423 Sepharose: CCG-1423 is chemically coupled to Sepharose beads.[5]
-
Cell Lysate Preparation: Whole-cell extracts from cells overexpressing the protein of interest (e.g., Flag-MRTF-A) are prepared.[5]
-
Pull-Down: The cell lysates are incubated with the CCG-1423 Sepharose beads (or control Sepharose beads).[5]
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are then eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the protein of interest (e.g., anti-Flag).[5]
Visualizations of Signaling Pathways and Workflows
Figure 1. Signaling pathway of Rho/MRTF/SRF and the inhibitory action of this compound.
Figure 2. Experimental workflow for the SRE.L-luciferase reporter assay.
Conclusion
This compound is a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway. Its primary mechanism of action involves the direct binding to the nuclear localization signal of MRTF-A, thereby preventing its nuclear import and subsequent activation of SRF-mediated gene transcription.[3][5] This leads to the inhibition of various cellular processes that are crucial for cancer progression and fibrosis.[1][15] The detailed understanding of its mechanism, supported by robust experimental data, makes this compound a valuable tool for studying Rho-mediated signaling and a promising lead compound for the development of novel therapeutics targeting diseases driven by the dysregulation of this pathway.[1][6] Further research into its potential off-target effects and the development of more potent and specific analogs will be crucial for its clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of (R)-CCG-1423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is the less active enantiomer of the potent small molecule inhibitor CCG-1423, which has garnered significant attention for its ability to modulate the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cell proliferation, migration, and fibrosis, making it a compelling target for therapeutic intervention in diseases such as cancer and fibrosis. This technical guide provides an in-depth overview of the downstream targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
Primary Downstream Targets
The primary downstream target of CCG-1423, and by extension its (R)-enantiomer, is the transcriptional activity mediated by the MRTF/SRF complex. The mechanism of action is primarily through the inhibition of the nuclear import of MRTF-A, a key coactivator of SRF.[1][3] More recently, the iron-dependent cotranscription factor Pirin has also been identified as a direct molecular target of the CCG-1423 series of compounds.[4]
Myocardin-Related Transcription Factor A (MRTF-A)
This compound, although less potent than its (S)-enantiomer, is understood to directly interact with MRTF-A.[1][2] This interaction occurs at the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal (NLS).[3] By binding to this region, the compound sterically hinders the interaction of MRTF-A with the importin α/β1 complex, thereby preventing its translocation into the nucleus. In the cytoplasm, MRTF-A is sequestered by monomeric G-actin. Upon RhoA activation and subsequent actin polymerization, MRTF-A is released from G-actin, unmasking its NLS and allowing for nuclear import. CCG-1423 effectively traps MRTF-A in the cytoplasm, even after its release from G-actin.
Pirin
Pirin, a member of the cupin superfamily, has been identified as a direct binding partner for the CCG-1423 series of inhibitors.[4] Pirin is a nuclear protein that has been implicated as a cofactor in transcriptional regulation, including in pathways involving NF-κB. The binding of CCG-1423 derivatives to Pirin has been confirmed through biophysical methods, suggesting a potential alternative or parallel mechanism for the observed cellular effects of these compounds.[4]
Quantitative Data
Table 1: In Vitro Efficacy of CCG-1423
| Assay | Cell Line | IC50 | Citation |
| Rho-pathway selective serum response element-luciferase reporter | PC-3 | 1.5 µM | [5] |
| Gα13Q226L-stimulated SRE.L luciferase expression | PC-3 | 1-5 µM | [6] |
| LPA-induced DNA synthesis | PC-3 | <1 µM | [7] |
| Growth of RhoC-overexpressing melanoma cells (A375M2 and SK-Mel-147) | A375M2, SK-Mel-147 | Nanomolar range | [7] |
Table 2: Biophysical Interaction Data for CCG-1423 Derivatives with Pirin
| Compound | Target | Method | Binding Affinity (Kd) | Citation |
| CCG-222740 | Pirin | Isothermal Titration Calorimetry (ITC) | 4.3 µM | [4] |
| CCG-257081 | Pirin | Isothermal Titration Calorimetry (ITC) | 8.5 µM | [4] |
Signaling Pathway
The following diagram illustrates the established signaling pathway inhibited by CCG-1423.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream targets of this compound.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the activity of the Rho/MRTF/SRF signaling pathway.
Objective: To measure the inhibitory effect of this compound on SRF-mediated gene transcription.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE) is transfected into cells. Activation of the Rho/MRTF/SRF pathway leads to the binding of the MRTF-A/SRF complex to the SRE, driving luciferase expression. The luminescence produced by luciferase is proportional to the pathway's activity and can be quantified using a luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Plate PC-3 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Co-transfect cells with an SRE-luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro] Vector) and a constitutively active Gα13 construct (Gα13Q226L) or other pathway activators using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency.[6][8]
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for the SRE Luciferase Reporter Assay.
CCG-1423-Sepharose Pull-Down Assay
This assay is used to demonstrate the direct binding of this compound to its protein targets.[3]
Objective: To identify proteins that directly interact with this compound.
Principle: this compound is chemically coupled to Sepharose beads. A cell lysate or a purified protein solution is incubated with these beads. Proteins that bind to this compound will be "pulled down" with the beads. After washing away non-specific binders, the bound proteins are eluted and identified by Western blotting or mass spectrometry.
Methodology:
-
Preparation of CCG-1423-Sepharose:
-
Synthesize an analog of this compound containing a linker arm suitable for covalent coupling to N-hydroxysuccinimide (NHS)-activated Sepharose beads.
-
Couple the this compound analog to the Sepharose beads according to the manufacturer's protocol.
-
-
Protein Preparation:
-
Prepare cell lysates from cells overexpressing the target protein (e.g., Flag-tagged MRTF-A) or use in vitro translated protein.
-
-
Pull-Down:
-
Incubate the cell lysate or purified protein with the CCG-1423-Sepharose beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads several times with a suitable wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20) to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the target protein (e.g., anti-Flag).
-
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of (R)-CCG-1423 on the Actin Cytoskeleton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a small molecule inhibitor renowned for its targeted disruption of the RhoA signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of this compound and its subsequent effects on the actin cytoskeleton. By inhibiting the nuclear translocation of the Myocardin-Related Transcription Factor A (MRTF-A), this compound effectively downregulates the transcription of genes pivotal for actin dynamics, cell motility, and morphology. This document details the signaling pathways involved, presents quantitative data from pertinent studies, and offers detailed experimental protocols for researchers investigating the effects of this compound.
Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Pathway
The primary mechanism of action for this compound is not a direct interaction with actin filaments but rather an upstream inhibition of a key transcriptional pathway that governs the expression of numerous cytoskeletal proteins. This compound targets the RhoA/MRTF-A/Serum Response Factor (SRF) signaling cascade, a critical regulator of cellular processes dependent on the actin cytoskeleton, such as migration, adhesion, and contraction.
The signaling cascade begins with the activation of the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a key component of stress fibers. In resting cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the dissociation of MRTF-A. Once liberated, MRTF-A translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of proteins involved in cytoskeletal organization, including smooth muscle α-actin (α-SMA) and various actin-binding proteins.[1][2]
This compound exerts its inhibitory effect by directly binding to the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal (NLS).[3] This binding event physically obstructs the interaction between MRTF-A and the importin α/β1 heterodimer, the cellular machinery responsible for transporting MRTF-A into the nucleus.[3] Consequently, MRTF-A remains in the cytoplasm, unable to co-activate SRF, leading to the downregulation of SRF-dependent gene transcription.[2] It is noteworthy that the (S)-isomer of CCG-1423 has been reported to be more potent than the (R)-isomer in inhibiting MRTF-A/SRF-mediated cellular events.[4]
Figure 1. Signaling pathway of this compound action.
Effects on Actin Cytoskeleton and Cell Behavior
The inhibition of the MRTF-A/SRF pathway by this compound leads to a reduction in the expression of key proteins that regulate the actin cytoskeleton. This, in turn, manifests as observable changes in cell morphology, migration, and other actin-dependent cellular functions.
Downregulation of Actin-Binding Proteins
Studies have shown that treatment with CCG-1423 results in the decreased expression of several actin-binding proteins that are crucial for cell motility. In human microvascular endothelial cells (HmVECs), CCG-1423 treatment led to a dose-dependent reduction in the protein levels of Profilin-1 (Pfn1), Vasodilator-stimulated phosphoprotein (VASP), and ARP2/3 complex subunit 2 (ArpC2).[5] Pfn1 is particularly sensitive, showing a significant decrease even at low concentrations of CCG-1423.[1] These proteins are essential for actin polymerization and the formation of protrusive structures like lamellipodia and filopodia, which are necessary for cell migration.
Impact on Cell Morphology and Stress Fibers
While the primary effect of this compound is on the expression of actin-related genes, direct morphological changes to the actin cytoskeleton can be more subtle. One study noted that the effects of CCG-1423 on serum- and LPA-induced stress fibers were minimal, with some changes in phalloidin staining morphology observed at 5 µM, but most samples showing nearly normal stress fiber formation. However, immunolabeling with F-actin has revealed alterations in the actin cytoskeleton in other contexts. This suggests that the impact of this compound on the actin cytoskeleton may be cell-type specific and dependent on the experimental conditions.
Inhibition of Cell Migration and Invasion
A more pronounced and consistently observed effect of this compound is the potent inhibition of cell migration and invasion. By downregulating the machinery required for cytoskeletal rearrangements and cell motility, CCG-1423 effectively impairs these processes. For instance, CCG-1423 has been shown to inhibit the migration of endothelial cells and the invasion of prostate cancer cells through a Matrigel matrix.[5][6]
Figure 2. Logical flow of this compound's cellular effects.
Quantitative Data
The following tables summarize the quantitative data on the effects of CCG-1423 from various studies.
| Parameter | Cell Line | IC50 Value | Reference |
| Rho-pathway selective SRE-luciferase reporter | PC-3 | 1.5 µM | [6] |
| Cell Growth (in the presence of 30 µM LPA) | PC-3 | 1 µM | [6] |
Table 1. IC50 Values of CCG-1423.
| Cellular Process | Cell Line | Concentration of CCG-1423 | Incubation Time | Inhibition | Reference |
| Matrigel Invasion | PC-3 | 10 µM | 24 hours | 71% | [6] |
| Mitochondrial Metabolism (WST-1) | PC-3 | 10 µM | 24 hours | 54% | [6] |
Table 2. Inhibition of Cellular Processes by CCG-1423.
| Protein | Cell Line | Concentration of CCG-1423 | Reduction in Expression | Reference |
| Profilin-1 (Pfn1) | HmVEC | 1 µM | ~54% | [1] |
| Profilin-1 (Pfn1) | HmVEC | 5 µM | ~80% | [1] |
| VASP | HmVEC | 5 µM | 30-40% | [1] |
| ArpC2 | HmVEC | 5 µM | 30-40% | [1] |
Table 3. Effect of CCG-1423 on Actin-Binding Protein Expression.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on the actin cytoskeleton.
F-actin Staining with Phalloidin
This protocol is for visualizing the F-actin cytoskeleton in fixed cells.
Figure 3. Workflow for F-actin staining.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Antifade mounting medium with DAPI
Procedure:
-
Culture cells on coverslips to the desired confluency and treat with this compound at various concentrations and for desired time points. Include a vehicle control (e.g., DMSO).
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the slides using a fluorescence or confocal microscope with appropriate filter sets.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Cells of interest
-
Culture plates (e.g., 24-well plates)
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Culture medium with and without serum
-
This compound
-
Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, you may pre-treat the cells with this compound for a specified period before making the scratch.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium (typically low serum to minimize proliferation) containing different concentrations of this compound or vehicle control.
-
Place the plate on a microscope stage (ideally within an incubator) and capture images of the scratch at time 0.
-
Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.
-
Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ/Fiji). The rate of wound closure can then be calculated.
Transwell Migration/Invasion Assay
This assay quantifies the migratory and invasive potential of cells.
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pore size)
-
24-well plates
-
Culture medium with and without chemoattractant (e.g., FBS)
-
This compound
-
Matrigel or other basement membrane extract (for invasion assay)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
For invasion assays: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the transwell inserts with a thin layer of the Matrigel solution and incubate at 37°C for at least 30 minutes to allow it to solidify.
-
Rehydrate the inserts (coated or uncoated) with serum-free medium.
-
Harvest and resuspend cells in serum-free medium. Pre-treat the cells with this compound if desired.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cell suspension (containing this compound or vehicle) into the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (typically 12-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.
-
Fix the cells that have migrated to the bottom of the membrane with methanol for 10-20 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several fields of view under a microscope. The number of migrated/invaded cells can be compared across different treatment conditions.
Conclusion
This compound is a valuable tool for studying the role of the RhoA/MRTF-A/SRF signaling pathway in regulating the actin cytoskeleton and associated cellular behaviors. Its primary mechanism of action, the inhibition of MRTF-A nuclear import, leads to a cascade of downstream effects, most notably the impairment of cell migration and invasion. While its direct impact on the morphology of the actin cytoskeleton may be nuanced, its ability to modulate the expression of key actin-binding proteins underscores its significance as a chemical probe and a potential therapeutic lead. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the intricate relationship between this signaling pathway, the actin cytoskeleton, and cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(R)-CCG-1423: A Technical Guide to its Role in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The small molecule (R)-CCG-1423 has emerged as a noteworthy inhibitor of fibrotic processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role in mitigating fibrosis, and detailed experimental methodologies. This compound primarily functions by inhibiting the RhoA/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF) signaling pathway, a critical regulator of myofibroblast activation and collagen production.[1][2][3] This document consolidates quantitative data from various studies, outlines experimental protocols for in vitro and in vivo fibrosis models, and visualizes key pathways and workflows to serve as a comprehensive resource for the scientific community.
Mechanism of Action
This compound is a stereoisomer of the racemic compound CCG-1423, a known inhibitor of the RhoA signaling pathway.[1][2][4] While both enantiomers exhibit biological activity, studies have indicated that the (S)-isomer of CCG-1423 demonstrates modestly but significantly higher inhibitory effects on MRTF-A mediated cellular events compared to the (R)-isomer.[1][4] The primary mechanism of action involves the disruption of the MRTF-A/SRF-mediated gene transcription.[3][5]
CCG-1423 has been shown to bind to the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal.[4][6] This interaction prevents the nuclear import of MRTF-A, thereby inhibiting the transcription of target genes involved in fibrosis, such as those encoding alpha-smooth muscle actin (α-SMA) and collagen.[3][4][6] Other potential molecular targets for CCG-1423 have been identified, including MICAL-2, an actin-regulatory protein, and the iron-dependent cotranscription factor Pirin, suggesting a multi-faceted mode of action.[4][7]
Signaling Pathway
The RhoA/MRTF-A/SRF pathway is a central regulator of cell motility, differentiation, and fibrogenesis. The pathway is initiated by the activation of the small GTPase RhoA, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This reduces the pool of cytoplasmic G-actin that normally binds to and sequesters MRTF-A in the cytoplasm. The release from G-actin allows MRTF-A to translocate to the nucleus, where it acts as a co-activator for SRF, driving the expression of profibrotic genes. CCG-1423 intervenes by blocking the nuclear translocation of MRTF-A.
Quantitative Data
The following tables summarize the quantitative data on the activity of CCG-1423 from various experimental systems.
Table 1: In Vitro Efficacy of CCG-1423
| Assay | Cell Line | Parameter | Value | Reference |
| Rho-pathway selective serum response element-luciferase reporter | - | IC50 | 1.5 µM | [8] |
| Growth of PC-3 prostate cancer cells (with 30 µM LPA) | PC-3 | IC50 | 1 µM | [8] |
| Invasion by cultured PC-3 cells into a Matrigel matrix | PC-3 | Inhibition | 71% | [8] |
| Mitochondrial metabolism of WST-1 | PC-3 | Inhibition | 54% (at 10 µM) | [8] |
| Apoptosis of RhoC-overexpressing melanoma cells | A375M2 | - | Selective stimulation | [5][8] |
| Lysophosphatidic acid-induced DNA synthesis | PC-3 | Inhibition | Potent (<1 µM) | [5] |
Table 2: In Vivo Efficacy of CCG-1423
| Animal Model | Condition | Dosage | Outcome | Reference |
| High-fat diet-fed mice | - | 0.15 mg/kg; i.p. once daily for two weeks | Affected glucose tolerance and insulin levels | [8] |
| Bleomycin-induced skin fibrosis | - | 50 mg/kg/day by oral gavage for 14 days (for analog CCG-257081) | Prevention of dermal fibrosis | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on fibrosis.
In Vitro Assays
3.1.1. Cell Culture and Treatment
-
Cell Lines: Human colonic myofibroblasts, NIH3T3 cells, PC-3 prostate cancer cells, and A375M2 melanoma cells are commonly used.[3][5][6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are often serum-starved for 24 hours before treatment with this compound at various concentrations (typically in the range of 1-10 µM).[8][9]
3.1.2. Myofibroblast Activation Assay
-
Principle: To assess the effect of this compound on the differentiation of fibroblasts into myofibroblasts, the expression of α-SMA is measured.
-
Methodology:
-
Plate fibroblasts in multi-well plates.
-
Induce myofibroblast differentiation with TGF-β (typically 1-10 ng/mL) in the presence or absence of this compound for 24-48 hours.
-
Assess α-SMA expression by:
-
Western Blotting: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-α-SMA antibody.
-
Immunofluorescence: Fix and permeabilize cells, incubate with an anti-α-SMA antibody followed by a fluorescently labeled secondary antibody, and visualize using fluorescence microscopy.
-
-
3.1.3. Collagen Deposition Assay
-
Principle: To quantify the effect of this compound on collagen production by myofibroblasts.
-
Methodology (Sircol Assay):
-
Culture and treat cells as described above.
-
Collect the cell culture supernatant.
-
Add Sircol dye solution, which binds to soluble collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Dissolve the pellet in an alkali reagent and measure the absorbance at 555 nm.
-
Quantify collagen concentration using a standard curve.
-
3.1.4. MRTF-A Nuclear Translocation Assay
-
Principle: To visualize the effect of this compound on the subcellular localization of MRTF-A.
-
Methodology:
-
Grow cells on coverslips and treat with serum or other stimuli in the presence or absence of this compound.
-
Fix and permeabilize the cells.
-
Incubate with an anti-MRTF-A antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI or Hoechst.
-
Analyze the subcellular localization of MRTF-A (nuclear, cytoplasmic, or diffuse) using fluorescence microscopy.[4]
-
In Vivo Models of Fibrosis
3.2.1. Bleomycin-Induced Skin Fibrosis
-
Principle: To induce dermal fibrosis in mice, which recapitulates aspects of scleroderma.[10]
-
Methodology:
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) into the backs of mice for a specified period (e.g., 14-28 days).
-
Administer this compound or its analogs (e.g., CCG-257081 at 50 mg/kg/day) via oral gavage or intraperitoneal injection.[7]
-
At the end of the study, euthanize the mice and collect skin tissue.
-
Assess fibrosis by:
-
Histology: Stain tissue sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in skin homogenates.
-
Immunohistochemistry: Stain for markers of fibrosis such as α-SMA.
-
-
3.2.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
-
Principle: To induce liver fibrosis in rodents through chronic chemical injury.[11][12][13]
-
Methodology:
-
Administer CCl4 (typically diluted in corn oil or olive oil) to mice or rats via intraperitoneal injection (e.g., 1-2 mL/kg body weight) twice a week for several weeks.
-
Concurrently treat animals with this compound or vehicle control.
-
Monitor animals for signs of liver damage.
-
At the end of the study, collect liver tissue.
-
Evaluate fibrosis using the same methods as for skin fibrosis (histology, hydroxyproline assay, immunohistochemistry).
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the anti-fibrotic effects of this compound.
Discussion and Future Directions
This compound has demonstrated significant promise as an anti-fibrotic agent by targeting the RhoA/MRTF-A/SRF signaling pathway. Its ability to inhibit myofibroblast activation and collagen deposition has been validated in multiple preclinical models. However, it is important to note that some studies have reported cytotoxicity associated with CCG-1423, particularly at higher concentrations.[3] This has led to the development of second-generation inhibitors, such as CCG-100602 and CCG-203971, which may offer an improved therapeutic window.[3]
Future research should focus on several key areas:
-
Optimizing Therapeutic Index: Further medicinal chemistry efforts are needed to develop analogs with enhanced potency and reduced cytotoxicity.
-
Elucidating Molecular Targets: A deeper understanding of the interactions between this compound and its various potential targets will be crucial for rational drug design and for understanding its full spectrum of biological activities.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-fibrotic agents that target different pathways could lead to more effective treatment strategies.
-
Clinical Translation: Rigorous preclinical safety and efficacy studies are required to pave the way for the clinical evaluation of this compound or its derivatives in patients with fibrotic diseases.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CCG-1423: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of (R)-CCG-1423, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, drug discovery, and molecular pharmacology.
Chemical Structure and Properties
This compound is the (R)-enantiomer of the small molecule inhibitor CCG-1423. Its systematic IUPAC name is N-[[(1R)-1-(4-chlorophenyl)amino]-1-oxopropan-2-yl]oxy]-3,5-bis(trifluoromethyl)benzamide. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ |
| Molecular Weight | 454.75 g/mol |
| CAS Number | 285986-88-1 (for racemic) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway
This compound exerts its biological effects by targeting the RhoA-mediated transcriptional signaling pathway. This pathway plays a critical role in various cellular processes, including cell proliferation, migration, and gene expression. The canonical RhoA signaling cascade leading to SRF-mediated transcription and the point of inhibition by this compound are depicted in the following diagram.
This compound is understood to function downstream of RhoA activation. It has been shown to inhibit the nuclear import of the Myocardin-Related Transcription Factor A (MRTF-A), a key co-activator of Serum Response Factor (SRF)[1]. By preventing the translocation of MRTF-A to the nucleus, this compound effectively blocks the formation of the MRTF-A/SRF complex, thereby inhibiting the transcription of SRF-target genes involved in cell motility and proliferation[2].
Quantitative Bioactivity Data
The inhibitory activity of CCG-1423 has been quantified in various in vitro assays. It is important to note that much of the publicly available data pertains to the racemic mixture of CCG-1423. However, studies on the stereoisomers have revealed that the (S)-enantiomer exhibits modestly but significantly higher inhibitory effects on cellular events triggered by MRTF-A activation compared to the (R)-enantiomer[1][2].
Table 1: In Vitro Activity of Racemic CCG-1423
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Rho-pathway selective serum response element-luciferase reporter | PC-3 | 1.5 | [3] |
| LPA-induced DNA synthesis | PC-3 | < 1 | [4] |
| Growth inhibition (in the presence of 30 µM LPA) | PC-3 | 1 | [3] |
Table 2: Stereospecific Activity of CCG-1423 Enantiomers
| Assay | Cell Line | Parameter | This compound | (S)-CCG-1423 | Reference |
| SRF-dependent reporter gene activity | NIH3T3 | % of Control (1 µM) | ~60% | ~40% | [1] |
| Cell Migration (Wound Healing) | NIH3T3 | % Wound Closure (10 µM) | ~40% | ~20% | [1] |
| Cell Migration | B16F10 | % Migration (10 µM) | ~60% | ~30% | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
SRF-Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of the Serum Response Factor (SRF).
Experimental Workflow:
Materials:
-
HEK293T or PC-3 cells
-
DMEM with 10% FBS
-
SRF-responsive firefly luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro])
-
Constitutively active RhoA expression plasmid (e.g., pcDNA3-RhoA-G14V)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution in DMSO
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
The following day, co-transfect the cells with the SRF-responsive firefly luciferase reporter plasmid, the constitutively active RhoA plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4-6 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Remove the medium and lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Cell Migration (Wound Healing) Assay
This assay is a straightforward method to assess the effect of this compound on collective cell migration.
Experimental Workflow:
Materials:
-
NIH3T3 or B16F10 cells
-
Complete growth medium and low-serum medium
-
6-well plates
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound stock solution in DMSO
-
Inverted microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and allow them to grow to form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight scratch or "wound" across the center of the cell monolayer.
-
Gently wash the well with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh low-serum medium containing the desired concentrations of this compound or vehicle control.
-
Immediately capture an image of the wound at time zero (T=0) using an inverted microscope.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same wound area at regular time intervals (e.g., 6, 12, and 24 hours).
-
Measure the area of the wound in the images at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area to determine the effect of this compound on cell migration.
Conclusion
This compound is a valuable research tool for investigating the intricacies of the Rho/MRTF/SRF signaling pathway and its role in various pathological conditions, particularly cancer. Its ability to inhibit cell migration and proliferation makes it a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies to facilitate further research and drug development efforts. It is important to consider the stereospecific activity of CCG-1423 in experimental design and data interpretation, with the (S)-enantiomer generally exhibiting greater potency.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clyte.tech [clyte.tech]
(R)-CCG-1423 CAS number and chemical properties
An In-depth Technical Guide to (R)-CCG-1423
Introduction
This compound is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in various cellular processes, including cell proliferation, migration, and apoptosis.[1][2][3] Due to its ability to modulate these fundamental cellular functions, this compound has emerged as a valuable research tool and a potential therapeutic agent in oncology and other diseases.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical Properties
The general CAS Number for CCG-1423 is 285986-88-1.[1][4][5][6][7] While many suppliers list this CAS number for the compound, it is important to verify the stereochemistry for specific batches if enantiomeric purity is critical for the intended application.
| Property | Value | Source |
| CAS Number | 285986-88-1 | [1][4][5][6][7] |
| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ | [4][5] |
| Molecular Weight | 454.75 g/mol | [4][7] |
| IUPAC Name | N-[2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide | [6] |
| Appearance | White solid powder | [7] |
| Purity | ≥95% (HPLC) | [7] |
| Solubility | DMSO: 10 mg/mLDMF: 10 mg/mLEthanol: 0.25 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL | [5][7] |
| Storage | Store at 2-8°C. Protect from light. It is stable for a few weeks during ordinary shipping. For long-term storage, it is recommended to store at -20°C for up to one year or -80°C for up to two years. | [1][7] |
Mechanism of Action
CCG-1423 inhibits the Rho-mediated signaling pathway that leads to the activation of the transcription factor SRF.[2][3] The precise mechanism involves the disruption of the interaction between MRTF-A (also known as MKL1), a coactivator of SRF, and importin α/β1, which is responsible for the nuclear import of MRTF-A.[8][9] This inhibition is thought to occur downstream of RhoA and actin polymerization.[2][10] By preventing the nuclear translocation of MRTF-A, CCG-1423 blocks SRF-mediated gene transcription.[2][9]
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to quantify the activity of the Rho/SRF signaling pathway.
-
Cell Culture and Transfection:
-
PC-3 cells are cultured in appropriate media.
-
Cells are co-transfected with an SRE-luciferase (SRE.L) reporter plasmid, a constitutively active Gα₁₃Q226L expression plasmid (to stimulate the pathway), and a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency.[2][10]
-
-
Compound Treatment:
-
Luciferase Activity Measurement:
-
Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal from the SRE.L reporter is normalized to the Renilla luciferase signal.
-
The IC₅₀ value, the concentration at which CCG-1423 inhibits 50% of the signal, can then be calculated. For CCG-1423, the IC₅₀ is approximately 1 µM in PC-3 cells stimulated with Gα₁₃.[5]
-
Caption: Workflow for a Serum Response Element (SRE) Luciferase Reporter Assay.
Cell Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.
-
Cell Preparation:
-
PC-3 prostate cancer cells are serum-starved overnight.
-
-
Assay Setup:
-
Transwell inserts with Matrigel-coated membranes are used.
-
The lower chamber is filled with a chemoattractant, such as lysophosphatidic acid (LPA).
-
Serum-starved cells are seeded into the upper chamber in the presence of various concentrations of CCG-1423 or a vehicle control.
-
-
Incubation and Analysis:
-
The plate is incubated to allow for cell invasion through the Matrigel matrix.
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
CCG-1423 has been shown to inhibit the Rho-dependent invasion of PC-3 cells.[2][3]
-
In Vivo Studies in Mice
These studies evaluate the in vivo efficacy of this compound.
-
Animal Model:
-
A suitable mouse model is chosen, for example, a high-fat diet (HFD)-fed mouse model to study metabolic effects.[1]
-
-
Compound Administration:
-
Endpoint Analysis:
-
At the end of the treatment period, various physiological parameters are measured. For instance, in the HFD-fed mouse model, glucose tolerance tests are performed, and insulin levels are measured to assess the effect of CCG-1423 on glucose metabolism.[1]
-
CCG-1423 has been observed to improve glucose tolerance and reduce insulin levels in this model.[1]
-
Biological Activities and Applications
-
Anti-cancer Activity: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with high levels of RhoC expression, such as certain melanoma and prostate cancer cells.[2][3] It also inhibits cancer cell invasion and migration.[2][8]
-
Metabolic Regulation: Studies have shown that CCG-1423 can improve glucose uptake in myotubes and enhance glucose tolerance in vivo, suggesting its potential in diabetes research.[1]
-
Angiogenesis Inhibition: CCG-1423 has been found to inhibit endothelial cell migration and angiogenesis, both in vitro and in vivo, indicating its potential as an anti-angiogenic agent.[9]
-
Stem Cell Differentiation: In combination with other small molecules, CCG-1423 can induce the differentiation of embryonic stem cells (ESCs) into intermediate mesoderm.[6]
Conclusion
This compound is a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway with a wide range of applications in biomedical research. Its ability to modulate key cellular processes makes it an invaluable tool for studying the roles of this pathway in health and disease. Further research may uncover additional therapeutic applications for this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CCG 1423 | Rho GTPases | Tocris Bioscience [tocris.com]
- 7. Rho/SRF Pathway Inhibitor, CCG-1423 [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Applications of (R)-CCG-1423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a potent and specific small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it a compelling target for therapeutic intervention in various diseases. While extensively studied in vitro, the in vivo applications of this compound are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of in vivo studies utilizing this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
This compound exerts its biological effects by disrupting the transcriptional activity of the SRF. It acts downstream of Rho GTPases and prevents the nuclear localization and function of the MRTF coactivators. This inhibition leads to the downregulation of SRF target genes, many of which are involved in cytoskeletal dynamics, cell adhesion, and extracellular matrix production.
In Vivo Study Summaries
The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound in various disease models.
Table 1: Pulmonary Fibrosis Model
| Parameter | Details | Reference |
| Animal Model | Bleomycin-induced pulmonary fibrosis in C57BL/6 mice | [1] |
| This compound Formulation | Encapsulated in myofibroblast-targeted nanoparticles | [1] |
| Dosage | 3 mg/kg | [1] |
| Administration Route | Intravenous (IV) | [1] |
| Treatment Schedule | Injections on days 10, 13, 16, 20, and 24 post-bleomycin induction | [1] |
| Quantitative Outcome | 15% reduction in lung fibrosis as measured by hydroxyproline content | [1] |
| Mechanism Insight | Induced fibroblast apoptosis and reduced expression of fibrotic markers | [1] |
Table 2: Metabolic Disease Model
| Parameter | Details | Reference |
| Animal Model | High-fat diet-induced obese mice | [2] |
| This compound Formulation | Not specified | [2] |
| Dosage | 0.15 mg/kg | [2] |
| Administration Route | Intraperitoneal (IP) | [2] |
| Treatment Schedule | Once daily for two weeks | [2] |
| Quantitative Outcome | Improved glucose tolerance and reduced insulin levels at 30 minutes after glucose injection | [2] |
| Mechanism Insight | Not detailed in the provided search results |
Table 3: Angiogenesis Model
| Parameter | Details | Reference |
| Animal Model | Developing zebrafish embryos (Tg(kdrl:gfp)la116) | [1] |
| This compound Formulation | Added to embryo medium | [1] |
| Dosage | 0.5 - 1.0 µM | [1] |
| Treatment Schedule | Exposure from 19 hours post-fertilization | [1] |
| Quantitative Outcome | Inhibition of intersegmental vessel (ISV) sprouting | [1] |
| Mechanism Insight | Attenuated expression of actin-binding proteins like profilin1 (Pfn1) | [1] |
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol is a standard method for inducing lung fibrosis to test anti-fibrotic therapies.
Procedure:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Treatment: On days 10, 13, 16, 20, and 24, administer this compound formulated in nanoparticles (3 mg/kg) or vehicle control via tail vein injection.[1]
-
Monitoring: Monitor animal weight and health throughout the experiment.
-
Endpoint Analysis: On day 28, euthanize the animals.
-
Harvest the lungs. The right lung is often used for biochemical analysis (e.g., hydroxyproline assay to quantify collagen content), while the left lung is fixed for histological analysis (e.g., Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess fibrosis).
-
RNA can be extracted from lung tissue for gene expression analysis of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF).
-
High-Fat Diet-Induced Obesity and Glucose Intolerance Model
This model is used to study the effects of compounds on metabolic parameters.
Procedure:
-
Animal Model: Male C57BL/6 mice.
-
Diet: Feed mice a high-fat diet (HFD; typically 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and glucose intolerance. Control mice are fed a standard chow diet.
-
Treatment: For the final two weeks of the HFD feeding, administer this compound (0.15 mg/kg) or vehicle control intraperitoneally once daily.[2]
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast the mice overnight. Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection. Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Measurement: Collect blood at the 30-minute time point during the GTT to measure plasma insulin levels.
-
Endpoint Analysis: Analyze the area under the curve (AUC) for the GTT to assess glucose tolerance. Compare insulin levels between treatment groups.
Pharmacokinetics and Toxicology
A pharmacokinetic study in mice revealed that after a single intraperitoneal administration, this compound reached its maximum concentration in both plasma and the brain at 0.5 hours.[2][3] The compound's presence was maintained for up to 15 hours.[2][3]
While specific in vivo toxicology studies for this compound are not detailed in the provided search results, some studies using related compounds have noted potential for cytotoxicity at higher concentrations. The use of targeted nanoparticle delivery systems, as seen in the pulmonary fibrosis model, is a strategy to reduce potential off-target effects and improve the therapeutic window.[1]
In Vivo Studies in Cancer Models
Conclusion
This compound has demonstrated promising in vivo efficacy in preclinical models of pulmonary fibrosis and metabolic disease. Its mechanism of action, targeting the fundamental Rho/MRTF/SRF signaling pathway, suggests its potential applicability to a wider range of diseases, including cancer. The development of targeted delivery systems may further enhance its therapeutic potential by minimizing off-target effects. This technical guide provides a foundation for researchers and drug development professionals to design and interpret future in vivo studies with this compelling inhibitory molecule. Further research is warranted to fully elucidate its in vivo efficacy, particularly in oncology, and to establish a comprehensive safety profile.
References
- 1. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(R)-CCG-1423: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a small molecule inhibitor that has garnered significant attention for its potent effects on gene expression, primarily through the disruption of the RhoA signaling pathway. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, its impact on various gene networks, and detailed experimental protocols for studying its effects. While many studies have utilized the racemic mixture, CCG-1423, some research has delved into the stereospecific activities of its enantiomers. This document will focus on the available data for this compound and the broader findings attributed to the racemic compound.
Core Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Pathway
The primary and most well-characterized mechanism of action of CCG-1423 is the inhibition of the RhoA/Myocardin-Related Transcription Factor-A (MRTF-A)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cell proliferation, migration, invasion, and fibrosis.
The signaling cascade is initiated by the activation of RhoA, a small GTPase, which leads to actin polymerization. In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon RhoA-mediated actin polymerization, the pool of G-actin is depleted, leading to the dissociation of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it functions as a transcriptional coactivator for SRF. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving their transcription.
CCG-1423 exerts its inhibitory effect by disrupting this pathway downstream of RhoA and actin polymerization. It has been shown to block the nuclear localization of MRTF-A.[1][2][3] The proposed mechanism involves the direct binding of CCG-1423 to the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal (NLS).[3] This interaction likely masks the NLS, preventing the interaction between MRTF-A and importin α/β1, thereby inhibiting its nuclear import.[3] Consequently, the transcription of SRF/MRTF-A target genes is suppressed.
It is important to note that while the primary target is considered the MRTF-A/SRF pathway, some evidence suggests that CCG-1423 and its derivatives may have broader effects on global RNA synthesis and could reduce RNA polymerase II elongation.[4][5][6][7]
Signaling Pathway Diagram
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-CCG-1423: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/MKL1/SRF signaling pathway, a critical regulator of gene transcription involved in cell proliferation, migration, and invasion. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its biological activities, detailed experimental protocols for key assays, and a discussion of its potential as a pharmacological tool and therapeutic lead.
Introduction
The Rho family of small GTPases, particularly RhoA, plays a pivotal role in actin cytoskeleton dynamics and the regulation of gene expression. Dysregulation of the RhoA signaling pathway is implicated in various pathological processes, including cancer metastasis and fibrosis. A key downstream effector pathway of RhoA involves the Myocardin-Related Transcription Factor (MKL1) and the Serum Response Factor (SRF). This pathway is a compelling target for therapeutic intervention. CCG-1423 was identified through a high-throughput screen as an inhibitor of this pathway and has since been a valuable tool for studying RhoA-mediated cellular processes.[1][2] The (R)-enantiomer of CCG-1423 has been shown to be the more active isomer.
Discovery of CCG-1423
CCG-1423 was discovered through a high-throughput screening (HTS) campaign designed to identify inhibitors of RhoA-dependent gene transcription. The screen utilized a cell-based reporter assay employing a luciferase gene under the control of the serum response element (SRE), a DNA sequence specifically activated by the MKL1/SRF complex.
High-Throughput Screening Workflow
The HTS workflow was designed to identify compounds that specifically inhibit the RhoA/MKL1/SRF pathway.
Mechanism of Action
CCG-1423 acts as a specific inhibitor of the RhoA/MKL1/SRF-mediated transcriptional pathway. Mechanistic studies have revealed that it functions downstream of RhoA activation and actin polymerization.[1] The primary target of CCG-1423 is believed to be MKL1, preventing its interaction with SRF and subsequent activation of target gene transcription.
The RhoA/MKL1/SRF Signaling Pathway
The following diagram illustrates the signaling cascade targeted by this compound.
Synthesis of this compound
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against the RhoA/MKL1/SRF pathway and demonstrates significant anti-proliferative and anti-invasive effects in various cancer cell lines.
| Assay | Cell Line | IC50 / Effect | Reference |
| SRE-Luciferase Reporter | PC-3 | 1.5 µM | |
| Cell Proliferation (WST-1) | PC-3 | IC50 of 1 µM (with 30 µM LPA) | |
| Cell Proliferation (BrdU) | PC-3 | Complete suppression at 3 µM | [1] |
| Matrigel Invasion | PC-3 | 54% inhibition at 10 µM | |
| Cell Growth | A375M2 (high RhoC) | Nanomolar concentrations | [1] |
| Cell Growth | SK-Mel-147 (high RhoC) | Nanomolar concentrations | [1] |
| Apoptosis | A375M2 | Selective stimulation at 3 µM |
Experimental Protocols
The following are detailed protocols for the key assays used in the characterization of this compound.
SRE-Luciferase Reporter Assay
This assay is fundamental to assessing the inhibitory activity of compounds on the RhoA/MKL1/SRF pathway.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete medium.
-
Transfection: After 24 hours, co-transfect cells with an SRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with serum-free medium and incubate for 16-24 hours. Add serial dilutions of this compound to the wells. After 1 hour of pre-incubation with the compound, stimulate the cells with a RhoA activator (e.g., 10 µM Lysophosphatidic Acid - LPA).
-
Luciferase Measurement: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percent inhibition relative to a vehicle-treated control.
Cell Proliferation Assays
This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and/or a mitogen like LPA.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the vehicle-treated control.
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the WST-1 assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate and stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Matrigel Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. This compound can be added to either or both chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.
Conclusion
This compound is a well-characterized and potent inhibitor of the RhoA/MKL1/SRF signaling pathway. Its specificity and demonstrated efficacy in cellular models of cancer make it an invaluable research tool for dissecting the roles of RhoA-mediated gene transcription in various biological and pathological processes. Furthermore, its biological activities suggest that it holds promise as a lead compound for the development of novel therapeutics targeting diseases driven by aberrant RhoA signaling, such as metastatic cancer and fibrotic disorders. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing or further developing this compound.
References
(R)-CCG-1423 as a Rho Pathway Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It exerts its effects downstream of RhoA and RhoC, offering a targeted approach to modulate cellular processes governed by this critical pathway, including cell migration, proliferation, and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cellular functions.
Introduction to the Rho Pathway and this compound
The Rho family of small GTPases, including RhoA and RhoC, are key regulators of the actin cytoskeleton. Upon activation by upstream signals, such as G protein-coupled receptors (GPCRs) stimulated by ligands like lysophosphatidic acid (LPA), Rho proteins trigger a signaling cascade that leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1][2] This change in the actin cytoskeleton dynamics releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a transcriptional co-activator for SRF, driving the expression of genes involved in cell motility, proliferation, and fibrosis.[1][3]
This compound has emerged as a valuable tool for studying and targeting this pathway. It offers a more specific inhibition compared to upstream inhibitors like ROCK inhibitors.[1]
Mechanism of Action
This compound acts by directly interfering with the nuclear import of MRTF-A.[4][5] The proposed mechanism is as follows:
-
This compound binds to MRTF-A : The compound directly binds to the N-terminal basic domain (NB) of MRTF-A, which contains the nuclear localization signal (NLS).[5][6][7]
-
Inhibition of Importin Interaction : This binding event sterically hinders the interaction between MRTF-A and the importin α/β1 complex.[4][5][7]
-
Cytoplasmic Sequestration of MRTF-A : With its nuclear import blocked, MRTF-A remains sequestered in the cytoplasm.
-
Downregulation of SRF-mediated Transcription : The absence of nuclear MRTF-A prevents the activation of SRF, leading to the repression of target gene transcription.[1][2]
Recent evidence also suggests that CCG-1423 and its derivatives may have broader effects on transcription by reducing global RNA synthesis through the inhibition of RNA polymerase II elongation.[8][9]
It is noteworthy that studies have indicated the (S)-isomer of CCG-1423 to be modestly more potent than the (R)-isomer in inhibiting MRTF-A mediated cellular events.[6] However, much of the literature refers to the racemic mixture.
Signaling Pathway Diagram
Caption: Inhibition of the Rho/MRTF/SRF pathway by this compound.
Quantitative Data
The inhibitory activity of CCG-1423 has been quantified in various cellular assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Rho-pathway selective serum response element-luciferase reporter | - | IC50 | 1.5 µM | [10] |
| LPA-induced DNA synthesis | PC-3 (prostate cancer) | IC50 | ~1 µM | [10] |
| Cell Growth Inhibition | PC-3 (prostate cancer) | IC50 | 1 µM (with 30 µM LPA) | [10] |
| Cell Growth Inhibition | A375M2 (RhoC-overexpressing melanoma) | - | Nanomolar concentrations | [2] |
| Cell Growth Inhibition | SK-Mel-147 (RhoC-overexpressing melanoma) | - | Nanomolar concentrations | [2] |
| Cell Invasion | PC-3 (prostate cancer) | % Inhibition | 71% at 10 µM | [10] |
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibition of the Rho/MRTF/SRF signaling pathway.
Principle: A luciferase reporter gene is placed under the control of a promoter containing multiple copies of the SRF binding site (Serum Response Element, SRE). Activation of the Rho pathway leads to SRF-mediated transcription and subsequent luciferase expression, which can be quantified by luminescence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., PC-3) in a 96-well plate.
-
Co-transfect the cells with a SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
For pathway activation, co-transfect with expression plasmids for constitutively active RhoA (e.g., RhoA-G14V) or stimulate with an agonist like LPA.[1]
-
-
Compound Treatment:
-
After transfection (typically 24 hours), replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the SRE Luciferase Reporter Assay.
Matrigel Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Principle: The ability of cells to invade through a basement membrane extract (Matrigel) is measured. This process is often dependent on the Rho pathway-mediated regulation of the actin cytoskeleton.
Detailed Methodology:
-
Chamber Preparation:
-
Rehydrate Matrigel-coated inserts (e.g., Boyden chambers with 8 µm pores) with serum-free medium.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Add the cell suspension to the upper chamber of the inserts.
-
Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
-
Incubation:
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24 hours) at 37°C.
-
-
Cell Removal and Staining:
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
-
Quantification:
-
Elute the stain and measure the absorbance with a spectrophotometer, or count the number of stained cells in several microscopic fields.
-
-
Data Analysis:
-
Compare the number of invading cells in the treated groups to the control group to determine the percentage of inhibition.
-
MRTF-A Nuclear Translocation Assay
This assay directly visualizes the inhibitory effect of this compound on the nuclear import of MRTF-A.
Principle: Immunofluorescence microscopy is used to determine the subcellular localization of MRTF-A in the presence or absence of this compound.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat the cells with this compound or vehicle for a specified time.
-
Stimulate MRTF-A nuclear translocation with an agonist like LPA or serum.
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for MRTF-A.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio of MRTF-A in multiple cells for each condition.
-
Conclusion
This compound is a well-characterized and specific inhibitor of the Rho/MRTF/SRF signaling pathway. Its mechanism of action, involving the direct inhibition of MRTF-A nuclear import, makes it a valuable pharmacological tool for investigating the roles of this pathway in health and disease. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in areas such as cancer biology and fibrotic diseases. Further research into the broader transcriptional effects of CCG-1423 derivatives may unveil additional therapeutic opportunities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Unraveling the Molecular Interactions of (R)-CCG-1423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-CCG-1423 has emerged as a significant chemical probe and potential therapeutic lead, primarily recognized for its inhibitory effects on the RhoA signaling pathway. This technical guide provides an in-depth exploration of the molecular targets of this compound in cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Molecular Target: The MRTF/SRF Transcriptional Axis
The principal mechanism of action of this compound involves the disruption of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) transcriptional co-activation complex. This pathway is a critical downstream effector of RhoA signaling, which plays a pivotal role in actin cytoskeleton dynamics, cell migration, and gene expression.
This compound has been shown to inhibit the nuclear accumulation of MRTF-A, a key step in the activation of SRF-mediated gene transcription.[1][2][3] Mechanistic studies have revealed that this compound directly binds to the N-terminal basic domain (NB) of MRTF-A, which functions as its nuclear localization signal (NLS).[1][2][4] This interaction sterically hinders the binding of importin α/β1 to MRTF-A, thereby preventing its translocation into the nucleus.[1][2]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various cellular and biochemical assays. The following tables summarize the key findings.
| Cellular Activity of this compound | ||
| Assay | Cell Line | IC50 Value |
| Rho-pathway selective serum response element-luciferase reporter | PC-3 | 1.5 µM[5] |
| Lysophosphatidic acid–induced DNA synthesis | PC-3 | < 1 µmol/L[6][7] |
| Inhibition of cell growth (with 30 µM LPA) | PC-3 | 1 µM[5] |
| Inhibition of RhoC-induced SRE-Luciferase expression | SK-Mel-147 | ~6 µmol/L (for CCG-203971, a derivative)[8] |
| Binding Affinity of CCG-1423 Derivatives to Pirin | |
| Compound | Binding Affinity (KD) by ITC |
| CCG-222740 | 4.3 µM[9] |
| CCG-257081 | 8.5 µM[9] |
| Inhibitory Constant of CCG-1423 against MICAL-2 | |
| Assay | Ki Value |
| Inhibition of MICAL-2 enzymatic activity | 1.57 µM[10] |
Alternative and Additional Molecular Targets
While the inhibition of MRTF-A nuclear import is a well-established mechanism, further research has identified other potential molecular targets of this compound, suggesting a more complex mode of action.
MICAL-2
MICAL-2 (Microtubule Associated Monooxygenase, Calponin and LIM Domain Containing 2) is an atypical actin-regulatory protein that has been identified as a direct target of this compound.[9][10] this compound has been shown to bind to MICAL-2 and inhibit its enzymatic activity, which involves the redox modification of nuclear actin.[10] This inhibition leads to a reduction in nuclear actin dynamics and subsequently suppresses SRF/MRTF-A-dependent gene transcription.[10]
Pirin
Affinity isolation-based target identification efforts have revealed Pirin, an iron-dependent cotranscription factor, as a molecular target for the CCG-1423 series of compounds.[9] Biophysical studies, including isothermal titration calorimetry (ITC) and X-ray crystallography, have confirmed the direct binding of CCG-1423 derivatives to Pirin.[9] Genetic approaches have further demonstrated that Pirin modulates MRTF-dependent luciferase reporter activity, suggesting its role in the pathway inhibited by this compound.[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental approaches, the following diagrams have been generated using the DOT language.
Figure 1: The RhoA-MRTF/SRF signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for identifying molecular targets of this compound using affinity chromatography.
Detailed Experimental Protocols
The identification and validation of this compound's molecular targets have been accomplished through a series of key experiments. Below are detailed methodologies for these pivotal assays.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on the MRTF/SRF transcriptional pathway.
-
Cell Culture and Transfection: PC-3 cells are cultured in appropriate media.[6] Cells are then co-transfected with an SRE-luciferase (SRE.L) reporter plasmid and a constitutively active form of a RhoA pathway activator (e.g., Gα13Q226L).[6] A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
-
Luciferase Activity Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (from the SRE.L reporter) is normalized to the Renilla luciferase activity.
-
Data Analysis: The normalized luciferase activity is plotted against the concentration of this compound to determine the IC50 value.
Affinity Pull-Down Assay with CCG-1423-Sepharose
This method is used to identify proteins that directly bind to this compound.
-
Preparation of CCG-1423-Sepharose: this compound is chemically coupled to Sepharose beads to create an affinity matrix.[1][2]
-
Cell Lysate Preparation: Cells of interest are lysed to obtain a whole-cell protein extract.
-
Binding: The cell lysate is incubated with the CCG-1423-Sepharose beads (and control Sepharose beads) to allow for the binding of target proteins.
-
Washing: The beads are washed extensively with a wash buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and visualized by staining (e.g., Coomassie blue or silver stain). Specific protein bands can be excised and identified by mass spectrometry. Alternatively, the eluate can be analyzed by Western blotting using antibodies against candidate target proteins.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (KD) of a small molecule to a protein.
-
Sample Preparation: Purified recombinant target protein (e.g., Pirin) is placed in the sample cell of the ITC instrument, and a concentrated solution of the this compound derivative is loaded into the injection syringe.
-
Titration: The this compound derivative is injected into the protein solution in small, sequential aliquots.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Thermal Shift Assay (TSA)
TSA is used to assess the binding of a ligand to a target protein by measuring the change in the protein's thermal stability upon ligand binding.
-
Reaction Setup: Purified recombinant protein (e.g., MICAL-2) is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) and varying concentrations of this compound or a control compound.
-
Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve. A shift in the Tm in the presence of the compound indicates direct binding.
Conclusion
This compound is a valuable tool for studying RhoA-mediated signaling and holds promise for therapeutic development. Its primary molecular target is the MRTF/SRF transcriptional pathway, which it inhibits by preventing the nuclear import of MRTF-A. However, emerging evidence points to a more complex pharmacology involving other direct targets such as MICAL-2 and Pirin. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular interactions of this compound and to explore its potential in various disease contexts. The continued elucidation of its mechanism of action will be crucial for its optimization as a selective and potent therapeutic agent.
References
- 1. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 2. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox modification of nuclear actin by MICAL-2 regulates SRF signaling - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CCG-1423: A Technical Guide to its Inhibition of Serum Response Factor (SRF) Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-CCG-1423 is a potent small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF) / Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a myriad of cellular processes, including cell proliferation, migration, and fibrosis. Dysregulation of this pathway is implicated in various pathologies, notably cancer metastasis and fibrotic diseases. This compound exerts its inhibitory effect by preventing the nuclear translocation of MRTF-A (also known as MKL1), a key coactivator of SRF. By sequestering MRTF-A in the cytoplasm, this compound effectively blocks SRF-mediated transcription of target genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the pertinent biological pathways and experimental workflows.
Mechanism of Action
The canonical activation of Serum Response Factor (SRF) is dependent on the RhoA signaling cascade. Upon stimulation by extracellular signals, such as lysophosphatidic acid (LPA), the small GTPase RhoA is activated. This activation leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In its inactive state, the SRF coactivator, Myocardin-Related Transcription Factor-A (MRTF-A), is bound to G-actin in the cytoplasm. The depletion of the cellular pool of G-actin, due to its incorporation into F-actin, liberates MRTF-A. Once freed, MRTF-A translocates to the nucleus, where it binds to SRF. The MRTF-A/SRF complex then recruits the transcriptional machinery to the Serum Response Element (SRE) in the promoter region of target genes, initiating their transcription.[1][2][3]
This compound disrupts this signaling axis by directly or indirectly preventing the nuclear import of MRTF-A.[4] This action is downstream of RhoA activation, as this compound can inhibit SRF-mediated transcription induced by constitutively active forms of RhoA.[1][5] By inhibiting the nuclear accumulation of MRTF-A, this compound effectively uncouples RhoA signaling from SRF-dependent gene transcription.
Quantitative Data
The inhibitory activity of this compound on the SRF signaling pathway and its downstream cellular effects have been quantified in various assays. The following tables summarize key quantitative data from the literature.
| Assay | Cell Line | Parameter | Value | Reference(s) |
| SRF-Luciferase Reporter | PC-3 (Prostate Cancer) | IC50 | 1.5 µM | [6] |
| SRF-Luciferase Reporter | PC-3 (Prostate Cancer) | IC50 | 1-5 µmol/L | [7] |
| Cell Growth (LPA-stimulated) | PC-3 (Prostate Cancer) | IC50 | <1 µM | [1][5] |
| Cell Viability | LNCaP (Prostate Cancer) | IC50 | 13.4 ± 2.5 μM | [8] |
| Cell Viability | LNCaP Abl (CRPC model) | IC50 | 9.9 ± 2.2 μM | [8] |
Table 1: Inhibitory Concentrations of this compound in SRF-Related Assays
| Cell Line | Assay | This compound Concentration | Effect | Reference(s) |
| PC-3 (Prostate Cancer) | Matrigel Invasion | 10 µM | 71% inhibition | [6] |
| PC-3 (Prostate Cancer) | DNA Synthesis (LPA-induced) | <1 µmol/L | Potent inhibition | [1][5] |
| A375M2 (Melanoma) | Apoptosis | 3 µM | Selective stimulation | [6] |
| HmVEC (Endothelial Cells) | Cord Formation | 1 µM | 45% inhibition | [4] |
| HmVEC (Endothelial Cells) | Cord Formation | 2.5 µM | 80% inhibition | [4] |
Table 2: Cellular Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the SRF signaling pathway.
SRF-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on SRF-mediated transcription.
a. Materials:
-
HEK293T or PC-3 cells
-
SRF-responsive luciferase reporter plasmid (e.g., pGL3-SRE-Luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-TK)
-
Expression plasmid for a constitutively active upstream activator (e.g., Gα12Q231L, RhoA-G14V) or MKL1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
b. Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
The following day, co-transfect the cells with the SRF-luciferase reporter plasmid, the control Renilla plasmid, and the activator plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4-6 hours of transfection, replace the medium with a serum-free or low-serum medium.
-
Add this compound at various concentrations (typically ranging from 0.1 to 30 µM) or DMSO as a vehicle control to the cells.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the DMSO-treated control.
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the protein levels of components of the SRF signaling pathway and its downstream targets.
a. Materials:
-
Cell line of interest (e.g., L6 myotubes, PC-3 cells)
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SRF, MKL1, and downstream targets (e.g., α-SMA, vinculin), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on cell motility, a process often regulated by the SRF pathway.
a. Materials:
-
Cell line of interest (e.g., endothelial cells, cancer cells)
-
Culture plates or inserts for creating a cell-free gap
-
This compound (dissolved in DMSO)
-
Microscope with a camera
b. Protocol:
-
Seed cells in a culture plate to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or DMSO.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of cell migration by determining the change in the open area over time.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. Edge Attributes | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. diagrammingai.com [diagrammingai.com]
Foundational Research on (R)-CCG-1423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a stereoisomer of the potent small molecule inhibitor, CCG-1423, which targets the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a myriad of cellular processes, including cell proliferation, migration, and fibrosis. Dysregulation of the RhoA pathway is implicated in various pathologies, most notably cancer metastasis and fibrotic diseases. This compound, and its parent compound, serve as invaluable research tools for dissecting the intricacies of this signaling cascade and hold potential as a lead compound for therapeutic development. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, experimental validation, and quantitative effects.
Mechanism of Action
This compound exerts its inhibitory effects downstream of the RhoA GTPase. The canonical RhoA signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs) by ligands such as lysophosphatidic acid (LPA). This leads to the activation of RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). The depletion of the cytoplasmic G-actin pool liberates MRTF-A, allowing its translocation into the nucleus. Within the nucleus, MRTF-A acts as a transcriptional coactivator for SRF, driving the expression of target genes that promote cell motility and proliferation.
CCG-1423 and its stereoisomers intervene in this pathway by inhibiting the nuclear import of MRTF-A.[1] Mechanistic studies have revealed that CCG-1423 directly binds to MRTF-A, preventing its interaction with importin α/β1, the protein complex responsible for shuttling MRTF-A into the nucleus.[1][2] It is noteworthy that the S-isomer of CCG-1423 has been reported to be more potent than the (R)-isomer in inhibiting MRTF-A-dependent cellular events, including SRF-mediated gene expression and cell migration.[3]
Signaling Pathway Diagram
Caption: The RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of CCG-1423 and its enantiomers on various cell lines and biological processes.
Table 1: Inhibitory Concentration (IC50) Values of CCG-1423
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| CCG-1423 | PC-3 | LPA-stimulated DNA Synthesis | < 1 | [4] |
| CCG-1423 | PC-3 | Rho-pathway selective SRE-luciferase reporter | 1.5 | [5] |
| CCG-1423 | PC-3 | Growth Inhibition (with 30 µM LPA) | 1 | [5] |
Table 2: Effects of CCG-1423 on Cellular Processes
| Compound | Cell Line | Process | Concentration (µM) | Effect | Reference |
| CCG-1423 | PC-3 | Invasion | 10 | 71% inhibition | [5] |
| CCG-1423 | A375M2 (RhoC-overexpressing melanoma) | Apoptosis | 3 | Selective stimulation compared to parental A375 cells | [5] |
| CCG-1423 | HmVEC | Cord Formation | 1 | Significant reduction | [6] |
| CCG-1423 | HmVEC | Migration (VEGF-stimulated) | 5 | ~2-fold reduction in speed | [6] |
Table 3: Stereospecific Effects of CCG-1423 Isomers
| Isomer | Cell Line | Process | Observation | Reference |
| (S)-CCG-1423 | Fibroblasts, B16F10 Melanoma | SRF-mediated gene expression, Cell migration | Modestly but significantly higher inhibitory effects than (R)-isomer | [3] |
| (S)-CCG-1423 | B16F10 Melanoma | Serum-induced nuclear import of MRTF-A | More potent blockade than (R)-isomer | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
RhoA Activation Assay
This assay is used to determine the levels of active, GTP-bound RhoA in cell lysates.
Materials:
-
Rhotekin-RBD agarose beads
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitors)
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
Protocol:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Stimulate cells with a RhoA activator (e.g., LPA) as required.
-
Lyse cells on ice with cold cell lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation to pull down GTP-RhoA.
-
Wash the beads three times with cold wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RhoA antibody.
SRF-Mediated Luciferase Reporter Assay
This assay quantifies the transcriptional activity of SRF in response to RhoA pathway activation and its inhibition by this compound.
Materials:
-
HEK293 or other suitable cells
-
SRF-responsive luciferase reporter plasmid (e.g., pGL3-SRF-RE)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay system
Protocol:
-
Co-transfect cells with the SRF-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound or vehicle control.
-
Stimulate the cells with a pathway activator (e.g., LPA or co-transfection with a constitutively active RhoA mutant).
-
After the desired incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the SRF-reporter activity (firefly luciferase) to the control (Renilla luciferase) activity.
Caption: Workflow for an SRF-Mediated Luciferase Reporter Assay.
Cell Migration/Invasion Assay
This assay assesses the effect of this compound on the migratory and invasive capabilities of cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Protocol:
-
Seed cells in serum-free medium into the upper chamber of the Transwell inserts. For invasion assays, the inserts are pre-coated with Matrigel.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add this compound to both the upper and lower chambers at the desired concentrations.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
BrdU Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Protocol:
-
Plate cells and treat with this compound for the desired duration.
-
Add BrdU labeling solution to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA (typically 2-24 hours).
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acid or DNase I treatment to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance after color development. The intensity of the color is proportional to the amount of BrdU incorporated.
Conclusion
This compound is a valuable chemical probe for investigating the RhoA/MRTF-A/SRF signaling pathway. Its ability to inhibit MRTF-A nuclear import provides a specific mechanism for dissecting the downstream consequences of RhoA activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in areas where this signaling pathway is a key therapeutic target. Further research into the stereospecific activities and in vivo efficacy of this compound will be crucial for its potential translation into clinical applications.
References
- 1. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rac-gtpase-fragment.com [rac-gtpase-fragment.com]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CCG-1423: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is the less active enantiomer of the potent Rho/Myocardin-Related Transcription Factor (MRTF)-A/Serum Response Factor (SRF) pathway inhibitor, CCG-1423. While its counterpart, (S)-CCG-1423, demonstrates significantly higher efficacy in inhibiting cellular events mediated by MRTF-A, a comprehensive understanding of this compound is crucial for a complete assessment of the compound's stereospecific activities and potential off-target effects. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Introduction
The Rho family of small GTPases plays a pivotal role in regulating a multitude of cellular processes, including actin cytoskeleton dynamics, cell proliferation, and gene expression. Dysregulation of the Rho signaling pathway is implicated in various pathologies, notably cancer metastasis and fibrosis. A key downstream effector pathway involves the activation of the transcriptional co-activator MRTF-A, which, upon release from G-actin, translocates to the nucleus and complexes with SRF to drive the expression of target genes.
CCG-1423 emerged as a small molecule inhibitor of this pathway, demonstrating efficacy in preclinical models of cancer and fibrosis. Subsequent research has revealed that CCG-1423 is a racemic mixture of (R)- and (S)-enantiomers, with the S-isomer exhibiting greater potency. This guide focuses on the characterization of the (R)-isomer to provide a comprehensive resource for researchers in the field.
Mechanism of Action: The Rho/MRTF-A/SRF Signaling Pathway
The canonical Rho signaling pathway leading to SRF-mediated transcription is a critical regulator of cellular behavior. This compound, like its S-enantiomer, is understood to act downstream of RhoA activation, interfering with the nuclear translocation of MRTF-A and its subsequent interaction with SRF.
Quantitative Data Summary
The following tables summarize the available quantitative data for CCG-1423 and its stereoisomers from various in vitro studies. It is important to note that much of the literature refers to the racemic mixture "CCG-1423," and data specifically for the (R)-isomer is more limited. The S-isomer consistently demonstrates higher potency.[1]
Table 1: In Vitro Efficacy of CCG-1423 and its Isomers
| Compound/Isomer | Assay | Cell Line | IC50 / Effect | Reference |
| CCG-1423 | Rho-pathway selective SRE-luciferase reporter | PC-3 | 1.5 µM | [2] |
| CCG-1423 | LPA-induced DNA synthesis | PC-3 | < 1 µM | [3] |
| CCG-1423 | Growth inhibition (RhoC-overexpressing) | A375M2, SK-Mel-147 | Nanomolar concentrations | [3] |
| CCG-1423 | Apoptosis stimulation (RhoC-overexpressing) | A375M2 | Selective stimulation at 3 µM | [2] |
| CCG-1423 | Invasion inhibition | PC-3 | 54% inhibition at 10 µM | [2] |
| (S)-CCG-1423 | SRF-mediated gene expression | NIH3T3 | Significantly higher inhibition than (R)-isomer | [1] |
| This compound | SRF-mediated gene expression | NIH3T3 | Less potent than (S)-isomer | [1] |
| (S)-CCG-1423 | Cell migration | Human skin fibroblasts, B16F10 | Higher inhibitory potency than (R)-isomer | [1] |
| This compound | Cell migration | Human skin fibroblasts, B16F10 | Lower inhibitory potency than (S)-isomer | [1] |
| (S)-CCG-1423 | Serum-induced nuclear import of MRTF-A | NIH3T3 | More potent blockage than (R)-isomer | [1] |
| This compound | Serum-induced nuclear import of MRTF-A | NIH3T3 | Less potent blockage than (S)-isomer | [1] |
Experimental Protocols
RhoA Activation Assay (GTP-Rho Pull-down)
This protocol is designed to measure the levels of active, GTP-bound RhoA in cell lysates.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells overnight if necessary. Treat cells with this compound for the desired time and concentration, followed by stimulation with a RhoA activator (e.g., LPA, serum).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with a lysis buffer containing protease inhibitors.
-
Lysate Clarification: Scrape cell lysates and transfer to microcentrifuge tubes. Centrifuge at high speed at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
GTP-RhoA Pull-Down: Normalize protein concentrations across samples. Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads (which specifically bind to GTP-bound RhoA) for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
MRTF-A Nuclear Translocation Assay (Immunofluorescence)
This protocol allows for the visualization and quantification of MRTF-A subcellular localization.
Detailed Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for a specified duration, followed by stimulation with an agent that induces MRTF-A nuclear translocation (e.g., serum).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against MRTF-A diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A in a statistically significant number of cells using image analysis software (e.g., ImageJ) to determine the nuclear-to-cytoplasmic ratio.
Therapeutic Potential and Future Directions
While this compound is less potent than its S-enantiomer, its study remains important for several reasons. Firstly, understanding the stereochemical requirements for potent inhibition of the MRTF-A/SRF pathway can guide the design of more effective and specific inhibitors. Secondly, characterizing the activity of the (R)-isomer is crucial for interpreting studies conducted with the racemic mixture and for assessing any potential off-target effects that may be more pronounced with this enantiomer.
The therapeutic potential of specifically targeting the Rho/MRTF-A/SRF pathway is significant in diseases characterized by excessive cell migration, proliferation, and fibrosis. While future drug development efforts will likely focus on more potent analogs, the foundational research involving both enantiomers of CCG-1423 has been instrumental in validating this pathway as a druggable target.
Further research into this compound could explore:
-
Off-target identification: Uncovering any unique molecular targets of the (R)-isomer could reveal novel biological insights and potential alternative therapeutic applications.
-
Synergistic interactions: Investigating whether this compound can act synergistically with other therapeutic agents to achieve a desired biological outcome.
-
Pharmacokinetic and metabolic profiling: A detailed comparison of the in vivo behavior of the (R)- and (S)-isomers.
Conclusion
This compound, while being the less active stereoisomer of the Rho/MRTF-A/SRF pathway inhibitor CCG-1423, is an important tool for understanding the intricacies of this signaling cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate its biological effects and to further the development of targeted therapies for a range of diseases. A thorough characterization of both enantiomers is essential for a complete understanding of this class of inhibitors and for the advancement of precision medicine.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-CCG-1423 in Cell Culture
(R)-CCG-1423 is a potent and specific small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It has emerged as a valuable research tool for investigating cellular processes regulated by this pathway, including cell proliferation, migration, apoptosis, and gene transcription. These application notes provide detailed protocols for the use of this compound in cell culture experiments, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its inhibitory effect downstream of the small GTPase RhoA.[1][2][3][4][5] It functions by preventing the nuclear import of the MRTF-A, a critical co-factor for the transcription factor SRF.[6] By sequestering MRTF-A in the cytoplasm, this compound effectively blocks SRF-mediated gene transcription, which is crucial for various cellular functions, including those associated with cancer progression.[2][3][4][5]
Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound in various cancer cell lines and assays.
Table 1: IC50 Values of this compound
| Parameter | Cell Line/Assay | IC50 Value | Reference |
| Rho-pathway selective serum response element-luciferase reporter | - | 1.5 µM | [7] |
| Inhibition of LPA-stimulated DNA synthesis | PC-3 prostate cancer cells | < 1 µM | [3][4][8] |
| Inhibition of cell growth (with 30 µM LPA) | PC-3 prostate cancer cells | 1 µM | [7] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Inhibition of DNA Synthesis | PC-3 prostate cancer | 3 µM | 27 hours | Complete suppression of LPA-stimulated DNA synthesis | [3] |
| Apoptosis Induction | A375M2 melanoma | 3 µM | 25 hours | Selective stimulation of apoptosis | [7] |
| Inhibition of Cell Invasion | PC-3 prostate cancer | 10 µM | 24 hours | 71% inhibition of invasion into Matrigel | [7] |
| Inhibition of Cell Proliferation | Various cell lines | 0.3 µM | 8 days | Inhibition of LPA-induced proliferation | [2][3] |
| Inhibition of SRF-mediated transcription | PC-3 cells | 10 µM | 18-19 hours | Inhibition of SRE.L activation | [2][3] |
| Improved Glucose Uptake | L6 cells and primary human myotubes | 1 µM | 16 hours | Improved glucose uptake | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 454.75 g/mol ), dissolve 4.55 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[7]
Cell Proliferation Assay (WST-1 Assay)
Materials:
-
Cancer cell lines (e.g., PC-3, A375M2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Lysophosphatidic acid (LPA)
-
WST-1 reagent
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in complete medium and allow them to attach overnight.
-
The next day, replace the medium with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Add the desired concentration of this compound to the wells. For stimulated conditions, add a pro-proliferative agent like LPA (e.g., 30 µM).[2][3] Include appropriate controls (vehicle control with DMSO, and cells without treatment).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control.
Cell Invasion Assay (Boyden Chamber Assay)
Materials:
-
Cancer cell lines (e.g., PC-3)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified pre-incubation time (e.g., 1 hour).
-
Seed the treated cells into the upper chamber of the inserts.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the chambers for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of invading cells in several microscopic fields.
-
Quantify the results and express them as a percentage of invasion relative to the vehicle control.
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling | Semantic Scholar [semanticscholar.org]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for Western Blot Analysis of (R)-CCG-1423 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a potent and specific small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. The mechanism of action of this compound involves the inhibition of the nuclear import of the MRTF-A and MRTF-B transcriptional coactivators, which are downstream effectors of RhoA signaling. Consequently, this compound treatment leads to a decrease in the transcription of MRTF-A/B target genes.
Western blotting is a key technique to elucidate the molecular effects of this compound. This document provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on the subcellular localization of MRTF-A/B and the expression of downstream target proteins.
Expected Results
Treatment of cells with this compound is expected to primarily result in a shift in the subcellular localization of MRTF-A and MRTF-B from the nucleus to the cytoplasm. This can be visualized by Western blot analysis of nuclear and cytoplasmic fractions. Consequently, a decrease in the expression of downstream target proteins of the MRTF-A/SRF complex is anticipated.
Table 1: Summary of Expected Quantitative and Qualitative Results of this compound Treatment
| Target Protein | Subcellular Fraction | Expected Change with this compound | Typical Concentration and Time | Notes |
| MRTF-A | Nuclear | Significant Decrease | 1-10 µM, 16-24 hours | The primary and most direct effect of this compound. |
| Cytoplasmic | Significant Increase | 1-10 µM, 16-24 hours | A corresponding increase is expected as nuclear import is blocked. | |
| MRTF-B | Nuclear | Significant Decrease | 1-10 µM, 16-24 hours | Similar to MRTF-A, nuclear import is inhibited. |
| Cytoplasmic | Significant Increase | 1-10 µM, 16-24 hours | A corresponding increase is expected. | |
| α-SMA | Total Cell Lysate | Decrease | 1-10 µM, 24-72 hours | A downstream target indicative of myofibroblast differentiation. |
| CTGF | Total Cell Lysate | Decrease | 1-10 µM, 24-48 hours | A key pro-fibrotic factor regulated by the RhoA/MRTF-A pathway. |
| c-fos | Total Cell Lysate | Decrease | 1-10 µM, 6-24 hours | An immediate early gene and a well-established SRF target. |
| Vinculin | Total Cell Lysate | Decrease | 1-10 µM, 24-48 hours | A focal adhesion protein involved in cell migration. |
| SRF | Total Cell Lysate | No significant change | 1-10 µM, 24-48 hours | This compound does not typically affect the total expression of SRF. |
| RhoA | Total Cell Lysate | No significant change | 1-10 µM, 24-48 hours | This compound acts downstream of RhoA. |
Signaling Pathway and Experimental Workflow
Caption: The RhoA signaling pathway leading to MRTF-A/B-mediated gene transcription and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired concentration of this compound (typically 1-10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours for MRTF-A/B translocation, 24-72 hours for downstream target protein expression changes).
Part 2: Nuclear and Cytoplasmic Fractionation
This protocol is essential for observing the change in MRTF-A/B subcellular localization.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold cytoplasmic extraction buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors).
-
Vortex vigorously for 15 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
-
Nuclear Extraction:
-
Wash the remaining nuclear pellet with 500 µL of cytoplasmic extraction buffer without NP-40. Centrifuge at 3,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the nuclear pellet in 100 µL of ice-cold nuclear extraction buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction, and transfer it to a new pre-chilled tube.
-
-
Storage: Store the cytoplasmic and nuclear extracts at -80°C until use.
Part 3: Western Blot Protocol
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto a polyacrylamide gel of an appropriate percentage to resolve the target protein(s) of interest.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin for total lysates; Lamin B1 for nuclear fractions; α-Tubulin for cytoplasmic fractions).
-
Calculate the fold change in protein expression or the nuclear-to-cytoplasmic ratio.
-
Application Notes and Protocols for Immunofluorescence Staining with (R)-CCG-1423 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is the R-isomer of CCG-1423, a small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of actin dynamics and the transcription of genes involved in cell migration, proliferation, and fibrosis.[2][3] this compound exerts its inhibitory effects by preventing the nuclear import of MRTF-A, a transcriptional coactivator of SRF.[4] By disrupting this pathway, this compound can alter the cellular actin cytoskeleton, making immunofluorescence staining a valuable technique to visualize and quantify its effects.
These application notes provide detailed protocols for treating cultured cells with this compound and subsequently performing immunofluorescence staining to analyze changes in the actin cytoskeleton and other relevant cellular markers.
Mechanism of Action: The RhoA/MKL1/SRF Signaling Pathway
The RhoA/MKL1/SRF signaling cascade is initiated by the activation of RhoA, a small GTPase, in response to various extracellular stimuli. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In resting cells, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through its association with G-actin.[3] The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin filaments, leads to the release of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus where it binds to SRF, a transcription factor, to drive the expression of target genes involved in cytoskeletal organization, cell motility, and proliferation.[2] this compound inhibits this pathway by binding to MRTF-A and preventing its nuclear import, thereby blocking SRF-mediated transcription.[4]
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of CCG-1423 from various studies. Note that some studies use the racemic mixture (CCG-1423) rather than the specific R-isomer, but the mechanism of action is related.
Table 1: Effect of CCG-1423 on Cell Proliferation and DNA Synthesis
| Cell Line | Assay | Treatment Conditions | Result | Reference |
| PC-3 (Prostate Cancer) | BrdUrd Incorporation (DNA Synthesis) | 100 µmol/L LPA + varying concentrations of CCG-1423 for 27 h | Dose-dependent inhibition, complete suppression at 3 µmol/L | [5][6] |
| PC-3 (Prostate Cancer) | WST-1 (Cell Proliferation) | 30 µmol/L LPA + 0.3 µmol/L CCG-1423 for 8 days | Inhibition of proliferation | [5][6] |
| A375M2 (Melanoma, RhoC-overexpressing) | Cell Growth | Nanomolar concentrations of CCG-1423 | Inhibition of growth | [7][8] |
| A375 (Melanoma, low RhoC) | Cell Growth | Higher concentrations of CCG-1423 required | Less active compared to A375M2 | [7][8] |
Table 2: Effect of CCG-1423 on Cell Migration and Invasion
| Cell Line | Assay | Treatment Conditions | Result | Reference |
| PC-3 (Prostate Cancer) | Matrigel Invasion | 10 µM CCG-1423 for 24 h | 71% inhibition of invasion | [9] |
| Human Microvascular Endothelial Cells (HmVEC) | Random Migration | 5 µM CCG-1423 | Dramatic reduction in basal and VEGF-induced migration | [10] |
Table 3: Effect of CCG-1423 on Gene and Protein Expression
| Cell Line | Target | Treatment Conditions | Result | Reference |
| HmVEC | Profilin-1 (Pfn1) | 5 µM CCG-1423 | ~80% depletion | [11] |
| HmVEC | VASP | 5 µM CCG-1423 | 30-40% reduction | [11] |
| HmVEC | ArpC2 | 5 µM CCG-1423 | 30-40% reduction | [11] |
| Human Skin Fibroblasts | SMα-actin | 5 to 10 µM CCG-1423 | Reduction in protein expression | [4] |
Experimental Protocols
Immunofluorescence Staining of this compound Treated Cells
This protocol details the steps for treating cultured adherent cells with this compound and subsequently performing immunofluorescence staining to visualize the actin cytoskeleton (using Phalloidin) and nuclei (using DAPI).
Materials and Reagents:
-
Adherent cell line of interest
-
Cell culture medium and supplements
-
Sterile glass coverslips
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (prepare fresh or use commercially available)
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)
-
Fluorophore-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a sterile cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well.
-
Incubate for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well.
-
Incubate for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Staining:
-
Prepare the staining solution by diluting the fluorophore-conjugated phalloidin and DAPI in the blocking buffer to their recommended working concentrations.
-
Aspirate the blocking buffer and add the staining solution to the cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove any salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient permeabilization | Increase Triton X-100 incubation time or concentration. |
| Low protein expression | Ensure the chosen cell line expresses the target protein at detectable levels. | |
| Inactive phalloidin | Use fresh or properly stored phalloidin. Avoid repeated freeze-thaw cycles. | |
| High Background | Inadequate blocking | Increase blocking time or use a different blocking agent (e.g., normal serum from the secondary antibody host species if using antibodies). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Autofluorescence | Use a different fixative or include a quenching step (e.g., sodium borohydride treatment) after fixation. | |
| Altered Cell Morphology | Harsh treatment or handling | Be gentle during washing steps. Ensure cells are not over-confluent or stressed before treatment. |
| Fixation artifacts | Optimize fixation time and PFA concentration. |
For more in-depth troubleshooting, consult resources on immunofluorescence techniques.[2][7][12]
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. ibidi.com [ibidi.com]
- 3. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 4. astorscientific.us [astorscientific.us]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Determining the Optimal Concentration of (R)-CCG-1423 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/MRTF/SRF signaling pathway, which plays a critical role in cell proliferation, migration, and gene expression.[1][2] Determining the optimal concentration of this compound is a crucial first step for any in vitro experiment to ensure meaningful and reproducible results. This document provides detailed application notes and protocols for establishing the effective concentration range and determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Introduction
The RhoA signaling cascade is a key regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. This compound disrupts this pathway by inhibiting the nuclear localization of the Myocardin-Related Transcription Factor (MRTF), a critical coactivator for the Serum Response Factor (SRF).[3] This inhibition leads to the downregulation of SRF-mediated gene transcription, affecting cell behavior. The effective concentration of this compound can vary significantly depending on the cell type, assay conditions, and the specific biological question being addressed. Therefore, a systematic approach to determine the optimal concentration is essential.
Data Presentation: Effective Concentrations of this compound in Various Cell Lines
The following table summarizes previously reported effective concentrations of CCG-1423 in different cancer cell lines and assays. This information can serve as a starting point for designing dose-response experiments.
| Cell Line | Assay Type | Effective Concentration | Reference |
| PC-3 (Prostate Cancer) | DNA Synthesis (BrdU) | < 1 µM - 3 µM | [2][4] |
| PC-3 (Prostate Cancer) | Proliferation (8-day) | IC50 of 1 µM | [5] |
| PC-3 (Prostate Cancer) | Invasion | 10 µM | [6] |
| A375M2 (Melanoma) | Proliferation (WST-1) | 300 nM | [5][7] |
| SK-Mel-147 (Melanoma) | Proliferation (WST-1) | 300 nM | [5][7] |
| A375M2 (Melanoma) | Apoptosis (Caspase-3) | 3 µM | [6] |
| L6 (Myotubes) | Glucose Uptake | 1 µM | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT or WST-1 Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent
-
DMSO (Dimethyl sulfoxide)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
For MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.[9]
-
-
For WST-1 Assay:
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of RhoA Pathway Activity
This protocol can be used as a functional assay to confirm the inhibitory effect of the determined optimal concentration of this compound on the RhoA signaling pathway.
Materials:
-
This compound
-
Selected cancer cell line
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-RhoA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the predetermined optimal concentration of this compound and a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.
-
Mandatory Visualizations
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for (R)-CCG-1423 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is the R-enantiomer of the small molecule inhibitor CCG-1423, which is known to disrupt the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated signaling pathway. This pathway is a critical regulator of various cellular processes, including gene expression, cell proliferation, migration, and apoptosis. Dysregulation of the RhoA pathway has been implicated in numerous diseases, including cancer and fibrosis. This compound serves as a valuable chemical probe for investigating the biological functions of this pathway and as a potential therapeutic agent. These application notes provide a summary of recommended treatment durations, concentrations, and detailed protocols for the in vitro use of this compound. While much of the available literature refers to the racemic mixture (CCG-1423), these protocols are applicable to the R-isomer, though it is worth noting that some studies suggest the S-isomer may exhibit greater potency in certain assays[1].
Mechanism of Action
CCG-1423 acts downstream of RhoA activation. It has been shown to inhibit the nuclear import of MRTF-A, a key coactivator of SRF, thereby preventing the transcription of SRF target genes[1]. This inhibitory action is achieved by disrupting the interaction between MRTF-A and importin α/β1[2]. The consequence of this inhibition is the suppression of various cellular functions that are dependent on the RhoA/MRTF/SRF signaling axis.
Signaling Pathway Diagram
Caption: The RhoA/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Recommended In Vitro Treatment Durations and Concentrations
The optimal treatment duration and concentration of this compound are highly dependent on the cell type, the specific biological question being addressed, and the assay being performed. The following tables summarize reported effective concentrations and treatment times from various in vitro studies using CCG-1423. These should be used as a starting point for experimental optimization.
Table 1: Effective Concentrations and Treatment Durations of CCG-1423 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Treatment Duration | Outcome | Reference |
| PC-3 (Prostate Cancer) | SRE-Luciferase Reporter Assay | 10 µM | 18-19 hours | Inhibition of RhoA/RhoC signaling | [3][4] |
| PC-3 (Prostate Cancer) | DNA Synthesis (BrdU) | <1 µM | 27 hours | Potent inhibition of LPA-induced DNA synthesis | [4][5] |
| PC-3 (Prostate Cancer) | Matrigel Invasion Assay | 10 µM | 24 hours | 71% inhibition of invasion | [3] |
| A375M2 (Melanoma) | Apoptosis Assay | 3 µM | 25 hours | Selective stimulation of apoptosis | [3] |
| A375M2, SK-Mel-147 (Melanoma) | Proliferation Assay (WST-1) | 300 nM | 8 days | Inhibition of proliferation | [6][7] |
| L6 cells, primary human myotubes | Glucose Uptake Assay | 1 µM | 16 hours | Improved glucose uptake | [3] |
| HmVEC (Endothelial Cells) | Angiogenesis (Cord Formation) | 5 µM | 16 hours | Inhibition of cord formation | [8] |
| HmVEC (Endothelial Cells) | Cell Motility | 5 µM | 2 hours | Attenuation of VEGF-induced motility | [8] |
| LNCaP (Prostate Cancer) | Cell Cycle Analysis | 10-13 µM | 48 hours | Cell cycle arrest | [9] |
| S2R+ (Drosophila Cells) | Gene Expression Analysis | 10 µM | 30 minutes | Inhibition of heat shock-induced gene expression | [10] |
Detailed Experimental Protocols
Protocol 1: Inhibition of RhoA-Mediated Gene Transcription (Luciferase Reporter Assay)
This protocol is adapted from studies in PC-3 prostate cancer cells to measure the effect of this compound on Serum Response Element (SRE)-driven luciferase expression.
Materials:
-
PC-3 cells
-
SRE-luciferase reporter plasmid
-
Control reporter plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and serum
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control pRL-TK plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 4-6 hours of transfection, replace the medium with serum-free medium to synchronize the cells and reduce basal RhoA activity.
-
Treatment: After 24 hours of serum starvation, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control.
-
Incubation: Incubate the cells for 18-19 hours.[4]
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the SRE-luciferase activity to the control Renilla luciferase activity. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Proliferation Assay (WST-1)
This protocol is designed to assess the long-term effect of this compound on the proliferation of cancer cells, such as RhoC-overexpressing melanoma cell lines.
Materials:
-
A375M2 or SK-Mel-147 melanoma cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and serum
-
Lysophosphatidic acid (LPA)
-
WST-1 reagent
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells (e.g., 2,000 cells/well) in a 96-well plate in their normal growth medium.[6]
-
Attachment: Allow cells to attach for 12-24 hours.
-
Treatment: Replace the medium with serum-free medium containing 30 µM LPA and the desired concentrations of this compound (e.g., 100 nM to 1 µM) or DMSO vehicle control.[6]
-
Replenish Treatment: On day 5, replenish the medium with fresh serum-free medium containing LPA and this compound to ensure their continued presence.[6]
-
WST-1 Assay: On day 8, add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Background-subtract the absorbance values and express the results as a percentage of the vehicle-treated control.
Protocol 3: In Vitro Angiogenesis Assay (Endothelial Cell Cord Formation)
This protocol assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Microvascular Endothelial Cells (HmVEC)
-
Matrigel (or other basement membrane extract)
-
This compound
-
DMSO (vehicle control)
-
Serum-free cell culture medium
-
VEGF-A
-
24-well plate
-
Microscope with camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate. Polymerize the Matrigel at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HmVECs onto the polymerized Matrigel.
-
Adhesion: Allow the cells to adhere for approximately 4 hours.[8]
-
Treatment: Replace the medium with serum-free medium containing 30 ng/ml VEGF-A and various concentrations of this compound (e.g., 1 to 10 µM) or DMSO vehicle control.[8]
-
Incubation: Incubate for 16 hours to allow for cord formation.[8]
-
Imaging: Capture images of the tube-like structures using a phase-contrast microscope.
-
Quantification: Quantify the extent of cord formation by measuring parameters such as total cord length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments using this compound.
Conclusion
This compound is a specific and potent inhibitor of the RhoA/MRTF/SRF signaling pathway, making it an invaluable tool for in vitro research in various fields, particularly oncology and fibrosis. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound. It is crucial to optimize treatment conditions for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
Application Notes: Preparing (R)-CCG-1423 Working Solutions for Cell Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of (R)-CCG-1423 working solutions for in vitro cell culture experiments. This compound is a potent and specific inhibitor of the RhoA/MRTF-A-mediated signaling pathway, making it a valuable tool for studying cellular processes regulated by this pathway.
Product Information and Properties
This compound is the active R-enantiomer of the parent compound CCG-1423. It specifically disrupts the interaction between the myocardin-related transcription factor A (MRTF-A) and its importin, preventing its nuclear translocation and subsequent activation of serum response factor (SRF)-mediated gene transcription.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 498.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., ≥25 mg/mL) |
| Storage (Solid) | -20°C for several years |
| Storage (Stock Solution) | -20°C for up to 3 months or -80°C for up to 1 year |
Mechanism of Action
This compound targets the RhoA signaling pathway, which is a critical regulator of various cellular functions, including actin cytoskeleton dynamics, cell migration, and gene expression. The simplified mechanism is outlined in the signaling pathway diagram below.
Caption: this compound inhibits the nuclear import of MRTF-A, preventing SRF co-activation.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.9855 mg.
-
Dissolving: Add the appropriate volume of DMSO to the powder. To calculate the required volume, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Treatment
The final working concentration of this compound can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Table 2: Example Dilutions for a 10 mM Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock to add to 10 mL Media | Final DMSO Concentration |
| 1 µM | 1 µL | 0.01% |
| 5 µM | 5 µL | 0.05% |
| 10 µM | 10 µL | 0.1% |
| 25 µM | 25 µL | 0.25% |
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Directly add the calculated volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Mixing: Mix the medium thoroughly by gentle inversion or pipetting to ensure a homogenous solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a separate flask or well of cells treated with the same volume of DMSO as used for the highest concentration of this compound.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the this compound working solution or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
Application of (R)-CCG-1423 in 3D Cell Culture Models: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-CCG-1423 is a potent and specific small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)-A/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin dynamics, gene transcription, and is implicated in various cellular processes including proliferation, migration, and apoptosis. In the context of cancer, dysregulation of the RhoA pathway is frequently associated with increased invasion and metastasis. The use of this compound in three-dimensional (3D) cell culture models, which more accurately mimic the in vivo tumor microenvironment, offers a valuable tool for investigating cancer biology and evaluating novel therapeutic strategies.
Mechanism of Action
This compound exerts its effects by disrupting the transcriptional activity mediated by the RhoA signaling cascade. The canonical pathway involves the activation of the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a co-activator for SRF, driving the transcription of target genes involved in cell motility, cytoskeletal organization, and proliferation. This compound has been shown to inhibit the nuclear translocation of MRTF-A, thereby preventing the activation of SRF-mediated gene expression.[1][2][3][4] The S-isomer of CCG-1423 has demonstrated modestly but significantly higher inhibitory effects on MRTF-A mediated cellular events compared to the R-isomer.[1][2]
Data Presentation: Efficacy of this compound in Cellular Models
The following tables summarize quantitative data on the activity of CCG-1423 from various in vitro studies. While much of the data is derived from 2D culture systems, it provides a crucial baseline for designing experiments in 3D models.
Table 1: Inhibitory Concentrations of CCG-1423 in Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| PC-3 | Prostate Cancer | LPA-induced DNA synthesis | < 1 µM | [3][4] |
| PC-3 | Prostate Cancer | Rho-dependent invasion | 10 µM (inhibited 71% invasion) | [5] |
| A375M2 (high RhoC) | Melanoma | Cell growth | Nanomolar range | [3][4] |
| A375 (low RhoC) | Melanoma | Cell growth | Less active than in A375M2 | [3][4] |
| U251 | Glioma | 3D Spheroid Invasion | 500 nM (anti-migratory) | [6] |
Table 2: Effects of CCG-1423 on Apoptosis and Gene Expression
| Cell Line | Effect | Concentration & Duration | Reference |
| A375M2 | Selective stimulation of apoptosis | 3 µM for 25 hours | [5] |
| PC-3 | Inhibition of RhoA and RhoC signaling | IC50 of 1.5 µM for 24 hours (luciferase reporter) | [5] |
| Human Colonic Myofibroblasts | Repression of TGF-β induced fibrogenic gene expression | 1-25 µM | [7] |
Mandatory Visualizations
Signaling Pathway of RhoA/MRTF-A/SRF and Inhibition by this compound
Caption: RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for 3D Spheroid Invasion Assay
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel workflow for three-dimensional analysis of tumour cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-CCG-1423 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a potent and specific small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it a promising target for therapeutic intervention in cancer and fibrotic diseases. These application notes provide detailed protocols for the in vivo use of this compound in preclinical animal models of cancer and fibrosis, along with a summary of available quantitative data and a visualization of the targeted signaling pathway.
Mechanism of Action: Inhibition of the RhoA/MKL1/SRF Pathway
This compound exerts its biological effects by disrupting the transcriptional activity mediated by the RhoA signaling cascade. Extracellular signals activate RhoA, a small GTPase, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF (also known as MKL1) from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, a transcription factor that binds to serum response elements (SREs) in the promoter regions of target genes. The MRTF/SRF complex then drives the expression of genes involved in cell growth, motility, and extracellular matrix production. This compound specifically inhibits this pathway, leading to the suppression of these pathological processes.[1][2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its racemic mixture in in vivo and in vitro studies.
Table 1: In Vivo Efficacy of CCG-1423
| Animal Model | Compound | Dosage and Administration | Duration | Key Findings | Reference(s) |
| High-Fat Diet-Induced Obese Mice | CCG-1423 | 0.15 mg/kg, intraperitoneal (i.p.), daily | 2 weeks | Improved glucose tolerance and reduced insulin levels.[4] | [4] |
| Bleomycin-Induced Skin and Lung Fibrosis | CCG-1423 and analogs | Not specified for (R)-isomer | Not specified | Reduced fibrosis.[5] | [5] |
| Melanoma Lung Metastasis | CCG-1423 and analogs | Not specified for (R)-isomer | Not specified | Significant reduction in metastasis.[5] | [5] |
Table 2: In Vitro Activity of CCG-1423
| Cell Line | Assay | Concentration | Key Findings | Reference(s) |
| PC-3 (Prostate Cancer) | DNA Synthesis (LPA-induced) | <1 µM | Potent inhibition.[1][2] | [1][2] |
| PC-3 (Prostate Cancer) | Matrigel Invasion | 10 µM | 71% inhibition of invasion.[4] | [4] |
| A375M2 (Melanoma, high RhoC) | Apoptosis | 3 µM | Selective stimulation of apoptosis compared to parental A375 cells.[2][4] | [2][4] |
| LNCaP (Prostate Cancer) | Cell Viability | IC50: 13.4 ± 2.5 μM | Reduced cell viability.[6] | [6] |
| LNCaP Abl (Castrate-Resistant Prostate Cancer) | Cell Viability | IC50: 9.9 ± 2.2 μM | Reduced cell viability.[6] | [6] |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound for In Vivo Studies
This protocol provides a general guideline for the preparation and administration of this compound for in vivo experiments based on a published study.[4] Researchers should optimize the formulation and dosage for their specific animal model and experimental design.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (v/v/v/v).
-
Vortex the solution until it is clear and homogenous.
-
-
This compound Formulation:
-
On the day of use, weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in a small amount of DMSO.
-
Add the stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare a 0.15 mg/mL solution for a 10 mL final volume, dissolve 1.5 mg of this compound.
-
Vortex the final formulation thoroughly to ensure complete dissolution. The solution should be clear.
-
-
Administration:
-
Administer the this compound formulation to the animals via the desired route (e.g., intraperitoneal injection).
-
The volume of injection should be calculated based on the animal's body weight and the final concentration of the drug solution (e.g., 10 mL/kg).
-
Protocol 2: this compound in a Murine Melanoma Xenograft Model (General Guidance)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a melanoma xenograft model. Specific cell lines (e.g., A375M2 with high RhoC expression) and mouse strains (e.g., immunodeficient mice like NOD/SCID or nude mice) should be chosen based on the experimental goals.
Experimental Design:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Cell Line: Human melanoma cell line, such as A375M2, known to have high RhoC expression.[2]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 melanoma cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control
-
This compound (dose to be optimized, starting from 0.15 mg/kg i.p. daily as a reference)
-
Positive control (optional, e.g., a standard-of-care chemotherapy agent)
-
-
Treatment Schedule: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Administer treatment for a defined period (e.g., 2-4 weeks).
-
Endpoint Analysis:
-
Tumor volume measurement (e.g., every 2-3 days).
-
Animal body weight monitoring.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blot for pathway markers).
-
Protocol 3: this compound in a Bleomycin-Induced Pulmonary Fibrosis Model (General Guidance)
This protocol outlines a general approach for assessing the anti-fibrotic potential of this compound in a bleomycin-induced lung fibrosis model.
Experimental Design:
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Administer a single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) to induce lung injury and subsequent fibrosis.
-
Treatment Groups:
-
Saline + Vehicle control
-
Bleomycin + Vehicle control
-
Bleomycin + this compound (dose to be optimized, starting from 0.15 mg/kg i.p. daily)
-
-
Treatment Schedule:
-
Prophylactic: Start this compound treatment on the same day or one day after bleomycin administration.
-
Therapeutic: Start this compound treatment after the initial inflammatory phase (e.g., 7-10 days post-bleomycin) to model treatment of established fibrosis.
-
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Histology: Assess lung tissue for fibrosis using Masson's trichrome staining and the Ashcroft scoring system.
-
Biochemical Analysis: Measure lung collagen content using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze for inflammatory cell infiltration and cytokine levels.
-
Conclusion
This compound is a valuable tool for investigating the role of the RhoA/MKL1/SRF signaling pathway in various disease models. The provided protocols offer a starting point for in vivo studies in cancer and fibrosis. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult the primary literature for more detailed methodologies. Further studies are warranted to establish the in vivo efficacy and therapeutic potential of this compound in a broader range of preclinical models.
References
- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Rho/MRTF/SRF Pathway Inhibitors Using a Serum Response Factor (SRF) Reporter Assay with (R)-CCG-1423
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rho family of small GTPases plays a pivotal role in regulating the actin cytoskeleton, which in turn influences a multitude of cellular processes including gene expression. A key downstream effector pathway involves the Myocardin-Related Transcription Factors (MRTFs) and the Serum Response Factor (SRF). In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon Rho activation, actin polymerization leads to a depletion of the G-actin pool, liberating MRTF-A to translocate into the nucleus.[1][2] Nuclear MRTF-A then acts as a potent transcriptional coactivator for SRF, driving the expression of genes containing a Serum Response Element (SRE) in their promoters.[2][3] Dysregulation of the Rho/MRTF/SRF signaling axis has been implicated in various pathological conditions, including cancer metastasis and fibrosis, making it an attractive target for therapeutic intervention.[4][5]
(R)-CCG-1423 is a potent and specific small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[6][7] Mechanistic studies have revealed that CCG-1423 acts downstream of Rho activation, preventing the nuclear import of MRTF-A, thereby inhibiting SRF-mediated transcription.[8][9][10] This application note provides a detailed protocol for a Serum Response Factor (SRF) reporter assay to screen for and characterize inhibitors of the Rho/MRTF/SRF pathway, using this compound as a reference compound. The assay utilizes a luciferase reporter gene under the control of a synthetic promoter containing multiple copies of the SRF Response Element (SRE).
Signaling Pathway and Inhibitor Action
The following diagram illustrates the Rho/MRTF/SRF signaling cascade and the point of intervention for this compound.
Caption: Rho/MRTF/SRF signaling pathway and inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T or other suitable cell line.
-
Reporter Plasmid: pGL4.33[luc2P/SRE/Hygro] Vector (Promega) or a similar vector containing multiple SRE sites upstream of a luciferase reporter gene.
-
Control Plasmid: A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
-
Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific) or equivalent.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM with 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.[11]
-
Assay Plates: White, clear-bottom 96-well plates.
-
Luminometer: Plate-reading luminometer.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: SRF reporter assay experimental workflow.
Step-by-Step Protocol
Day 1: Cell Seeding and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours, or until cells reach 70-80% confluency.
-
For each well, prepare the transfection complex according to the manufacturer's protocol. A typical ratio would be 100 ng of the SRF-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
Day 2: Serum Starvation and Compound Treatment
-
Carefully aspirate the medium containing the transfection complex.
-
Wash the cells once with 100 µL of sterile Phosphate-Buffered Saline (PBS).
-
Add 100 µL of serum-free DMEM to each well.
-
Incubate the cells for 18-24 hours to serum-starve and reduce basal SRF activity.
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 1 hour at 37°C for pre-treatment with the inhibitor.
-
Stimulate the cells by adding FBS to a final concentration of 20% to activate the Rho/MRTF/SRF pathway. A non-stimulated control (serum-free medium) should also be included.
-
Incubate the plate for an additional 6-8 hours.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate to room temperature for approximately 15-20 minutes.
-
Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions.[11][12] a. Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence). b. Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Record the luminescence values using a plate-reading luminometer.
Data Analysis
-
For each well, calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in transfection efficiency and cell number.
-
Calculate the fold induction for each condition by dividing the normalized luciferase activity of the stimulated sample by the normalized activity of the non-stimulated control.
-
To determine the inhibitory effect of this compound, normalize the data to the stimulated vehicle control (set to 100% activity).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
Expected Results and Data Presentation
Treatment of serum-stimulated cells with this compound is expected to cause a dose-dependent decrease in SRF-driven luciferase expression. The IC50 for CCG-1423 in SRF-luciferase assays is typically in the low micromolar range.[5][7]
Table 1: Dose-Response of this compound on SRF Reporter Activity
| This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 0.1 | 135.8 ± 7.1 | 9.6 |
| 0.3 | 110.5 ± 6.3 | 26.4 |
| 1.0 | 75.1 ± 4.9 | 50.0 |
| 3.0 | 40.3 ± 3.2 | 73.2 |
| 10.0 | 18.2 ± 2.1 | 87.9 |
| Non-stimulated | 12.5 ± 1.5 | - |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion
The SRF reporter assay is a robust and reliable method for studying the activity of the Rho/MRTF/SRF signaling pathway and for screening potential inhibitors. The protocol detailed in this application note, using this compound as a reference inhibitor, provides a framework for high-throughput screening and characterization of novel compounds targeting this critical signaling cascade. This assay can be a valuable tool in drug discovery programs aimed at developing therapeutics for diseases driven by aberrant Rho signaling.
References
- 1. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 10. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 11. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for (R)-CCG-1423 in Neuroscience and Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin dynamics and gene transcription, playing a significant role in various cellular processes, including cell morphology, migration, and proliferation. In the context of neuroscience, the RhoA pathway is a key modulator of neuronal development, influencing neurite outgrowth, dendritic spine morphology, and axonal guidance.[1][2][3] this compound exerts its inhibitory effect by preventing the nuclear translocation of MRTF-A, a transcriptional coactivator, thereby downregulating the expression of SRF-target genes.[1][2][4]
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, with a focus on its application in neuronal cell culture. Detailed protocols for assessing its effects on neuronal viability, neurite outgrowth, and dendritic complexity are provided.
Mechanism of Action
This compound targets the MRTF-A/SRF-mediated gene transcription pathway. In unstimulated cells, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon activation of the RhoA signaling pathway, G-actin polymerizes into filamentous actin (F-actin), leading to the dissociation of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to SRF and initiates the transcription of target genes involved in cytoskeletal regulation. This compound has been shown to inhibit the nuclear accumulation of MRTF-A, thus blocking this transcriptional program.[1][2][4] Recent evidence also suggests that CCG-1423 and its derivatives may have broader effects on global RNA synthesis by reducing RNA polymerase II elongation.
Applications in Neuroscience
This compound is a valuable tool for investigating the role of the RhoA/MRTF-A/SRF pathway in various neuronal processes. Key applications include:
-
Studying Neurite Outgrowth: Research has demonstrated that CCG-1423 inhibits axonal elongation and reduces dendritic length in primary cortical neurons.[2][5] This makes it a useful compound for studying the molecular mechanisms that govern the formation and extension of neuronal processes.
-
Investigating Dendritic Complexity: CCG-1423 has been shown to decrease dendritic complexity in cultured neurons.[2][5] This allows for the exploration of how RhoA-mediated gene transcription contributes to the intricate branching patterns of dendrites, which is crucial for synaptic integration and information processing.
-
Exploring Neuronal Development and Plasticity: By modulating the RhoA pathway, this compound can be used to study its role in neuronal migration, synapse formation, and structural plasticity, all of which are fundamental processes in brain development and function.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies using CCG-1423 in neuronal and other cell types. Note that some studies used a racemic mixture of CCG-1423.
| Parameter | Cell Type | Concentration | Incubation Time | Effect | Reference |
| Neuronal Viability | Rat Cortical Neurons | Up to 10 µM | 72 hours | No significant effect on cell viability. | [2][5] |
| Axonal Elongation | Rat Cortical Neurons | 1 - 10 µM | 72 hours | Inhibition of axonal elongation. | [2][5] |
| Dendritic Length | Rat Cortical Neurons | 1 - 10 µM | 72 hours | Reduction in total dendritic length. | [2][5] |
| Dendritic Complexity | Rat Cortical Neurons | 1 - 10 µM | 72 hours | Decreased dendritic complexity. | [2][5] |
| Dendritic Spine Morphology | Rat Cortical Neurons | Up to 10 µM | 72 hours | No significant effect on dendritic spine morphology. | [2] |
| Parameter | Cell Type | IC₅₀ | Assay | Reference |
| RhoA/RhoC Signaling | - | 1.5 µM | Serum response element-luciferase reporter assay. | [6] |
| Cell Growth Inhibition | PC-3 (Prostate Cancer) | ~1 µM | WST-1 assay with LPA stimulation. | [7] |
Experimental Protocols
The following are detailed protocols for using this compound in primary neuronal cell culture.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is for determining the effect of this compound on the viability of primary neurons.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
96-well cell culture plates, poly-D-lysine coated
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Plating:
-
Plate primary neurons in a 96-well poly-D-lysine coated plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of neuronal culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours to allow cells to attach and extend neurites.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in neuronal culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove half of the medium from each well and replace it with 50 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader. Use 630 nm as a reference wavelength if desired.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Analysis of Neurite Outgrowth and Dendritic Complexity
This protocol describes how to assess changes in neuronal morphology after treatment with this compound.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
24-well cell culture plates with poly-D-lysine coated glass coverslips
-
Neuronal culture medium
-
This compound stock solution
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., mouse anti-β-III tubulin or chicken anti-MAP2)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ and Sholl analysis plugins)
Procedure:
-
Cell Plating and Treatment:
-
Plate primary neurons on poly-D-lysine coated glass coverslips in a 24-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 72 hours.[2]
-
-
Immunocytochemistry:
-
After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images of fluorescently labeled neurons using a fluorescence microscope. Capture images of randomly selected fields for each condition.
-
Neurite Outgrowth Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace the length of the longest neurite (axon) and the total length of all dendrites for each neuron.
-
Sholl Analysis for Dendritic Complexity:
-
Use the Sholl analysis plugin in ImageJ.
-
For each neuron, define the center of the soma.
-
A series of concentric circles at defined intervals (e.g., 10 µm) will be drawn around the soma.
-
The number of intersections of dendrites with each circle is counted.
-
Plot the number of intersections as a function of the distance from the soma. A decrease in the number of intersections indicates reduced dendritic complexity.[4]
-
-
Concluding Remarks
This compound is a potent and specific inhibitor of the RhoA/MRTF-A/SRF signaling pathway, making it an invaluable pharmacological tool for neuroscience research. The protocols outlined above provide a framework for investigating the effects of this compound on key aspects of neuronal biology in vitro. By carefully applying these methods, researchers can further elucidate the role of RhoA-mediated gene transcription in neuronal development, function, and pathology, potentially paving the way for novel therapeutic strategies for a range of neurological disorders.
References
- 1. Rho signaling inhibitor, CCG-1423, inhibits axonal elongation and dendritic complexity of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of Dendritic Synaptic Morphology and Transcription by the SRF Cofactor MKL/MRTF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in dendritic complexity and spine morphology following BCG immunization in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Methodology for Studying (R)-CCG-1423 in Fibrosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant global health burden. A key signaling pathway implicated in the pathogenesis of fibrosis is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway, which plays a crucial role in myofibroblast activation. (R)-CCG-1423 has emerged as a small molecule inhibitor of this pathway, demonstrating anti-fibrotic potential in various preclinical models. This document provides detailed application notes and experimental protocols for studying the effects of this compound in both in vitro and in vivo models of fibrosis. It is intended to guide researchers in the consistent and effective evaluation of this compound and its analogs for anti-fibrotic drug development.
Introduction
This compound is a potent inhibitor of the Rho/MRTF/SRF signaling pathway.[1] This pathway is a critical mediator of cellular responses to profibrotic stimuli, such as transforming growth factor-beta (TGF-β) and increased matrix stiffness.[1] The activation of this pathway leads to the nuclear translocation of MRTF-A, which then complexes with SRF to drive the transcription of genes involved in myofibroblast differentiation and extracellular matrix production, including alpha-smooth muscle actin (α-SMA) and collagen.[1][2]
This compound has been shown to inhibit the nuclear accumulation of MRTF-A, thereby blocking downstream gene transcription and subsequent fibrotic processes.[3][4] While initially identified as an inhibitor of MRTF-A nuclear import by binding to its N-terminal basic domain,[3][4] another molecular target, Pirin, has also been identified.[5] Pirin is an iron-dependent cotranscription factor that appears to modulate MRTF-dependent gene expression.[5] The S-isomer of CCG-1423 has been reported to exhibit modestly higher inhibitory effects on MRTF-A mediated cellular events compared to the R-isomer.[6]
These application notes provide a framework for investigating the anti-fibrotic properties of this compound, encompassing its mechanism of action and efficacy in relevant fibrosis models.
Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a central pathway in the development of fibrosis. Extracellular signals, such as TGF-β and mechanical stress from a stiffened extracellular matrix, activate the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is bound to G-actin in the cytoplasm. The depletion of the cellular G-actin pool, due to F-actin polymerization, liberates MRTF-A, allowing it to translocate to the nucleus. In the nucleus, MRTF-A forms a complex with SRF, which then binds to Serum Response Elements (SREs) in the promoter regions of target genes, initiating the transcription of profibrotic genes. This compound intervenes in this pathway by preventing the nuclear import of MRTF-A.[3][4]
In Vitro Models of Fibrosis
In vitro models are essential for elucidating the molecular mechanisms of anti-fibrotic compounds.
Cell Culture Models
Primary human myofibroblasts are a highly relevant cell type for studying fibrosis.[1]
Protocol 1: Isolation and Culture of Human Colonic Myofibroblasts
-
Tissue Procurement: Obtain fresh human colonic tissue from surgical resections.
-
Isolation:
-
Wash the tissue with sterile Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution containing collagenase and dispase at 37°C with gentle agitation.
-
Neutralize the enzyme activity with fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate and resuspend the cell pellet in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics.
-
-
Culture: Plate the cells and culture at 37°C in a humidified atmosphere of 5% CO₂. Myofibroblasts will adhere and proliferate.
-
Characterization: Confirm myofibroblast phenotype by immunofluorescence staining for α-SMA.
Induction of Fibrogenic Response
TGF-β is a potent inducer of myofibroblast differentiation and extracellular matrix production.[1]
Protocol 2: TGF-β Induced Fibrogenesis in Human Colonic Myofibroblasts
-
Cell Seeding: Seed human colonic myofibroblasts in 6-well plates at a density of 1 x 10⁵ cells/well.
-
Serum Starvation: Once cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.1% FBS.
-
Treatment:
-
Pre-treat the cells with this compound (typically 1-10 µM) or vehicle control (DMSO) for 1 hour.[7]
-
Stimulate the cells with recombinant human TGF-β1 (typically 1-5 ng/mL) for 24-48 hours.
-
-
Analysis: Harvest cells for analysis of gene and protein expression of fibrotic markers.
Key In Vitro Assays
Table 1: Summary of In Vitro Assays for this compound Evaluation
| Assay | Purpose | Typical Readout |
| Western Blot | To quantify protein levels of fibrotic markers | α-SMA, Collagen Type I, Fibronectin |
| Quantitative PCR (qPCR) | To measure mRNA expression of fibrotic and signaling pathway genes | ACTA2 (α-SMA), COL1A1 (Collagen I), MKL1 (MRTF-A) |
| Immunofluorescence | To visualize the subcellular localization of MRTF-A and cytoskeletal changes | Nuclear vs. cytoplasmic MRTF-A, α-SMA stress fiber formation |
| Cell Proliferation Assay | To assess the cytotoxic effects of the compound | BrdU incorporation, WST-1 assay |
| Cell Invasion Assay | To evaluate the effect on myofibroblast invasion | Invasion through Matrigel-coated transwell inserts |
| Luciferase Reporter Assay | To measure the activity of the SRF-mediated transcription | Luminescence from a Serum Response Element (SRE)-luciferase reporter construct |
In Vivo Models of Fibrosis
Animal models are crucial for evaluating the efficacy and safety of anti-fibrotic compounds in a physiological context.
Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is the most widely used and best-characterized animal model for preclinical testing of anti-fibrotic agents.[8][9][10]
Protocol 3: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[11]
-
Bleomycin Administration:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin sulfate (typically 0.8-1.5 U/kg) in sterile saline.[12]
-
Administer saline to control animals.
-
-
This compound Treatment:
-
Euthanasia and Tissue Collection: Euthanize mice at a specified endpoint (e.g., day 14, 21, or 28) and collect lung tissue for analysis.[13]
Key In Vivo Endpoints
Table 2: Summary of In Vivo Endpoints for this compound Efficacy
| Endpoint | Method | Purpose |
| Histological Analysis | Hematoxylin & Eosin (H&E) and Masson's Trichrome staining | To assess lung architecture and collagen deposition |
| Ashcroft Score | Semi-quantitative scoring of lung fibrosis from histology | To quantify the extent of fibrotic changes |
| Hydroxyproline Assay | Colorimetric assay on lung homogenates | To quantify total collagen content in the lung |
| Gene Expression Analysis | qPCR on lung tissue RNA | To measure the expression of profibrotic genes |
| Protein Expression Analysis | Western blot or immunohistochemistry on lung tissue | To assess the levels of fibrotic and inflammatory proteins |
Data Presentation
Quantitative data from in vitro and in vivo experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 3: Example Quantitative Data Summary for In Vitro TGF-β Stimulation
| Treatment | α-SMA Protein (Fold Change vs. Control) | COL1A1 mRNA (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β (5 ng/mL) | 4.5 ± 0.5 | 8.2 ± 1.1 |
| TGF-β + this compound (1 µM) | 2.8 ± 0.4 | 5.1 ± 0.8 |
| TGF-β + this compound (10 µM) | 1.5 ± 0.3 | 2.3 ± 0.5 |
Table 4: Example Quantitative Data Summary for In Vivo Bleomycin Model
| Treatment Group | Ashcroft Score (Mean ± SEM) | Lung Hydroxyproline (µ g/lung ) |
| Saline + Vehicle | 0.8 ± 0.2 | 150 ± 25 |
| Bleomycin + Vehicle | 5.2 ± 0.6 | 450 ± 50 |
| Bleomycin + this compound (10 mg/kg) | 3.1 ± 0.4 | 280 ± 40 |
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as an anti-fibrotic agent. By employing standardized in vitro and in vivo models and a consistent set of analytical techniques, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of targeting the Rho/MRTF/SRF pathway in fibrotic diseases. While this compound has shown promise, it has also been associated with some cytotoxicity.[12] Therefore, careful dose-response studies and the evaluation of newer, potentially less toxic analogs are warranted.[1][5] The use of advanced models, such as precision-cut tissue slices and organ-on-a-chip systems, may also provide more physiologically relevant platforms for future studies.[14][15][16]
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 4. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scireq.com [scireq.com]
- 11. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myofibroblast-specific inhibition of the Rho kinase-MRTF-SRF pathway using nanotechnology for the prevention of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ueg.eu [ueg.eu]
Application Notes and Protocols for (R)-CCG-1423 Synergistic Drug Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and survival, making it a compelling target in cancer therapy.[2][3][4] Upregulation of the MRTF/SRF pathway has been implicated in the progression and metastasis of various cancers.[2][4] this compound exerts its effect by preventing the nuclear translocation of MRTF, thereby inhibiting the transcription of SRF target genes.
Combining therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. This document provides a comprehensive guide to designing and conducting synergistic drug studies involving this compound. It includes detailed protocols for key in vitro assays and a framework for data analysis to quantify synergistic interactions.
Rationale for Synergistic Combinations with this compound
The inhibition of the MRTF/SRF pathway by this compound can be rationally combined with other anticancer agents to achieve synergistic effects. Potential combination strategies include:
-
Chemotherapeutic Agents: Many conventional chemotherapies induce cellular stress and damage. Combining them with this compound, which can impair the cancer cells' ability to migrate and repair, may lead to enhanced cell killing.
-
Targeted Therapies:
-
MAPK Pathway Inhibitors: Crosstalk between the Rho/MRTF/SRF and MAPK signaling pathways has been suggested.[2] Simultaneous inhibition of both pathways could lead to a more profound anti-proliferative effect.
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Combining MRTF-A inhibitors with RTK inhibitors has shown potential in combating hepatocellular carcinoma growth and drug resistance.[5]
-
-
Inducers of Apoptosis: this compound has been shown to selectively stimulate apoptosis in cancer cells with high RhoC expression.[1] Combining it with other pro-apoptotic agents could lower the threshold for inducing programmed cell death.
Key MRTF/SRF Target Genes in Cancer
The synergistic effects of this compound in combination with other drugs can be attributed to the downregulation of key MRTF/SRF target genes involved in cancer cell proliferation, survival, and motility.
| Gene | Protein Product | Function in Cancer |
| ACTA2 | α-Smooth Muscle Actin (α-SMA) | Cytoskeletal structure, cell contractility, and migration.[6] |
| MYH9 | Non-muscle Myosin Heavy Chain IIa | Cell adhesion, migration, and invasion.[4] |
| MYL9 | Myosin Light Chain 9 | Regulates actomyosin contractility, essential for cell migration.[4] |
| CCN2 | Connective Tissue Growth Factor (CTGF) | Involved in cell adhesion, migration, and proliferation. |
| ITGA5 | Integrin Subunit Alpha 5 | Cell-matrix adhesion and signaling, promoting cell migration. |
| DIAPH3 | Diaphanous Related Formin 3 | Regulates actin polymerization and cytoskeletal organization.[7] |
| TSPAN5 | Tetraspanin 5 | Implicated in cell proliferation and migration in hepatocellular carcinoma.[5][8] |
| TGF-β1 | Transforming Growth Factor Beta 1 | Promotes cancer progression, fibrosis, and immune evasion.[5][8] |
Experimental Design for Synergy Studies
A robust experimental design is crucial for accurately assessing the synergistic potential of this compound with a partner drug. The widely accepted Chou-Talalay method provides a quantitative framework for this analysis.
Workflow for Synergy Assessment
Caption: Workflow for designing and analyzing synergistic drug combination studies.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Partner Drug
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner drug, both alone and in combination at fixed ratios.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs. Include vehicle-only controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each drug and their combinations.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound and partner drug
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the partner drug, or the combination at predetermined concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable)
-
Annexin V+ / PI- (early apoptotic)
-
Annexin V+ / PI+ (late apoptotic/necrotic)
-
Annexin V- / PI+ (necrotic)
-
Protocol 3: Cell Migration Assessment using Transwell Assay
This assay measures the migratory capacity of cancer cells through a porous membrane.
Materials:
-
This compound and partner drug
-
Cancer cell line
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 100 µL of serum-free medium containing the desired concentrations of this compound, the partner drug, or the combination into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
-
Data Acquisition:
-
Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis:
-
Calculate the average number of migrated cells per field.
-
Compare the migration rates between different treatment groups.
Data Presentation and Synergy Analysis
Quantitative Data Summary
| Drug/Combination | IC50 (µM) - Cell Viability | % Apoptosis (Annexin V+) | % Migration Inhibition |
| This compound | |||
| Partner Drug | |||
| Combination 1 (Ratio X:Y) | |||
| Combination 2 (Ratio A:B) |
Chou-Talalay Synergy Analysis
The Combination Index (CI) is calculated using software such as CompuSyn. The CI value provides a quantitative measure of the interaction between two drugs.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The results can be visualized using a Fa-CI plot (fraction affected vs. CI) or an isobologram.
This compound Signaling Pathway and Potential Synergistic Interactions
Caption: Mechanism of this compound and its potential for synergistic interactions.
References
- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mutual dependence of the MRTF–SRF and YAP–TEAD pathways in cancer-associated fibroblasts is indirect and mediated by cytoskeletal dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel inhibitors of the transcriptional coactivator MRTF-A for tumor therapy [open.fau.de]
Troubleshooting & Optimization
why is my (R)-CCG-1423 not showing an effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-CCG-1423. If you are not observing the expected effect of this compound in your experiments, please review the information below.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing an effect?
There are several potential reasons why this compound may not be exhibiting the expected activity in your experiments. These can be broadly categorized into issues related to the compound itself, the experimental setup, and the biological system being used.
Compound-Related Issues:
-
Incorrect Isomer: this compound has a stereoisomer, (S)-CCG-1423. Studies have shown that the (S)-isomer is modestly but significantly more potent in inhibiting MRTF-A-dependent cellular events, such as serum response factor (SRF)-mediated gene expression and cell migration[1][2][3][4]. Ensure you are using the correct isomer for your expected outcome and consider that the (R)-isomer may require higher concentrations or longer incubation times to achieve a similar effect to the (S)-isomer.
-
Compound Quality and Storage: The stability of CCG-1423 is critical. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and to store them at -80°C for up to a year[5][6]. When preparing working solutions, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility[5]. The compound is insoluble in water[5].
Experimental Protocol Issues:
-
Suboptimal Concentration: The effective concentration of CCG-1423 is highly cell-line dependent. For example, it potently inhibits lysophosphatidic acid (LPA)-induced DNA synthesis in PC-3 prostate cancer cells at concentrations below 1 µM, while inhibiting the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations[2][7]. If the concentration is too low, you may not see an effect. Conversely, very high concentrations might lead to off-target effects or even global inhibition of RNA synthesis[8][9][10].
-
Inappropriate Incubation Time: The duration of treatment with CCG-1423 is also a critical parameter. Some effects can be observed within hours (e.g., inhibition of MRTF nuclear localization), while others, like inhibition of cell proliferation, may require 24 to 72 hours or even longer[5][6].
-
Lack of Pathway Activation: CCG-1423 inhibits the Rho/MRTF/SRF signaling pathway[5][6]. This pathway is often activated by stimuli such as lysophosphatidic acid (LPA) or serum[7][11]. If the pathway is not sufficiently active in your experimental conditions, the inhibitory effect of CCG-1423 may not be apparent. It is common practice to stimulate cells with LPA (e.g., 30 µM) in serum-free media when treating with CCG-1423[5][11].
Biological System-Specific Issues:
-
Low Rho Pathway Activity in Cell Line: The effect of CCG-1423 is dependent on the activity of the Rho signaling pathway in the chosen cell line. Cell lines with low expression of Rho proteins, such as RhoC, may be less sensitive to the compound[7][11]. It is advisable to use cell lines known to have an active Rho pathway or to verify the expression and activity of key pathway components.
-
Mechanism of Action Mismatch: CCG-1423 acts downstream of RhoA and actin polymerization by targeting MKL/SRF-dependent transcriptional activation[7][11]. It specifically inhibits the nuclear import of Myocardin-Related Transcription Factor A (MRTF-A)[1][3][12][13]. If the biological process you are studying is not regulated by this specific pathway, CCG-1423 will likely have no effect. Recent studies also suggest that CCG-1423 and its derivatives can have a broader impact on global transcription, which could mask specific effects[8][9][10].
Troubleshooting Guide
If you are experiencing issues with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound and Experimental Setup
| Parameter | Recommendation |
| Compound Identity | Confirm that you are using the correct isomer, this compound, and be aware of its potentially lower potency compared to the (S)-isomer[1][3][4]. |
| Compound Integrity | Prepare fresh working solutions from a properly stored stock solution. Use high-quality, anhydrous DMSO for dissolution[5]. |
| Concentration Range | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations can range from nanomolar to low micromolar[2][6][7]. |
| Treatment Duration | Optimize the incubation time based on your experimental endpoint. Short-term assays may require a few hours, while long-term assays could need several days[5]. |
| Pathway Activation | Ensure the Rho/MRTF/SRF pathway is active. Consider stimulating cells with an agonist like LPA, especially when using serum-free media[11]. |
Step 2: Assess the Biological System
| Parameter | Recommendation |
| Cell Line Selection | Use a positive control cell line known to be responsive to CCG-1423 (e.g., PC-3, A375M2) to validate your experimental protocol and compound activity[7][11]. |
| Target Pathway Relevance | Confirm that the biological process you are investigating is regulated by the Rho/MRTF/SRF pathway. Review the literature or perform preliminary experiments to validate the pathway's involvement. |
| Readout Assay | Ensure your readout assay is sensitive and specific for the expected downstream effect of inhibiting the Rho/MRTF/SRF pathway (e.g., SRF-reporter assay, expression of target genes, cell migration). |
Troubleshooting Workflow
Caption: A troubleshooting workflow for experiments where this compound shows no effect.
Key Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to attach overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal Rho pathway activity, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). From this, prepare fresh serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: Add the this compound working solutions to the cells. If pathway stimulation is required, add LPA (e.g., to a final concentration of 30 µM) simultaneously[5][11]. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours for proliferation assays).
-
Analysis: Perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis, immunofluorescence for MRTF-A localization).
Quantitative Data Summary
The following table summarizes reported effective concentrations of CCG-1423 in various cell lines and assays. Note that in many of these studies, the specific isomer was not explicitly stated.
| Cell Line | Assay | Effective Concentration | Reference |
| PC-3 (Prostate Cancer) | LPA-induced DNA Synthesis | < 1 µM | [7] |
| PC-3 (Prostate Cancer) | Inhibition of Invasion | ~10 µM | [6] |
| A375M2 (Melanoma) | Inhibition of Growth | Nanomolar range | [2][7] |
| A375M2 (Melanoma) | Apoptosis Induction | 3 µM | [6] |
| H9c2 (Cardiomyoblast) | Inhibition of MRTF Nuclear Localization | Not specified | [5] |
Signaling Pathway
Mechanism of Action of CCG-1423
CCG-1423 inhibits the Rho-mediated signaling pathway that leads to the activation of Serum Response Factor (SRF). It acts by preventing the nuclear import of the SRF co-activator, Myocardin-Related Transcription Factor A (MRTF-A)[1][3][12][13].
Caption: The signaling pathway inhibited by this compound.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. biorxiv.org [biorxiv.org]
- 10. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 13. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of (R)-CCG-1423 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing (R)-CCG-1423, with a specific focus on identifying and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the RhoA signaling pathway.[1][2] It functions downstream of RhoA by disrupting the interaction between the myocardin-related transcription factor (MRTF/MKL) and the serum response factor (SRF).[1][3] This prevents the MKL1/SRF-dependent transcription of target genes, which are involved in processes like cell migration, proliferation, and fibrosis.[1][2] The inhibitor appears to target MKL/SRF-dependent transcriptional activation without affecting DNA binding.[1]
Q2: What are the known off-target effects of this compound?
A2: While potent, this compound is not perfectly specific and can exert several off-target effects, particularly at higher concentrations. These include:
-
General Cytotoxicity: High concentrations of this compound can reduce cell viability.[4] For example, while concentrations up to 1 µM showed little effect on C2C12 cell viability, 10 µM had a slight impact.[4] A related, first-generation compound, CCG-1423, was noted to have significant cytotoxicity.[5]
-
Effects on Mitochondrial Function: Studies have shown that CCG-1423 can modulate mitochondrial functions.[4] It has been observed to reduce oxidative phosphorylation and total ATP production in a dose-dependent manner.[4] It can also downregulate the expression of genes involved in mitochondrial biogenesis, such as PGC-1α and PGC-1β.[4]
-
Global Transcriptional Inhibition: Recent evidence suggests that the effects of CCG-1423 and its derivatives extend beyond the MRTF/SRF pathway, leading to a broader impact on global RNA synthesis and transcriptional responses.[6]
-
Alteration of Actin Cytoskeleton: By inhibiting the Rho/MRTF/SRF pathway, which regulates actin dynamics, CCG-1423 can alter the actin cytoskeleton.[4]
Q3: At what concentrations should I use this compound to minimize off-target effects?
A3: The optimal concentration is highly cell-type dependent. However, based on published data, it is recommended to start with the lowest effective concentration.
-
On-target activity is often observed in the nanomolar to low micromolar range. For instance, this compound potently inhibits lysophosphatidic acid (LPA)-induced DNA synthesis in PC-3 cells at less than 1 µM.[1] It also inhibits the growth of some RhoC-overexpressing melanoma cell lines at nanomolar concentrations.[1]
-
Off-target effects and cytotoxicity become more pronounced at higher concentrations, typically above 5-10 µM.[4] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death / Cytotoxicity | Concentration is too high: this compound can be cytotoxic at elevated concentrations.[4] | 1. Perform a Dose-Response Curve: Titrate the concentration of this compound to find the lowest dose that achieves the desired on-target effect while minimizing cell death. Use a viability assay (e.g., MTS, MTT, or Trypan Blue exclusion).2. Reduce Treatment Duration: Shorten the incubation time to see if toxicity is time-dependent.3. Use a Less Cytotoxic Analog: Consider using second-generation derivatives like CCG-203971, which were developed to have reduced cytotoxicity.[5] |
| Inconsistent or No Effect on Target Pathway | Compound Instability/Degradation: The compound may be unstable in your media or has degraded during storage. | 1. Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a DMSO stock for each experiment.[2]2. Proper Storage: Store DMSO stock solutions at -20°C or -80°C.[7]3. Confirm Pathway Activity: Ensure the RhoA/MKL1/SRF pathway is active in your experimental model. Stimulation with agonists like LPA may be necessary.[1][3] |
| Observed Phenotype May Be Off-Target | Non-specific effects: The observed cellular effect may not be due to the inhibition of the MKL1/SRF pathway. | 1. Use Multiple Validation Methods: Do not rely on a single readout. Combine phenotypic assays with molecular readouts (see Protocol below).2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector (e.g., a constitutively active MKL1 mutant) to see if it reverses the phenotype.3. Use Structural Analogs: Test a structurally related but inactive analog of this compound as a negative control. |
Data Summary: Effective Concentrations of this compound
| Cell Line / System | Assay | Effective Concentration (IC50) | Reference |
| PC-3 Prostate Cancer | LPA-stimulated DNA Synthesis | < 1 µM | [1] |
| PC-3 Prostate Cancer | Rho-pathway selective SRE-luciferase reporter | 1.5 µM | [7] |
| A375M2 Melanoma (High RhoC) | Growth Inhibition | Nanomolar range | [1] |
| A375 Melanoma (Low RhoC) | Growth Inhibition | Less active (higher concentration needed) | [1] |
| HmVEC Endothelial Cells | Cord Formation Assay | Significant reduction starting at 1 µM | [8] |
| C2C12 Myoblasts | Slight effect on cell viability | 10 µM | [4] |
Experimental Protocols
Protocol: Validating On-Target Activity of this compound
This workflow is designed to confirm that the effects of this compound in your experiment are due to the specific inhibition of the RhoA/MKL1/SRF pathway.
1. Serum Response Element (SRE) Luciferase Reporter Assay:
-
Principle: This is the most direct method to measure the transcriptional activity of the SRF. Inhibition of this activity is the primary mechanism of this compound.[1][2]
-
Methodology:
-
Co-transfect your cells with a plasmid containing a firefly luciferase gene under the control of an SRE promoter (SRE.L) and a control plasmid with a constitutively expressed Renilla luciferase (for normalization).
-
After 24 hours, treat the cells with a range of this compound concentrations. Include a positive control (e.g., LPA or constitutively active RhoA-G14V) to stimulate the pathway and a vehicle control (DMSO).[1]
-
After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Expected Outcome: this compound should cause a dose-dependent decrease in the normalized SRE-driven firefly luciferase activity.
-
2. Western Blot for Downstream Targets:
-
Principle: Assess the protein expression levels of known MKL1/SRF target genes, such as smooth muscle alpha-actin (α-SMA) or connective tissue growth factor (CTGF).
-
Methodology:
-
Treat cells with your desired concentration of this compound for 24-48 hours.
-
Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against SRF target genes (e.g., anti-α-SMA) and a loading control (e.g., anti-GAPDH).
-
Expected Outcome: Successful on-target inhibition should lead to a decrease in the protein levels of SRF targets.
-
3. Immunofluorescence for MKL1 Nuclear Localization:
-
Principle: this compound is thought to prevent the nuclear import of MKL1.[4] This can be visualized with microscopy.
-
Methodology:
-
Grow cells on coverslips and treat with this compound or DMSO.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against MKL1.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Expected Outcome: In control cells stimulated to activate the RhoA pathway, MKL1 should be predominantly nuclear. In this compound-treated cells, MKL1 should show increased cytoplasmic localization.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
how to assess the stability of (R)-CCG-1423 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the Rho/MRTF/SRF pathway inhibitor, (R)-CCG-1423, in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, storage temperature, and exposure to light. As with many small molecules, it is crucial to establish appropriate storage and handling conditions to ensure the integrity of the compound throughout your experiments.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes two amide bonds, a chlorinated aromatic ring, and trifluoromethyl groups, the most probable degradation pathways for this compound are:
-
Hydrolysis: The amide linkages are susceptible to cleavage under both acidic and basic conditions. This would result in the formation of 3,5-bis(trifluoromethyl)benzoic acid and N-(4-chlorophenyl)-2-aminopropanamide, or further hydrolysis to 4-chloroaniline and 2-aminopropanoic acid.[1][2][3][4]
-
Photodegradation: The presence of a chloro-aromatic ring suggests a potential for degradation upon exposure to UV or high-intensity visible light.[5] This can involve complex radical reactions.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How long can I store this compound stock solutions?
A4: While specific stability data for this compound in various solvents is not extensively published, a general guideline for small molecule stock solutions in DMSO is to store them at -20°C for up to one year or at -80°C for up to two years. However, for critical applications, it is highly recommended to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guides
Troubleshooting Poor Chromatographic Peak Shape
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the HPLC column. | Use an "ultra-inert" or end-capped C18 column.[6] Add a small amount of a competing amine (e.g., 0.1% triethylamine) to the mobile phase (for HPLC-UV only, not MS compatible). |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dilute the sample in the initial mobile phase or a weaker solvent. |
| Column degradation. | Replace the column. | |
| Split Peaks | Clogged frit or void in the column. | Replace the column. |
| Co-elution of an impurity. | Optimize the gradient to improve separation. |
Troubleshooting Unexpected Degradation
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of parent compound in control samples. | Contaminated solvent (e.g., acidic or basic). | Use fresh, high-purity (e.g., HPLC or LC-MS grade) solvents. |
| Photodegradation from ambient light. | Protect solutions from light by using amber vials or covering with aluminum foil. | |
| Adsorption to container walls. | Use silanized glass vials or polypropylene tubes. | |
| Appearance of multiple, unknown peaks. | Complex degradation pathway. | Use LC-MS/MS to obtain fragmentation patterns of the new peaks to aid in their identification. |
| Contamination from labware or reagents. | Ensure all glassware and reagents are clean and of appropriate purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or a UV lamp (e.g., 254 nm and 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase.
-
Analyze by the developed HPLC or LC-MS method (see Protocol 2).
Protocol 2: Proposed Stability-Indicating HPLC-UV/MS Method
This method is a starting point and should be optimized for your specific instrumentation and experimental needs.
Instrumentation:
-
HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
Chromatographic Conditions:
| Parameter | Recommendation |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[7][8][9][10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm (or optimal wavelength determined by UV scan) |
Mass Spectrometry Conditions (ESI+):
| Parameter | Recommendation |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
| Scan Range | m/z 100-1000 |
Protocol 3: Time-Course Stability Study in Solution
This protocol assesses the stability of this compound under your specific experimental conditions over time.
1. Sample Preparation:
-
Prepare solutions of this compound in the desired solvent(s) (e.g., DMSO, cell culture medium) at a relevant concentration.
-
Aliquot the solutions into separate vials for each time point and storage condition.
2. Storage Conditions and Time Points:
-
Choose storage conditions that mimic your experimental setup (e.g., 4°C, room temperature, 37°C).
-
Select appropriate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
3. Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
If necessary, quench any reactions (e.g., by freezing).
-
Dilute the samples to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the samples using the stability-indicating method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor the formation of any degradation products.
Data Presentation
The results of the time-course stability study should be summarized in a clear and concise table.
Table 1: Stability of this compound in Various Solvents and Temperatures
| Solvent | Temperature (°C) | Time Point (hours) | This compound Remaining (%) | Major Degradation Product(s) Peak Area |
| DMSO | 4 | 0 | 100 | Not Detected |
| 24 | ||||
| 48 | ||||
| Cell Culture Medium + 10% FBS | 37 | 0 | 100 | Not Detected |
| 8 | ||||
| 24 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. hplc.eu [hplc.eu]
- 8. Rules for LC Solvents | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 9. veeprho.com [veeprho.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
inconsistent results with (R)-CCG-1423 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with (R)-CCG-1423.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent inhibitory effects of this compound on my target gene expression. What are the potential causes?
A1: Inconsistent results with this compound can arise from several factors. Here are some key aspects to investigate:
-
Compound Solubility and Stability: this compound has limited aqueous solubility and is typically dissolved in DMSO for stock solutions. Ensure your stock solution is properly prepared and stored to maintain its activity. Precipitation of the compound in your culture medium can lead to a lower effective concentration and variability.
-
Cell Line-Specific Responses: The activity of the Rho/MRTF/SRF signaling pathway can vary significantly between different cell lines.[1][2] Cells with higher basal activity of this pathway or overexpression of components like RhoC may show a more robust response to this compound.[1] It is crucial to characterize the pathway's activity in your specific cell model.
-
Concentration and Incubation Time: The inhibitory effects of this compound are dose- and time-dependent.[3] An insufficient concentration or incubation time may not be enough to elicit a strong response, while excessively high concentrations could lead to off-target effects. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your experimental system.
-
Stereoisomer Purity: this compound is a specific stereoisomer. Studies have shown that the S-isomer of CCG-1423 exhibits modestly but significantly higher inhibitory effects on MRTF-A-mediated cellular events compared to the R-isomer.[4][5][6] Ensure you are using the correct and pure stereoisomer to avoid variability.
Q2: My cells are showing signs of toxicity or unexpected phenotypes after treatment with this compound. What should I check?
A2: While this compound is a specific inhibitor, high concentrations or prolonged exposure can lead to cytotoxicity or off-target effects.
-
Cytotoxicity: It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTS or MTT). At high concentrations (e.g., 50 µM or higher), a decrease in cell viability has been observed in some cell lines.[2]
-
Off-Target Effects: At higher concentrations, CCG-1423-derived compounds have been shown to have a genome-wide effect on transcription by influencing RNA polymerase II elongation.[7] If you are observing unexpected global changes in gene expression, consider using a lower concentration of the inhibitor.
-
DMSO Vehicle Control: Always include a vehicle control (DMSO) in your experiments, as high concentrations of DMSO can also be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
Q3: How should I prepare and store my this compound stock solution to ensure consistent results?
A3: Proper handling of this compound is critical for reproducible experiments.
-
Solvent: this compound is soluble in DMSO.[3][8] Use fresh, anhydrous DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[3][8]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Warming and sonication may be required to fully dissolve the compound.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[8]
-
Working Solution: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. Be aware that the compound may precipitate in aqueous solutions, so ensure it is well-mixed before adding to your cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Effective Concentrations of this compound in Different Cell-Based Assays
| Cell Line(s) | Assay | Effective Concentration | Reference(s) |
| PC-3 | LPA-induced DNA synthesis inhibition | < 1 µM | [1] |
| PC-3 | Inhibition of Rho-dependent invasion | 10 µM | [3] |
| A375M2, SK-Mel-147 (RhoC overexpressing) | Inhibition of proliferation | 300 nM | [1][8] |
| A375, SK-Mel-28 (low RhoC) | Inhibition of proliferation | Less active than in high RhoC lines | [1] |
| HmVEC | Inhibition of cord formation | 1 - 5 µM | [9] |
| L6 cells, primary human myotubes | Improved glucose uptake | 1 µM | [3] |
Table 2: IC50 Values of CCG-1423
| Assay/Cell Line | IC50 Value | Reference(s) |
| Rho-pathway selective serum response element-luciferase reporter | 1.5 µM | [3] |
| Inhibition of PC-3 cell growth (with 30 µM LPA) | 1 µM | [3] |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a stock concentration of 10-100 mM. Gentle warming and sonication may be necessary. Aliquot and store at -80°C.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to attach overnight.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a fresh working solution by diluting the stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound working solution or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 18-72 hours), depending on your experimental endpoint. For longer experiments, it may be necessary to replenish the compound.[8]
-
Analysis: After incubation, proceed with your downstream analysis (e.g., gene expression analysis, cell viability assay, migration assay).
Visualizations
Caption: The RhoA signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound results.
References
- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in experiments with (R)-CCG-1423
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (R)-CCG-1423.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated transcription pathway.[1][2] It functions downstream of RhoA, preventing the nuclear import of MRTF-A, a critical co-activator for SRF-dependent gene transcription.[3][4][5] This inhibition ultimately blocks the expression of SRF target genes involved in processes like cell migration, proliferation, and fibrosis.[2][6]
Q2: What are the common research applications of this compound?
This compound is frequently used in studies related to:
-
Cancer biology, particularly for inhibiting cancer cell migration, invasion, and proliferation.[2][7]
-
Fibrosis research, to block the activation of myofibroblasts and the deposition of extracellular matrix.[6]
-
Cardiovascular diseases, due to its role in regulating smooth muscle gene expression and vascular function.[8]
-
Stem cell differentiation.[1]
Q3: What is the difference between this compound and (S)-CCG-1423?
CCG-1423 is a chiral molecule, existing as (R) and (S) enantiomers. Studies have shown that the S-isomer of CCG-1423 exhibits modestly but significantly higher inhibitory effects on MRTF-A/SRF-mediated cellular functions, including gene expression and cell migration, compared to the R-isomer.[3] It is crucial to use the specific enantiomer required for your experimental context to ensure reproducibility.
Q4: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Data compiled from multiple sources.[1][9]
Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][9]
Troubleshooting Guide
Issue 1: I am seeing high variability or inconsistent results in my cell-based assays.
This is a common issue that can arise from several factors. Here’s a step-by-step troubleshooting workflow:
Issue 2: My this compound is not dissolving properly.
This compound is soluble in DMSO, but has poor aqueous solubility.[1]
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions. Moisture-absorbing DMSO can reduce solubility.[1] For in vivo studies, specific formulation protocols using solvents like PEG300 and Tween-80 may be required.[1]
| Solvent | Solubility |
| DMSO | 90 mg/mL (197.91 mM) |
| Ethanol | 4 mg/mL |
| Water | Insoluble |
Data from Selleck Chemicals.[1]
Issue 3: I am observing unexpected cytotoxicity.
While this compound is a targeted inhibitor, cytotoxicity can occur, especially at higher concentrations.[10]
-
Solution:
-
Perform a dose-response curve: Determine the optimal concentration that inhibits the Rho/MRTF/SRF pathway without causing significant cell death in your specific cell line.
-
Reduce incubation time: Shorter exposure to the compound may be sufficient to achieve the desired effect while minimizing toxicity.[11][12]
-
Assess off-target effects: At higher concentrations, this compound may have effects on global RNA synthesis.[11] Consider if these effects could be contributing to the observed cytotoxicity.
-
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is adapted from studies using melanoma and prostate cancer cell lines.[1][2]
-
Cell Plating: Plate cells (e.g., A375M2, PC-3) at a density of 2,000 cells per well in a 96-well plate.
-
Cell Attachment: Allow cells to attach in their normal culture medium.
-
Treatment: Replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 300 nM) and a Rho pathway activator like lysophosphatidic acid (LPA) (e.g., 30 µM).[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours). For longer experiments, fresh LPA and this compound can be added at intermediate time points (e.g., day 5).[1]
-
Assessment: Measure cell proliferation using a suitable assay, such as WST-1, according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis for Downstream Targets
This protocol can be used to verify the inhibition of the Rho/MRTF/SRF pathway.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against downstream targets of the Rho/MRTF/SRF pathway (e.g., SRF, α-SMA, or other actin-regulatory proteins) and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Signaling Pathway and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lamin A/C and emerin regulate MKL1/SRF activity by modulating actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.biologists.com [journals.biologists.com]
troubleshooting unexpected phenotypes with (R)-CCG-1423 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-CCG-1423. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF) signaling pathway.[1][2] It functions downstream of RhoA, preventing the nuclear localization of MRTF-A and thereby inhibiting the transcription of SRF-regulated genes.[3] This pathway is crucial for various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival.[2][4]
Q2: What are the expected on-target phenotypes of this compound treatment?
Treatment with this compound is expected to inhibit cellular processes regulated by the RhoA/MRTF-A/SRF pathway. These include:
-
Inhibition of cancer cell proliferation and survival: this compound has been shown to potently inhibit DNA synthesis and cell growth in various cancer cell lines, particularly those with high levels of RhoC expression.[2][5] It can also selectively induce apoptosis in certain cancer cells.[2][6]
-
Suppression of cell migration and invasion: By disrupting the regulation of the actin cytoskeleton, this compound can inhibit the invasive potential of cancer cells.[2][6]
-
Modulation of cellular morphology: As the RhoA pathway is a key regulator of the actin cytoskeleton, inhibition by this compound can lead to changes in cell shape and the loss of stress fibers.[4][7]
Q3: Is there a difference in activity between the (R) and (S) enantiomers of CCG-1423?
Yes, studies have shown that the (S)-isomer of CCG-1423 exhibits modestly but significantly higher inhibitory effects on MRTF-A/SRF-mediated cellular events, including gene expression and cell migration, compared to the (R)-isomer.[1][8] The (S)-isomer also more potently blocks the nuclear import of MRTF-A.[1] This stereospecificity is important to consider when interpreting experimental results.
Troubleshooting Guides
Issue 1: Unexpected or No Phenotypic Effect Observed
Q: I am not observing the expected inhibitory effects of this compound on my cells (e.g., no change in proliferation, migration, or morphology). What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Compound | Verify the activity of your this compound stock. If possible, test it on a positive control cell line known to be sensitive to this inhibitor (e.g., PC-3 or A375M2 cells).[2] | Ensures that the compound itself is active and has not degraded. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Published effective concentrations range from nanomolar to low micromolar.[2][5] | The sensitivity to this compound can be cell-type dependent. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for your desired phenotype. | The onset of different cellular effects can vary. |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C.[9][10] Avoid repeated freeze-thaw cycles.[9] | This compound solutions can degrade over time if not stored correctly. |
| Cell Type Insensitivity | The RhoA/MRTF-A/SRF pathway may not be the primary driver of the phenotype you are studying in your chosen cell line. | Consider using a different cell line with known dependence on this pathway or investigating alternative signaling pathways. |
| Suboptimal Assay Conditions | Ensure that your experimental conditions (e.g., cell density, serum concentration) are appropriate for observing the expected phenotype. | Assay conditions can significantly influence cellular responses. |
Issue 2: Unexpected Cell Death or Toxicity
Q: I am observing significant cell death at concentrations where I expect to see specific inhibitory effects. How can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.[3] | This will help you identify a non-toxic working concentration for your experiments. |
| Off-Target Effects | Use the lowest effective concentration of this compound that produces the desired on-target phenotype. High concentrations increase the likelihood of off-target effects.[11][12] | Minimizing the concentration can reduce unintended cellular toxicity. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Perform a vehicle control experiment. | High concentrations of solvents can be cytotoxic. |
| Cell Culture Contamination | Microscopically inspect your cell cultures for any signs of contamination (e.g., bacteria, yeast, fungi). | Contamination can cause non-specific cell death. |
Issue 3: Unexpected Gene Expression Changes
Q: I am observing changes in the expression of genes not known to be direct targets of the RhoA/MRTF-A/SRF pathway. Why is this happening?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Global Effects on Transcription | Be aware that CCG-1423 and its derivatives have been reported to have a genome-wide effect on transcription by reducing RNA polymerase II elongation.[13][14] This can lead to widespread changes in gene expression. | This is a known off-target effect of the compound class. |
| Indirect Downstream Effects | The RhoA pathway can indirectly influence other signaling pathways and transcription factors. The observed gene expression changes may be a secondary consequence of inhibiting the primary target. | Signaling pathways are often interconnected. |
| MRTF-A Independent Effects | Some effects of CCG-1423 derivatives have been shown to be independent of MRTFs.[15] | This suggests the existence of other cellular targets for this compound. |
| Heat Shock Response Alteration | CCG-1423-derived compounds can inhibit the transcriptional response to heat shock.[13][14] | This is another documented off-target effect that could influence gene expression. |
Data Presentation
Table 1: Reported IC₅₀ Values and Effective Concentrations of CCG-1423
| Assay | Cell Line | Parameter Measured | Reported IC₅₀ / Effective Concentration | Reference |
| SRE-Luciferase Reporter Assay | PC-3 | SRF-mediated transcription | IC₅₀: ~1.5 µM | [6] |
| DNA Synthesis Assay | PC-3 | LPA-induced DNA synthesis | Potent inhibition at < 1 µM | [2] |
| Cell Growth Assay | A375M2 (high RhoC) | Inhibition of cell growth | Nanomolar concentrations | [2] |
| Cell Growth Assay | A375 (low RhoC) | Inhibition of cell growth | Less active than in high RhoC cells | [2] |
| Apoptosis Assay | A375M2 | Induction of apoptosis | 3 µM | [6] |
| Invasion Assay | PC-3 | Inhibition of Matrigel invasion | 10 µM (inhibited 71%) | [6] |
Experimental Protocols
Protocol 1: General Guidelines for this compound Stock Solution Preparation and Storage
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[9] Ensure the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[9][10]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot and dilute it to the desired final concentration in your cell culture medium. Mix thoroughly before adding to your cells.
-
Avoid Repeated Freeze-Thaw Cycles: Do not repeatedly freeze and thaw the same stock solution aliquot, as this can lead to compound degradation.[9]
Protocol 2: Western Blot for RhoA Pathway Activity
-
Cell Lysis: After treating your cells with this compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest (e.g., anti-phospho-MYPT1, anti-SRF) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Mandatory Visualizations
Caption: The RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
how to confirm (R)-CCG-1423 activity in a new cell line
This guide provides troubleshooting advice and frequently asked questions for researchers confirming the activity of the Rho/MRTF/SRF pathway inhibitor, (R)-CCG-1423, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the RhoA-mediated Myocardin-Related Transcription Factor (MRTF-A/MKL1) and Serum Response Factor (SRF) signaling pathway. It functions by directly binding to MRTF-A, which in turn blocks the interaction between MRTF-A and importin α/β. This inhibition prevents the nuclear translocation of MRTF-A, a critical step for the activation of SRF and the subsequent transcription of its target genes involved in processes like cell migration, proliferation, and fibrosis.
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment. A starting point for many cell types is a range between 1 µM and 10 µM. You can assess cell viability using an MTT or similar assay to identify the concentration range that is not cytotoxic. Subsequently, you can use a functional assay, such as a serum response element (SRE) luciferase reporter assay or analysis of SRF target gene expression, to determine the IC50 value in your specific cell line.
Q3: I am not observing the expected decrease in SRF target gene expression. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal this compound Concentration: Ensure you have performed a proper dose-response curve to identify the optimal inhibitory concentration for your cell line.
-
Incorrect Stimulation Conditions: The Rho/MRTF/SRF pathway is often activated by serum or other growth factors. Make sure you are stimulating the pathway appropriately before and during treatment with the inhibitor. For example, serum starvation followed by serum stimulation is a common method.
-
Cell Line Insensitivity: Your cell line may have low endogenous RhoA activity or utilize alternative signaling pathways for the expression of the target genes you are measuring.
-
Compound Inactivity: Verify the integrity and activity of your this compound stock.
Q4: My immunofluorescence results for MRTF-A localization are ambiguous. How can I improve them?
For clear immunofluorescence results, consider the following:
-
Optimize Fixation and Permeabilization: The choice and duration of fixation (e.g., paraformaldehyde) and permeabilization (e.g., Triton X-100) steps are critical and may need to be optimized for your specific cell line and antibody.
-
Antibody Validation: Ensure the primary antibody against MRTF-A is specific and validated for immunofluorescence in your species of interest.
-
Appropriate Controls: Include positive (e.g., serum-stimulated) and negative (e.g., serum-starved) controls to clearly demonstrate the expected shift in MRTF-A localization.
-
High-Quality Imaging: Use a confocal microscope for higher resolution imaging to definitively distinguish between nuclear and cytoplasmic localization.
Troubleshooting Guides
Issue 1: Inconsistent Results in SRF Reporter Assay
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize your transfection protocol for the specific cell line. Consider using a different transfection reagent or method (e.g., electroporation). Include a positive control plasmid (e.g., expressing GFP) to visually assess transfection efficiency. |
| High Basal SRF Activity | Serum-starve the cells for 12-24 hours prior to stimulation and treatment. This will lower the baseline activity of the pathway. |
| Cell Passage Number | Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic and signaling pathway alterations. |
| Reagent Variability | Use fresh and validated reagents, including the luciferase assay substrate and this compound. |
Issue 2: No Change in Cell Migration/Invasion After Treatment
| Potential Cause | Recommended Solution |
| Migration Assay Not Optimized | Optimize the cell seeding density and the concentration of the chemoattractant (e.g., serum, specific growth factors) for your cell line. |
| Redundant Signaling Pathways | The cell line may utilize other pathways for migration that are independent of the Rho/MRTF/SRF axis. Consider using inhibitors for other common migration pathways (e.g., PI3K, MAPK) to investigate this possibility. |
| Incorrect Time-Point | The chosen time-point for the assay may be too early or too late to observe a significant effect. Perform a time-course experiment to determine the optimal duration. |
| Subcellular Adhesion Differences | The effect of this compound on cell adhesion might confound the migration results. Assess cell adhesion properties separately. |
Experimental Protocols
Protocol 1: Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of SRF.
-
Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with an SRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for 12-24 hours.
-
Treatment and Stimulation: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour. Subsequently, stimulate the cells with serum (e.g., 10% FBS) for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Protocol 2: Immunofluorescence for MRTF-A Localization
This method visualizes the subcellular location of MRTF-A.
-
Cell Culture: Grow cells on glass coverslips in a 12-well plate.
-
Serum Starvation and Treatment: Once the cells reach 50-60% confluency, serum-starve them for 12-24 hours. Treat with this compound or vehicle, followed by serum stimulation.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against MRTF-A diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and F-actin with phalloidin. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 3: RT-qPCR for SRF Target Gene Expression
This protocol quantifies the mRNA levels of SRF target genes.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with this compound and/or serum as described for the SRE assay.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based method with primers specific for SRF target genes (e.g., ACTA2, CCN1, VCL) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound inhibits the nuclear translocation of MRTF-A.
Caption: Experimental workflow for confirming this compound activity.
optimizing incubation time for maximal (R)-CCG-1423 inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for maximal inhibition using (R)-CCG-1423.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] It functions by preventing the nuclear import of MRTF-A, a transcriptional coactivator.[4] This inhibition of MRTF-A nuclear localization leads to the downregulation of SRF-mediated gene transcription, which is involved in various cellular processes, including cell migration, proliferation, and fibrosis.[2][5][6]
Q2: What is the difference between the (R)- and (S)-isomers of CCG-1423?
Studies have shown that the (S)-isomer of CCG-1423 is modestly but significantly more potent in inhibiting MRTF-A/SRF-mediated cellular events, such as gene expression and cell migration, compared to the (R)-isomer.[5] The (S)-isomer also demonstrates a slightly lower cytotoxic effect than the (R)-isomer.[5] For experiments requiring the highest potency, the (S)-isomer may be preferable.
Q3: What is a typical concentration range and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell type, the specific assay being performed, and the desired outcome. Published studies have used a wide range of concentrations and incubation times. For example, concentrations can range from the nanomolar to the micromolar level (e.g., 300 nM to 10 µM), and incubation times can vary from 30 minutes for studying rapid signaling events to several days for assessing effects on cell proliferation.[1][7][8]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same DMSO concentration) should always be included in experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | 1. Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect (e.g., for cell proliferation assays) or too long, leading to compound degradation. 2. Inappropriate Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line. 3. Cell Line Resistance: The cell line may have low expression of RhoC or other factors that make it less sensitive to this compound.[2][6] 4. Use of (R)-isomer instead of the more potent (S)-isomer. [5] | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, 48, 72 hours) to determine the optimal duration for your assay. For signaling studies, shorter time points (e.g., 15, 30, 60, 120 minutes) may be necessary. 2. Perform a Dose-Response Experiment: Test a range of concentrations to determine the IC50 value for your cell line. 3. Verify Target Expression: Confirm the expression of key components of the Rho/MRTF/SRF pathway in your cell line. 4. Consider using (S)-CCG-1423: The (S)-isomer has been shown to be more potent.[5] |
| High Cell Death/Cytotoxicity. | 1. Concentration is Too High: The concentration of this compound may be toxic to the cells. 2. Long Incubation Time: Prolonged exposure to the compound, even at lower concentrations, can lead to cytotoxicity. 3. (R)-isomer Cytotoxicity: The (R)-isomer has been reported to have slightly higher cytotoxicity than the (S)-isomer.[5] | 1. Lower the Concentration: Perform a dose-response experiment to find a concentration that provides inhibition with minimal toxicity. 2. Reduce Incubation Time: Determine the minimum incubation time required to achieve the desired inhibitory effect through a time-course experiment. 3. Consider using (S)-CCG-1423: The (S)-isomer has been shown to be slightly less cytotoxic.[5] |
| Inconsistent results between experiments. | 1. Compound Stability: this compound may not be stable in culture medium for extended periods. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or plating density can affect the experimental outcome. | 1. Replenish Compound: For long-term experiments (e.g., > 48-72 hours), consider replenishing the medium with fresh this compound. One study performing an 8-day experiment added fresh compound at day 5.[7] 2. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed at the same density, and ensure consistent confluency at the start of each experiment. |
Data Presentation
Table 1: Examples of Experimental Conditions for CCG-1423 Inhibition
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| PC-3 (prostate cancer) | <1 µM | 27 hours | Inhibition of LPA-induced DNA synthesis | [6] |
| PC-3 (prostate cancer) | 10 µM | 24 hours | 71% inhibition of invasion | [1] |
| A375M2 (melanoma) | 3 µM | 25 hours | Stimulation of apoptosis | [1] |
| Melanoma cell lines | 300 nM | 72 hours | Inhibition of proliferation | [7] |
| L6 myotubes | 1 µM | 16 hours | Improved glucose uptake | [1] |
| NIH3T3 (fibroblasts) | 10 µM | 20 hours | Inhibition of cell migration | [9] |
| Human skin fibroblasts | 10 µM | 48 hours | Reduced expression of smooth muscle α-actin | [9] |
| S2R+ (fly cells) | 10 µM | 30 minutes | Inhibition of heat shock-induced gene activation | [8] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a general framework for determining the optimal incubation time of this compound for a specific cell-based assay.
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. It is advisable to test a concentration known to be effective from the literature or a concentration determined from a prior dose-response experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Time-Point Incubation:
-
Incubate the cells at 37°C in a humidified CO2 incubator for a series of time points. The selection of time points should be based on the nature of the assay:
-
For signaling pathway analysis (e.g., Western blot for protein phosphorylation): Use short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
For gene expression analysis (e.g., qPCR): Use intermediate time points (e.g., 2, 4, 8, 12, 24 hours).
-
For cell viability or proliferation assays (e.g., MTT, WST-1): Use longer time points (e.g., 24, 48, 72 hours).
-
-
-
Assay-Specific Endpoint Measurement:
-
At the end of each incubation period, process the cells according to the specific assay protocol (e.g., cell lysis for Western blot or qPCR, addition of viability reagent for proliferation assays).
-
-
Data Analysis:
-
Analyze the data for each time point.
-
Plot the measured effect (e.g., percent inhibition, protein level, cell viability) against the incubation time to identify the time point that provides the maximal and most consistent inhibition.
-
Mandatory Visualizations
Caption: this compound inhibits the Rho/MRTF/SRF signaling pathway.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCG 1423, Rho pathway-mediated signaling inhibitor (CAS 285986-88-1) | Abcam [abcam.com]
- 4. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
addressing autofluorescence issues with (R)-CCG-1423 in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential autofluorescence issues when using (R)-CCG-1423 in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3][4][5] It functions by preventing the nuclear localization of MRTF-A (also known as MKL1), a coactivator of SRF, thereby inhibiting the transcription of SRF target genes.[1][5][6] This pathway is crucial for processes such as cell proliferation, migration, and fibrosis.[2][3][7]
Q2: Does this compound itself exhibit fluorescence?
Currently, there is no direct evidence in the scientific literature to suggest that this compound is inherently fluorescent or a common source of autofluorescence in imaging applications. However, like many small molecules, it is essential to perform the correct controls to rule out any potential contribution to background signal in your specific experimental setup.
Q3: What are common sources of autofluorescence in cell and tissue imaging?
Autofluorescence can originate from various endogenous molecules and experimental procedures. Common sources include:
-
Endogenous Molecules: Collagen, elastin, NADH, riboflavins, and lipofuscin are naturally present in cells and tissues and can fluoresce, often in the blue and green spectra.[8][9] Red blood cells also contribute to autofluorescence due to the heme group.[10][11]
-
Fixatives: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins.[8][9][12] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde.[12]
-
Cell Culture Media: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[8][9]
-
Dead Cells: Dead cells are a significant source of autofluorescence and can non-specifically bind antibodies.[9][13]
Troubleshooting Guide: Addressing Autofluorescence
If you are observing high background or suspected autofluorescence in your imaging experiments with this compound, follow this step-by-step guide to identify and mitigate the issue.
Step 1: Identify the Source of Autofluorescence
The first crucial step is to determine the origin of the unwanted signal. This can be achieved by preparing a series of control samples.
Experimental Controls Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCG 1423, Rho pathway-mediated signaling inhibitor (CAS 285986-88-1) | Abcam [abcam.com]
- 6. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 13. bosterbio.com [bosterbio.com]
challenges in delivering (R)-CCG-1423 to target tissues in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rho/MRTF/SRF pathway inhibitor, (R)-CCG-1423, in in vivo models.
Troubleshooting Guide
This guide addresses common challenges encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility and Vehicle Formulation
Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended solvents and formulation strategies?
Answer:
This compound is a hydrophobic compound with limited aqueous solubility, which presents a significant challenge for in vivo delivery. Standard aqueous buffers are generally not suitable. Here are recommended formulation strategies:
-
Co-solvent Systems: A common approach is to use a mixture of solvents to achieve a clear solution suitable for injection.
-
Suspension: For oral administration, a homogenous suspension can be prepared.
Table 1: In Vivo Formulation Recipes for CCG-1423
| Administration Route | Formulation Composition | Final Concentration (Example) | Preparation Notes |
| Intraperitoneal (IP) Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 4.5 mg/mL | Add solvents sequentially and mix thoroughly to ensure a clear solution. Prepare fresh daily. |
| Intraperitoneal (IP) Injection | 5% DMSO, 95% Corn oil | 0.56 mg/mL | Ensure the compound is fully dissolved in DMSO before adding the corn oil. Mix well. Prepare fresh daily. |
| Oral Administration | Carboxymethylcellulose sodium (CMC-Na) solution | ≥5 mg/mL | Add the compound to the CMC-Na solution and mix vigorously to form a homogenous suspension. |
Issue 2: Inconsistent or Lack of Efficacy in Animal Models
Question: My in vivo experiments with this compound are showing variable or no effect. What are the potential causes and troubleshooting steps?
Answer:
Inconsistent efficacy can stem from several factors, from the compound itself to the experimental design.
-
Stereoisomer Activity: It is crucial to note that the S-isomer of CCG-1423 is modestly but significantly more potent in inhibiting MRTF-A-mediated cellular events than the R-isomer.[1] Ensure you are using the correct stereoisomer for your intended activity.
-
Pharmacokinetics: CCG-1423 has been reported to have modest in vivo potency and poor pharmacokinetic properties.[2] After a single intraperitoneal administration in mice, CCG-1423 reached a maximal concentration in the plasma and brain at 0.5 hours, which was maintained for up to 15 hours. Consider this pharmacokinetic profile when designing your dosing regimen and endpoint analysis.
-
Dosing and Administration: Inadequate dosing or improper administration can lead to failed experiments. Ensure the formulation is homogenous and the full dose is administered correctly. For IP injections, ensure proper placement to avoid injection into the gut or other organs.
-
Metabolism and Clearance: Rapid metabolism and clearance can limit the exposure of the target tissue to the compound. Consider more frequent dosing or a continuous delivery method if rapid clearance is suspected.
Issue 3: Observed Toxicity in Animal Models
Question: I am observing signs of toxicity in my animals treated with this compound. How can I mitigate this?
Answer:
The parent compound, CCG-1423, has shown significant toxicity both in vitro and in vivo.[3]
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to find the maximum tolerated dose (MTD) in your specific animal model.
-
Alternative Analogs: Consider using second-generation analogs such as CCG-100602 and CCG-203971, which were developed to have lower cellular toxicity while retaining inhibitory activity on the Rho/MRTF/SRF pathway.[3]
-
Targeted Delivery: Encapsulating this compound in nanoparticles can help to reduce systemic toxicity by preferentially delivering the compound to the target tissue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[2] It acts downstream of RhoA and prevents the nuclear translocation of MRTF-A, thereby inhibiting the transcription of SRF target genes involved in processes like cell migration, proliferation, and fibrosis.[1][4]
Q2: What are the storage and stability recommendations for this compound?
A2: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[5] For in vivo working solutions, it is recommended to prepare them fresh on the day of use.
Q3: How can I improve the delivery of this compound to my target tissue?
A3: Nanoparticle-based delivery systems are a promising strategy to enhance the delivery of hydrophobic drugs like this compound to target tissues and reduce off-target toxicity. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a suitable option due to their biodegradability and FDA approval for other applications.
Q4: Are there known off-target effects of CCG-1423?
A4: While CCG-1423 is known to target the Rho/MRTF/SRF pathway, some studies suggest it may have other cellular targets. It is always advisable to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the intended pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is adapted for hydrophobic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Distilled water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Weigh 250 mg of PLGA and a suitable amount of this compound.
-
Dissolve them in 5 mL of dichloromethane (DCM).
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of distilled water. Heat to 85°C with stirring until fully dissolved, then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Emulsify the mixture using a sonicator on an ice bath. A typical routine is 1 second power on, followed by 3 seconds power off, for a total of 3-5 minutes.
-
-
Solvent Evaporation:
-
Immediately after sonication, stir the emulsion on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, leading to nanoparticle formation.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at a low speed (e.g., 8,000 rpm for 5 minutes) to pellet any large aggregates.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Wash the nanoparticle pellet with distilled water and re-centrifuge. Repeat this step twice to remove excess PVA.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
-
Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization can be performed.
-
Protocol 2: Assessment of In Vivo Biodistribution of this compound using HPLC-MS/MS
Procedure:
-
Animal Dosing:
-
Administer this compound (either in a standard formulation or as nanoparticles) to mice at the desired dose and route.
-
-
Tissue and Plasma Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration), euthanize the animals.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Harvest organs of interest (e.g., tumor, liver, lungs, spleen, kidneys, brain). Rinse with cold PBS, blot dry, and weigh.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Perform a protein precipitation extraction by adding a 3-fold volume of cold acetonitrile containing an internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Tissues: Homogenize the weighed tissue in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate the drug.
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
HPLC-MS/MS Analysis:
-
Analyze the extracted samples using a validated HPLC-MS/MS method to quantify the concentration of this compound.
-
Develop a standard curve using known concentrations of this compound in the corresponding matrix (plasma or tissue homogenate).
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample based on the standard curve.
-
Express the results as concentration (e.g., ng/mL for plasma) or amount per gram of tissue (e.g., ng/g).
-
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the in vivo biodistribution of this compound nanoparticles.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
how to control for solvent effects when using (R)-CCG-1423
Welcome to the technical support center for (R)-CCG-1423. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on controlling for solvent effects.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It has been shown to inhibit SRF-mediated transcription.[1] The S-isomer of CCG-1423 has been reported to be modestly but significantly more potent in inhibiting cellular events triggered by MRTF-A activation compared to the R-isomer.
2. What is the primary application of this compound?
This compound is primarily used in cancer research to study processes such as cell migration, proliferation, and invasion.[1] It has shown activity in various cancer cell lines, including prostate cancer and melanoma.[1]
3. What is the recommended solvent for dissolving this compound?
The most commonly used and recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is also soluble in ethanol, though to a lesser extent.[1]
4. What is the solubility of this compound in common solvents?
The following table summarizes the solubility of this compound in frequently used solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 90 mg/mL | 197.91 mM |
| Ethanol | 4 mg/mL | 8.80 mM |
| Water | Insoluble | N/A |
Data sourced from Selleck Chemicals.[1]
5. How should I store this compound?
This compound powder is stable for up to 3 years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on solvent-related problems.
Issue 1: Reduced or No Activity of this compound
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect the cell culture medium for any signs of precipitation after adding the this compound working solution. Precipitation may appear as a fine, crystalline solid or a cloudy appearance in the media. - Prepare a fresh working solution and ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤0.1% for DMSO). - When diluting the stock solution, add it to the media dropwise while gently vortexing to ensure proper mixing and minimize local high concentrations that can lead to precipitation. |
| Incorrect Solvent Concentration | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not affecting the experimental results. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced artifacts. - Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself. |
| Degraded Compound | - If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its activity may be compromised. Prepare a fresh stock solution from powder. - Ensure that moisture-absorbing DMSO is avoided, as it can reduce the solubility and stability of the compound. Use fresh, anhydrous DMSO.[1] |
| Cell Line Sensitivity | - Different cell lines may exhibit varying sensitivity to this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | - High concentrations of DMSO (typically >0.5%) can be toxic to many cell lines. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤0.1%). - Perform a solvent toxicity test on your specific cell line by treating them with a range of solvent concentrations to determine the maximum tolerable concentration. |
| Compound-Induced Cytotoxicity | - this compound itself can induce apoptosis in certain cancer cell lines.[2] If you observe excessive cell death, consider reducing the concentration of the compound or the treatment duration. |
| Contamination | - Rule out microbial contamination of your cell cultures, which can also lead to cell death. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Solvent Batch Variability | - While less common, different batches or grades of solvents can have varying levels of impurities or water content, which may affect compound solubility and stability. Use high-purity, anhydrous solvents from a reputable supplier. |
| Inaccurate Pipetting | - Ensure accurate pipetting, especially when preparing serial dilutions of the stock solution, as small errors can lead to significant variations in the final concentration. |
| Incomplete Dissolution | - Ensure the this compound powder is completely dissolved in the solvent before making further dilutions. Gentle warming or vortexing can aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder (e.g., for 1 mg of powder with a molecular weight of 454.75 g/mol , add 219.9 µL of DMSO).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in the cell culture, you can perform a 1:1000 dilution of the 10 mM stock solution.
-
To minimize precipitation, add the required volume of the stock solution to a larger volume of pre-warmed cell culture medium while gently vortexing.
-
Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Include a vehicle control by treating a separate set of cells with the same final concentration of DMSO (or the chosen solvent) in the cell culture medium.
-
Incubate the cells for the desired treatment duration. For experiments lasting several days, it may be necessary to replenish the medium with fresh this compound.[1]
-
Visualizations
References
refining experimental protocols for reproducible (R)-CCG-1423 data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining reproducible data using (R)-CCG-1423.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a specific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] It functions downstream of RhoA activation and prevents the nuclear translocation of MRTF-A, a critical co-factor for SRF-mediated transcription.[4][5][6] By inhibiting the interaction between MRTF-A and importin α/β, this compound ultimately suppresses the expression of SRF target genes involved in cell proliferation, migration, and fibrosis.[7]
Q2: What is the difference between this compound and (S)-CCG-1423?
CCG-1423 is a racemic mixture containing both (R) and (S) stereoisomers. Some studies have shown that the (S)-isomer is more potent in inhibiting MRTF-A-dependent cellular events, such as SRF-mediated gene expression and cell migration.[8] For stereospecificity studies, it is crucial to use the individual isomers. For general screening and validation of the pathway, the racemic mixture or the (R)-isomer is often used.
Q3: What is the optimal concentration and treatment time for this compound?
The optimal concentration and treatment time are highly cell-type dependent. For cancer cell lines, effective concentrations typically range from the nanomolar to low micromolar range. For example, in PC-3 prostate cancer cells, this compound has been shown to inhibit lysophosphatidic acid (LPA)-induced DNA synthesis at concentrations below 1 µM.[2][9] Treatment times can vary from a few hours for signaling pathway studies (e.g., Western blotting) to several days for cell viability or proliferation assays.[1][9] It is strongly recommended to perform a dose-response curve for your specific cell line and endpoint.
Q4: I am not observing any effect with this compound. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: As mentioned, the effective concentration is cell-type specific. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Inadequate Treatment Time: The effect of this compound on downstream events like gene expression or cell viability may require prolonged exposure. Consider extending the treatment duration.
-
Low RhoA Pathway Activity: The inhibitory effect of this compound is dependent on active RhoA signaling. If the basal RhoA activity in your cell line is low, you may not observe a significant effect. Consider stimulating the pathway with agonists like lysophosphatidic acid (LPA) or serum.[9]
-
Compound Solubility: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Compound Quality: Verify the purity and integrity of your this compound stock.
Q5: My results with this compound are highly variable. How can I improve reproducibility?
High variability in experimental results can be frustrating. Here are some tips to improve reproducibility:
-
Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentrations across experiments.
-
Precise Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure thorough mixing when diluting the compound in culture medium.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment.
-
Automated Cell Counting: Use an automated cell counter to ensure accurate and consistent cell seeding.
-
Biological Replicates: Perform multiple independent experiments to ensure the reliability of your findings.
Troubleshooting Guides
Problem: Unexpected Cell Toxicity
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve to determine the IC50 value for your cell line and use concentrations below this for mechanistic studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). |
| Off-target Effects | At high concentrations, this compound may have off-target effects. Consider using a lower concentration or a more specific inhibitor if available. Recent studies suggest that CCG-1423 derivatives can have genome-wide effects on transcription, which may contribute to toxicity.[10][11] |
Problem: Inconsistent Western Blot Results
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate your primary antibodies for specificity and optimal dilution. |
| Timing of Protein Extraction | The effect of this compound on protein levels may be transient. Perform a time-course experiment to identify the optimal time point for protein extraction. |
| Low Protein Expression | If the target protein is of low abundance, you may need to load more protein onto the gel or use an enrichment technique. |
| Loading Control Variability | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes. |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for RhoA Pathway Proteins
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at the desired concentration and time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RhoA, p-Cofilin, MRTF-A, or SRF overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
Quantitative PCR (qPCR) for SRF Target Genes
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA using a commercial kit, and synthesize cDNA from 1 µg of RNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, forward and reverse primers for SRF target genes (e.g., ACTA2, SRF, CTGF), and cDNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | DNA Synthesis (LPA-stimulated) | < 1 µM | Potent inhibition | [2][9] |
| PC-3 (Prostate Cancer) | Invasion | 10 µM | 71% inhibition | [1] |
| A375M2 (Melanoma) | Apoptosis | 3 µM | Selective stimulation | [1] |
| HmVEC (Endothelial Cells) | Cord Formation | 1 µM | Significant reduction | [7] |
| L6 Myotubes | Glucose Uptake | 1 µM | Improved | [1] |
Visualizations
Signaling Pathway
Caption: The RhoA/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Efficacy of (R)-CCG-1423 and CCG-203971 in Targeting the Rho/MRTF/SRF Pathway
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (R)-CCG-1423 and its successor, CCG-203971, with supporting experimental data to inform inhibitor selection.
Introduction
This compound and CCG-203971 are small molecule inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. While both compounds act on this pathway, CCG-203971 was developed as a second-generation inhibitor to improve upon the pharmacological properties of the initial lead compound, CCG-1423. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and CCG-203971 function by disrupting the interaction between MRTF-A and its nuclear import machinery, which in turn prevents the activation of SRF-mediated transcription. This pathway is a key downstream effector of Rho GTPase signaling. The activation of RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), releasing MRTF-A from its sequestration in the cytoplasm and allowing its translocation to the nucleus. Once in the nucleus, MRTF-A co-activates SRF, leading to the transcription of target genes involved in cytoskeletal organization, cell motility, and extracellular matrix production.
dot
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG compounds.
Efficacy Comparison: this compound vs. CCG-203971
CCG-1423 is a chiral molecule, existing as (R) and (S) enantiomers. Research has shown that the (S)-isomer of CCG-1423 is modestly but significantly more potent in inhibiting SRF-mediated gene expression and cell migration compared to the (R)-isomer[1]. In contrast, CCG-203971, a second-generation achiral analog, was developed to improve upon the original compound's liabilities, notably its cytotoxicity and poor pharmacokinetic profile[2][3].
| Parameter | This compound | CCG-203971 | Key Findings |
| Stereospecificity | Less potent than the (S)-enantiomer. | Not applicable (achiral). | (S)-CCG-1423 shows higher inhibitory activity than this compound. CCG-203971 does not have stereoisomers.[1] |
| SRF Reporter Assay IC50 | Data for the isolated (R)-isomer is not readily available. Racemic CCG-1423 IC50 is ~1-5 µM. | ~0.64 µM | CCG-203971 demonstrates potent inhibition of the Rho/MRTF/SRF pathway. |
| Inhibition of Cell Migration | The (R)-isomer is less potent than the (S)-isomer in inhibiting B16F10 melanoma cell migration.[1] | Potently inhibits PC-3 cell migration with an IC50 of 4.2 µM. | Both compounds inhibit cell migration, a key function regulated by the Rho/MRTF/SRF pathway. |
| Antifibrotic Activity | Racemic CCG-1423 represses α-SMA expression at 1-3 µM but shows cytotoxicity at higher concentrations.[3] | Effectively represses TGF-β-induced MKL1 expression at 17.5-25 µM without notable cytotoxicity.[3] In vivo, it prevents bleomycin-induced skin thickening. | CCG-203971 shows a better therapeutic window for antifibrotic effects due to lower cytotoxicity compared to CCG-1423.[2][3] |
| Cytotoxicity | Exhibits significant cytotoxicity at concentrations >3 µM.[3] | Lower cytotoxicity compared to CCG-1423.[2][3] | CCG-203971 was specifically designed to have an improved safety profile.[2] |
| In Vivo Efficacy | Efficacious in some preclinical models but limited by toxicity. | Demonstrates efficacy in multiple animal models of fibrosis with improved tolerability.[4] | CCG-203971 has superior in vivo properties, making it more suitable for long-term studies. |
Experimental Protocols
SRF Reporter Assay
This assay quantitatively measures the activity of the SRF transcription factor in response to pathway activation and inhibition.
dot
Caption: Workflow for the Serum Response Factor (SRF) reporter assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., NIH3T3) in a 96-well plate at a density that allows for optimal growth and transfection efficiency.
-
Transfection: Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an SRF-responsive element (SRE) and a plasmid expressing a constitutively active form of an upstream activator of the Rho pathway (e.g., Gα13-Q226L). A control plasmid, such as one expressing Renilla luciferase, is often co-transfected for normalization.
-
Compound Treatment: After allowing for plasmid expression (typically 24 hours), replace the medium with fresh medium containing various concentrations of the test compounds (this compound or CCG-203971) or vehicle control (DMSO).
-
Lysis and Luminescence Reading: Following an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50 value.
Cell Migration Assay (Wound Healing)
This assay assesses the effect of the inhibitors on the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
dot
Caption: Workflow for the wound healing cell migration assay.
Detailed Methodology:
-
Cell Culture: Grow cells to full confluency in a multi-well plate.
-
Wound Induction: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the desired concentration of the inhibitor or vehicle control.
-
Imaging: Capture images of the wound at the beginning of the experiment (T=0) and at regular intervals thereafter (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Quantification: Measure the area of the wound at each time point using image analysis software. The rate of wound closure is used as a measure of cell migration.
Conclusion
The available evidence strongly suggests that CCG-203971 offers significant advantages over this compound for the inhibition of the Rho/MRTF/SRF signaling pathway. While the (S)-enantiomer of CCG-1423 is a potent inhibitor, the racemic mixture and the (R)-enantiomer are hampered by lower potency and, most critically, significant cytotoxicity. CCG-203971 was rationally designed to overcome these limitations, demonstrating comparable or improved efficacy with a markedly better safety profile. Its reduced cytotoxicity and enhanced in vivo properties make it a more reliable and effective tool for both in vitro and in vivo investigations into the biological roles of the Rho/MRTF/SRF pathway and as a lead compound for the development of therapeutics targeting fibrosis and cancer. For researchers seeking a potent and well-tolerated inhibitor of this pathway, CCG-203971 is the superior choice.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Downstream Effects of (R)-CCG-1423 and its Alternatives with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-CCG-1423 and its alternatives, focusing on the validation of their downstream effects using quantitative real-time PCR (qPCR). This compound and its analogs are potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis.[1][2][3][4] This guide offers detailed experimental protocols, data presentation tables, and visualizations to assist researchers in objectively assessing the performance of these compounds.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho family of small GTPases, including RhoA, are key molecular switches that respond to extracellular stimuli. Upon activation, RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process liberates MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a coactivator for SRF, a transcription factor that binds to serum response elements (SREs) in the promoter regions of target genes. This signaling cascade ultimately drives the expression of genes involved in cell contractility, motility, and extracellular matrix production.[3]
This compound and its related compounds function by inhibiting this pathway, primarily by preventing the nuclear accumulation of MRTF-A.[1][3] This leads to the downregulation of SRF-mediated gene transcription and subsequent inhibition of cellular processes such as cancer cell invasion and fibrosis.[3][4]
Comparison of this compound and Alternatives
Several analogs of this compound have been developed with potentially improved properties, such as reduced cytotoxicity and enhanced potency. The following table summarizes the key features of this compound and its commonly used alternatives.
| Compound | Primary Target | Reported IC50 | Key Downstream Genes Inhibited | Notable Characteristics |
| This compound | Rho/MRTF/SRF Pathway | ~1 µM for RhoA/C-activated SRE-luciferase[3] | ACTA2, COL1A1, MYLK[3] | First-generation inhibitor, has shown some cytotoxicity.[3][4] |
| CCG-100602 | MRTF-A/SRF Signaling | Not explicitly stated, but effective at 10-25 µM[3] | ACTA2, COL1A1, MYLK, MRTFA, SRF[1][3] | Second-generation analog with lower cellular toxicity compared to CCG-1423.[3] |
| CCG-203971 | Rho/MRTF/SRF Pathway | 0.64 µM for SRE.L[2] | CTGF, ACTA2, COL1A2[2][5] | Second-generation inhibitor with improved potency and promising anti-fibrotic activity in vivo.[2][5] |
| CCG-257081 | MRTF/SRF Pathway, Pirin | IC50 of ~4 µM for ACTA2 and ~15 µM for CTGF in lung fibroblasts[6][7] | ACTA2, CTGF[6][7] | A newer analog that has been shown to bind to the cotranscription factor Pirin.[8][9] |
Experimental Protocol: qPCR Validation of Downstream Effects
This protocol outlines the steps for validating the inhibitory effects of this compound and its alternatives on the expression of SRF target genes using qPCR.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line known to have active Rho/MRTF/SRF signaling. Prostate cancer (PC-3), melanoma (A375M2), or fibroblast cell lines are commonly used.
-
Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound and its alternatives in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations for each compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24-48 hours).
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound treatment.
-
Total RNA Extraction
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA purification. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Use a consistent amount of RNA for each sample (e.g., 1 µg).
-
The reaction typically includes reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Follow the manufacturer's recommended thermal cycling protocol.
qPCR Reaction Setup
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should be performed in triplicate.
-
A typical reaction mix (20 µL) includes:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Primer Design/Selection:
-
Target Genes: Select primers for SRF target genes such as ACTA2 (α-SMA), CTGF (Connective Tissue Growth Factor), COL1A1 (Collagen Type I Alpha 1), and MYLK (Myosin Light Chain Kinase).
-
Reference Genes (Housekeeping Genes): Select at least two stable reference genes for normalization. The choice of reference genes is cell-type specific and should be validated. Commonly used reference genes include GAPDH, ACTB, B2M, and YWHAZ.[10][11] It is crucial to select reference genes whose expression is not affected by the experimental treatment.[11]
-
Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Amplification and Data Acquisition
-
Run the qPCR plate in a real-time PCR instrument.
-
A typical thermal cycling protocol is:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis (Relative Quantification using the ΔΔCt Method)
-
Calculate the average Ct value for each triplicate.
-
Normalize to the reference gene(s):
-
ΔCt = Ct (target gene) - Ct (average of reference genes)
-
-
Normalize to the control group (vehicle-treated):
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate the fold change in gene expression:
-
Fold Change = 2-ΔΔCt
-
Data Presentation
Summarize the quantitative qPCR data in a table for easy comparison of the effects of different compounds and concentrations.
| Treatment | Concentration (µM) | Target Gene | Average Ct | ΔCt | ΔΔCt | Fold Change (relative to Vehicle) |
| Vehicle (DMSO) | - | ACTA2 | 22.5 | 4.5 | 0 | 1.00 |
| This compound | 1 | ACTA2 | 24.0 | 6.0 | 1.5 | 0.35 |
| This compound | 10 | ACTA2 | 25.5 | 7.5 | 3.0 | 0.13 |
| CCG-100602 | 10 | ACTA2 | 24.8 | 6.8 | 2.3 | 0.20 |
| CCG-203971 | 1 | ACTA2 | 23.5 | 5.5 | 1.0 | 0.50 |
| CCG-257081 | 10 | ACTA2 | 25.0 | 7.0 | 2.5 | 0.18 |
| ... | ... | CTGF | ... | ... | ... | ... |
| ... | ... | COL1A1 | ... | ... | ... | ... |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
By following this guide, researchers can effectively and objectively validate the downstream effects of this compound and its analogs, enabling a clear comparison of their performance and facilitating the selection of the most appropriate compound for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-CCG-1423 and its (S)-enantiomer in the Inhibition of Rho/MRTF-A/SRF Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the (R) and (S) enantiomers of CCG-1423, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor-A (MRTF-A)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes such as gene expression, cell migration, and proliferation, and its dysregulation is implicated in various diseases, including cancer and fibrosis.
CCG-1423 is a small molecule inhibitor that disrupts the nuclear import of MRTF-A, a key coactivator of SRF-mediated transcription.[1] By preventing the nuclear accumulation of MRTF-A, CCG-1423 effectively downregulates the expression of SRF target genes.[2] As a chiral molecule, CCG-1423 exists as two enantiomers, (R)-CCG-1423 and (S)-CCG-1423. This guide delves into the stereospecific differences in their biological efficacy, supported by experimental data.
Quantitative Comparison of Biological Activity
Experimental evidence demonstrates a modest but significant stereospecificity in the inhibitory activity of CCG-1423, with the (S)-enantiomer generally exhibiting higher potency than the (R)-enantiomer.[1]
| Biological Activity | Cell Line | (S)-CCG-1423 | This compound | Racemic CCG-1423 | Reference |
| SRF-mediated Gene Expression (IC50) | NIH3T3 fibroblasts | ~1 µM | >1 µM | ~1 µM | [1] |
| Cell Migration Inhibition | Human skin fibroblasts | More potent inhibition | Less potent inhibition | Intermediate inhibition | [1] |
| Cell Migration Inhibition | B16F10 melanoma cells | More potent inhibition | Less potent inhibition | Intermediate inhibition | [1] |
| Nuclear Import of MRTF-A | B16F10 melanoma cells | More potent blockage | Less potent blockage | Not explicitly stated | [1] |
| Cytotoxicity (MTT Assay) | Not specified | Slightly lower cytotoxicity | Slightly higher cytotoxicity | Not explicitly stated | [1] |
Signaling Pathway and Mechanism of Action
The RhoA signaling pathway plays a pivotal role in regulating the subcellular localization of MRTF-A. In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with G-actin. Upon RhoA activation, actin polymerization is induced, leading to the dissociation of G-actin from MRTF-A. This unmasks the nuclear localization signal (NLS) of MRTF-A, allowing it to be imported into the nucleus via the importin α/β1 complex.[3] In the nucleus, MRTF-A binds to SRF, a transcription factor, and co-activates the transcription of target genes involved in cell migration, proliferation, and other cellular processes.[4][5]
CCG-1423 exerts its inhibitory effect by binding to the N-terminal basic domain of MRTF-A, which contains the NLS.[1][6] This interaction sterically hinders the binding of importin α/β1 to MRTF-A, thereby blocking its nuclear import.[3] Consequently, the transcriptional co-activation of SRF is suppressed. Docking simulations suggest that the (S)-enantiomer of CCG-1423 forms a more stable complex with the N-terminal basic domain of MRTF-A compared to the (R)-enantiomer, providing a molecular basis for its enhanced inhibitory activity.[1][6]
Figure 1. Rho/MRTF-A/SRF signaling and CCG-1423 inhibition.
Experimental Protocols
The following are summaries of the key experimental protocols used to compare the enantiomers of CCG-1423.
SRF-mediated Gene Expression Assay
-
Cell Culture and Transfection: NIH3T3 fibroblasts are cultured in appropriate media. Cells are co-transfected with a serum response element (SRE)-luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After transfection, cells are serum-starved and then treated with various concentrations of this compound, (S)-CCG-1423, or racemic CCG-1423.
-
Luciferase Assay: Following treatment, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The SRE-luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Cell Migration Assay (Wound Healing Assay)
-
Cell Culture and Monolayer Formation: Human skin fibroblasts or B16F10 melanoma cells are grown to confluence in culture plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of the CCG-1423 enantiomers.
-
Image Acquisition: Images of the wound are captured at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).
-
Data Analysis: The area of the wound is measured at each time point, and the rate of cell migration is calculated as the percentage of wound closure over time.
Figure 2. Wound healing assay workflow.
Immunofluorescence Staining for MRTF-A Localization
-
Cell Culture and Treatment: B16F10 melanoma cells are seeded on coverslips and treated with the respective CCG-1423 enantiomers.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against MRTF-A, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye such as DAPI.
-
Imaging: The subcellular localization of MRTF-A is visualized using a fluorescence microscope.
-
Analysis: The nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A is quantified to determine the extent of nuclear import.
Conclusion
The available data consistently indicate that the (S)-enantiomer of CCG-1423 is the more potent inhibitor of the Rho/MRTF-A/SRF signaling pathway compared to the (R)-enantiomer.[1] This enhanced activity of (S)-CCG-1423 is attributed to its more stable binding to the nuclear localization signal of MRTF-A, leading to a more effective blockade of its nuclear import.[1][6] While the difference in potency is modest, it is statistically significant and should be a key consideration for researchers designing experiments or developing therapeutics targeting this pathway. For applications requiring maximal inhibition of MRTF-A/SRF-mediated processes, the use of the purified (S)-enantiomer is recommended.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 3. apexbt.com [apexbt.com]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Rho Pathway: A Comparative Guide to (R)-CCG-1423 Specificity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. This guide provides a detailed comparison of (R)-CCG-1423, a selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, with other commonly used Rho pathway inhibitors. By presenting supporting experimental data, detailed protocols, and clear visual representations of the signaling cascades, this document aims to facilitate an informed assessment of this compound's specificity and its utility in research and drug discovery.
Executive Summary
The Rho family of small GTPases are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell migration, and gene transcription. Their dysregulation is implicated in various diseases, most notably cancer. This compound has emerged as a valuable tool for dissecting the transcriptional outputs of the Rho pathway. Unlike many other Rho pathway inhibitors that target upstream kinases, this compound acts downstream, specifically inhibiting the MRTF-A/SRF-mediated gene transcription. This guide will objectively compare the specificity and mechanism of action of this compound with established Rho-associated kinase (ROCK) inhibitors, Y-27632 and Fasudil.
Mechanism of Action: A Tale of Two Targets
The specificity of a small molecule inhibitor is intrinsically linked to its mechanism of action. This compound and the comparator compounds, Y-27632 and Fasudil, modulate the Rho pathway at distinct points, leading to different biological consequences and off-target effect profiles.
This compound acts downstream of Rho activation by preventing the nuclear localization of the MRTF-A, a key co-activator of SRF.[1][2] This inhibition is stereospecific, with the (S)-enantiomer of CCG-1423 demonstrating significantly higher potency in blocking MRTF-A/SRF-mediated gene expression and cell migration.[3] this compound does not directly inhibit the kinase activity of ROCK.[4]
Y-27632 and Fasudil , in contrast, are ATP-competitive inhibitors of the Rho-associated kinases, ROCK1 and ROCK2.[5][6] These kinases are direct effectors of active RhoA and play a central role in regulating actomyosin contractility and stress fiber formation.
Below is a graphical representation of the Rho signaling pathway, highlighting the distinct points of intervention for these inhibitors.
Figure 1: Rho Signaling Pathway and Inhibitor Targets. This diagram illustrates the distinct mechanisms of action of this compound and ROCK inhibitors.
Quantitative Comparison of Inhibitor Specificity
An objective assessment of an inhibitor's specificity relies on quantitative data from well-defined experimental systems. The following tables summarize the available data for this compound and its alternatives.
Table 1: On-Target Potency of Rho Pathway Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| (S)-CCG-1423 | MRTF-A/SRF Pathway | SRF-RE Luciferase Assay | More potent than this compound | [3] |
| This compound | MRTF-A/SRF Pathway | SRF-RE Luciferase Assay | Less potent than (S)-CCG-1423 | [3] |
| CCG-1423 (racemic) | RhoA/C Signaling | SRF-RE Luciferase Reporter | IC50 = 1.5 µM | [7] |
| Y-27632 | ROCK1 | In vitro Kinase Assay | Ki = 220 nM | [8] |
| Y-27632 | ROCK2 | In vitro Kinase Assay | Ki = 300 nM | [8] |
| Fasudil | ROCK | In vitro Kinase Assay | Ki = 330 nM | [6] |
Table 2: Off-Target Effects and Specificity Profile
| Inhibitor | Off-Target(s) | Assay Type | Observations | Reference |
| CCG-1423 | ROCK | In vitro Kinase Assay | Does not inhibit ROCK activity. | [4] |
| Y-27632 | Other Kinases | Kinase Profiling | Non-selective against 4 out of 25 tested kinases. | [9] |
| Fasudil | PKA, PKG, PKC, MLCK | Kinase Profiling | Inhibits other kinases besides ROCK. |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial.
MRTF-A/SRF Luciferase Reporter Assay
This assay is fundamental for assessing the activity of inhibitors targeting the transcriptional output of the Rho pathway.
Objective: To quantify the inhibitory effect of a compound on Rho-mediated gene transcription.
Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a serum response element (SRE) and a constitutively active form of a Rho pathway activator (e.g., Gα12). Inhibition of the Rho pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate HEK293 or other suitable cells in a 96-well plate.
-
Co-transfect cells with an SRF-RE-luciferase reporter plasmid and a constitutively active Gα12 expression plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, replace the medium with serum-free medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for compound activity and luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Figure 2: SRF Reporter Assay Workflow. A simplified flowchart of the experimental steps for assessing inhibitors of MRTF-A/SRF-mediated transcription.
In Vitro Kinase Assay (for ROCK inhibitors)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the IC50 or Ki of an inhibitor against a purified kinase.
Principle: A purified active kinase (e.g., ROCK1 or ROCK2) is incubated with its substrate (e.g., a peptide or protein) and ATP in the presence of a test compound. The amount of phosphorylated substrate is then quantified, typically using methods like radioactivity (32P-ATP), fluorescence, or antibody-based detection (ELISA).
Protocol Outline:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer containing buffer salts, MgCl2, and DTT.
-
Dilute the purified active ROCK kinase and its substrate to the desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., Y-27632, Fasudil).
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value. The Ki can be determined by performing the assay at different ATP concentrations.
-
Figure 3: In Vitro Kinase Assay Workflow. A general outline for determining the direct inhibitory activity of compounds against purified kinases.
Discussion and Conclusion
The assessment of this compound's specificity reveals a distinct profile compared to the ROCK inhibitors Y-27632 and Fasudil. Its mechanism of action, downstream of Rho activation at the level of MRTF-A/SRF-mediated transcription, provides a more targeted approach to studying the transcriptional consequences of Rho signaling, without directly affecting the diverse cellular processes regulated by ROCK kinases.
The stereospecificity of CCG-1423, with the (S)-enantiomer being more potent, underscores the importance of considering chiral forms in drug development and experimental design. While direct, comprehensive kinase profiling data for this compound is limited, its lack of ROCK inhibition and well-defined downstream target suggest a higher degree of specificity for the MRTF-A/SRF pathway compared to the broader kinase inhibition profiles of Y-27632 and Fasudil.
For researchers investigating the transcriptional roles of the Rho pathway, this compound and its more active (S)-enantiomer offer a valuable tool with a distinct advantage in specificity over traditional ROCK inhibitors. However, as with any small molecule inhibitor, careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for the robust interpretation of results. This guide provides the foundational information to aid in the selection and application of this compound for the precise interrogation of Rho-mediated gene transcription.
References
- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Effects of the Rho-kinase inhibitors, Y-27632 and fasudil, on the corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of (R)-CCG-1423
(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cell proliferation, migration, and differentiation. Its dysregulation is implicated in numerous diseases, most notably cancer. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to assist researchers in its application.
Mechanism of Action: Targeting the Rho/MRTF/SRF Pathway
This compound exerts its effects by disrupting the transcriptional activity mediated by the SRF. It acts downstream of RhoA, a small GTPase, and its effector, the MRTF-A (also known as MKL1).[1] Under basal conditions, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon RhoA activation, actin polymerization reduces the pool of G-actin, leading to the release and nuclear translocation of MRTF-A. In the nucleus, MRTF-A acts as a coactivator for SRF, driving the transcription of target genes involved in cell motility, proliferation, and survival.[1] this compound is understood to interfere with the nuclear import of MRTF-A, thereby preventing the formation of the MRTF-A/SRF transcriptional complex.[2]
Below is a diagram illustrating the signaling pathway and the point of inhibition by this compound.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
In Vitro Effects of this compound
This compound has been demonstrated to exert a range of effects on various cancer cell lines in vitro, primarily through the inhibition of proliferation, DNA synthesis, cell invasion, and the induction of apoptosis.
Quantitative Data Summary
| Cell Line | Assay | Effect | IC50 / Concentration | Citation |
| PC-3 (Prostate Cancer) | LPA-stimulated DNA Synthesis (BrdU) | Inhibition | Potent inhibition at <1 µmol/L | [3] |
| PC-3 (Prostate Cancer) | Cell Proliferation (WST-1) | Inhibition | IC50 of ~1 µM with 30 µM LPA | [4] |
| PC-3 (Prostate Cancer) | Matrigel Invasion | Inhibition | 71% inhibition at 10 µM | [4] |
| A375M2 (Melanoma, RhoC-overexpressing) | Cell Growth | Inhibition | Nanomolar concentrations | [3] |
| SK-Mel-147 (Melanoma, RhoC-overexpressing) | Cell Growth | Inhibition | Nanomolar concentrations | [3] |
| A375 (Melanoma, low RhoC) | Cell Growth | Less active | Micromolar concentrations | [3] |
| SK-Mel-28 (Melanoma, low RhoC) | Cell Growth | Less active | Micromolar concentrations | [3] |
| A375M2 (Melanoma, RhoC-overexpressing) | Apoptosis (Caspase-3 activity) | Selective stimulation | 3 µM | [5] |
| HmVEC (Endothelial Cells) | Cord Formation | Inhibition | Significant reduction starting at 1 µM | [2] |
In Vivo Effects of this compound
The in vivo efficacy of this compound has been evaluated in preclinical animal models, demonstrating its potential therapeutic utility in diseases beyond cancer.
Quantitative Data Summary
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Citation |
| Mice | High-Fat Diet-Induced Obesity | 0.15 mg/kg, i.p. daily for 2 weeks | Improved glucose tolerance and reduced insulin levels. | [4] |
| Zebrafish Embryos | Developmental Angiogenesis | Not specified | Abrogated sprouting angiogenesis. | [6] |
| Mouse | Aortic Segment Sprouting (ex vivo) | 5 µM | Nearly complete abrogation of endothelial cell sprouting. | [6] |
| Mice | Pharmacokinetics | Single intraperitoneal administration | Reached maximal concentration in plasma and brain at 0.5 h, maintained for up to 15 h. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the transcriptional activity of the Rho/MRTF/SRF pathway.
Caption: Workflow for the SRE Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or PC-3) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an SRE-luciferase reporter plasmid and a plasmid expressing a constitutively active form of Gα12 or Gα13 to stimulate the Rho pathway. A Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.[8][9]
-
Serum Starvation: After 4-6 hours of transfection, replace the medium with a serum-free medium to reduce basal signaling.
-
Treatment: After 16-24 hours of serum starvation, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Proliferation (WST-1) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in their complete growth medium.[10]
-
Treatment: After cell attachment (typically overnight), replace the medium with a medium containing the desired concentrations of this compound and any necessary stimulants (e.g., 30 µmol/L LPA).[10]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 8 days, with fresh medium and compounds added at day 5).[10]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the vehicle-treated control.
DNA Synthesis (BrdU Incorporation) Assay
This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the WST-1 assay.[5]
-
BrdU Labeling: During the final 2-24 hours of the treatment period, add BrdU labeling solution to each well.[1][11]
-
Fixation and Denaturation: Remove the labeling solution, fix the cells, and denature the DNA to expose the incorporated BrdU.[1]
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).[1]
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the colorimetric or fluorescent signal using a microplate reader.[5]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Matrigel Invasion Assay
This assay assesses the invasive potential of cells by their ability to migrate through a layer of reconstituted basement membrane (Matrigel).
Caption: Workflow for the Matrigel Invasion Assay.
Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of a transwell insert and incubate at 37°C for at least 1 hour to allow it to gel.[12]
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[12]
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields and calculate the average.
Mouse Xenograft Model
This in vivo model is used to assess the effect of this compound on tumor growth.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.[13]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Then, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion
This compound is a valuable research tool for investigating the roles of the Rho/MRTF/SRF signaling pathway in various physiological and pathological processes. Its potent inhibitory effects on cancer cell proliferation and invasion in vitro, coupled with its demonstrated efficacy in preclinical in vivo models of diabetes and angiogenesis, highlight its potential as a lead compound for drug development. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted activities of this compound.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BrdU Incorporation Assay. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 10. selleckchem.com [selleckchem.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. snapcyte.com [snapcyte.com]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
validation of (R)-CCG-1423's anti-migratory effects in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-migratory effects of (R)-CCG-1423 with other alternative inhibitors of the Rho/MRTF-A/SRF signaling pathway in various cancer types. The information is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is the R-enantiomer of the small molecule inhibitor CCG-1423, which targets the RhoA/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF)-mediated transcriptional pathway.[1] This pathway is a critical regulator of cytoskeletal dynamics, cell adhesion, and motility. In many cancers, the RhoA pathway is hyperactivated, leading to increased cell migration and invasion, which are key steps in metastasis.[2] this compound exerts its anti-migratory effects by disrupting the interaction between MRTF-A and its importin, preventing its nuclear translocation and subsequent activation of SRF-dependent transcription of genes involved in cell motility.
Comparative Analysis of Anti-Migratory Effects
The following tables summarize the quantitative data on the anti-migratory effects of this compound and its alternatives in different cancer cell lines. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Cancer Cell Migration and Invasion
| Compound | Cancer Type | Cell Line | Assay Type | Concentration/IC50 | Observed Effect | Citation |
| This compound | Melanoma | B16F10 | Migration Assay | 10 µM | Less potent inhibition compared to (S)-isomer | [3][4] |
| (S)-CCG-1423 | Melanoma | B16F10 | Migration Assay | 10 µM | Significantly higher inhibitory potency than (R)-isomer | [3][4] |
| CCG-1423 (racemic) | Prostate Cancer | PC-3 | Invasion Assay (Matrigel) | 10 µM | 71% inhibition of invasion | [5] |
| CCG-1423 (racemic) | Prostate Cancer | PC-3 | SRE-Luciferase Reporter | IC50 = 1.5 µM | Inhibition of Rho-pathway signaling | [5] |
| CCG-203971 | Prostate Cancer | PC-3 | Migration (Scratch Wound) | IC50 = 4.2 µM | Inhibition of cell migration | [6] |
| Fasudil | Prostate Cancer | PC3, DU145 | Migration (Transwell) | 1/4 of IC50 (IC50 not specified for migration) | Significant reduction in migrated cells | |
| Fasudil | Prostate Cancer | PC3, DU145 | Proliferation (MTT) | IC50 ≈ 40-80 µM | Inhibition of cell proliferation |
Table 2: Effects on Rho/MRTF-A/SRF Pathway Activity
| Compound | Cell Line | Assay Type | Concentration | Effect on Pathway | Citation |
| CCG-1423 (racemic) | PC-3 | SRE.L-driven Luciferase | 10 µM | Blocks transcription stimulated by RhoA-G14V and MKL1 | [1] |
| (S)-CCG-1423 | NIH3T3 | SRF Reporter Assay | 10 µM | More potent reduction in SRF activity than (R)-isomer | [4] |
| This compound | NIH3T3 | SRF Reporter Assay | 10 µM | Less potent reduction in SRF activity than (S)-isomer | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing anti-migratory effects.
Experimental Protocols
Transwell Migration Assay (Boyden Chamber)
This protocol is adapted for assessing the anti-migratory effects of this compound on prostate cancer cells (e.g., PC-3).[7][8][9]
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
PC-3 prostate cancer cells
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
Serum-free medium
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture PC-3 cells to 80-90% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Chamber Preparation: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: In the cell suspension, add the desired concentrations of this compound or alternative inhibitors. Include a vehicle control (e.g., DMSO).
-
Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in Crystal Violet solution for 10-15 minutes.
-
Washing: Gently wash the insert in water to remove excess stain.
-
Quantification: Allow the membrane to air dry. Count the number of migrated cells in several random fields of view using a light microscope. Calculate the average number of migrated cells per field for each condition.
Wound Healing (Scratch) Assay
This protocol is suitable for evaluating the anti-migratory effects of this compound on melanoma cells (e.g., B16F10).[10][11]
Materials:
-
6-well or 12-well tissue culture plates
-
B16F10 melanoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
This compound and other inhibitors
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip. Create a straight line across the center of the well.
-
Washing: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing the desired concentrations of this compound or alternative inhibitors. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound at multiple defined locations along the scratch.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.
-
Quantification: Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Conclusion
This compound is a validated inhibitor of cancer cell migration, acting through the Rho/MRTF-A/SRF pathway. Comparative data suggests that its stereoisomer, (S)-CCG-1423, may exhibit greater potency in certain contexts. Other compounds such as CCG-203971 also show promise as anti-migratory agents targeting the same pathway. The choice of inhibitor will depend on the specific cancer type and experimental goals. The provided protocols offer a starting point for researchers to further validate and compare the anti-migratory effects of these compounds in their own experimental systems. Further head-to-head comparative studies are needed to establish a more definitive ranking of the potency of these inhibitors across a broader range of cancer types.
References
- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. protocols.io [protocols.io]
- 10. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wound healing assay | Abcam [abcam.com]
Unveiling the Molecular Target: A Guide to Confirming MKL1's Role in the Mechanism of (R)-CCG-1423
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate Megakaryoblastic Leukemia 1 (MKL1) as the direct target of the Rho/MKL1/SRF pathway inhibitor, (R)-CCG-1423. We present supporting data, detailed experimental protocols, and a comparative look at alternative compounds, offering a complete resource for investigating this critical signaling axis.
This compound is a potent small-molecule inhibitor of the RhoA/MKL1/Serum Response Factor (SRF) signaling pathway, which plays a crucial role in cell proliferation, migration, and gene expression.[1][2][3] Understanding the precise molecular mechanism of this inhibitor is paramount for its development as a therapeutic agent. This guide focuses on the experimental evidence confirming that this compound directly targets MKL1, a transcriptional coactivator, by preventing its nuclear import.
Mechanism of Action: this compound Sequesters MKL1 in the Cytoplasm
The central mechanism of this compound involves its direct binding to the N-terminal basic domain of MKL1, which functions as a nuclear localization signal (NLS).[4] This interaction sterically hinders the binding of MKL1 to importin α/β1, the nuclear import receptor complex.[2][4] Consequently, MKL1 is retained in the cytoplasm, preventing its translocation to the nucleus where it would otherwise co-activate SRF-mediated transcription of target genes.[3][5][6]
This inhibitory action has been shown to be specific, as this compound does not interfere with the binding of G-actin to MKL1, another key regulatory interaction in this pathway.[4]
Supporting Experimental Data
The following tables summarize the quantitative data from key experiments that have solidified the role of MKL1 as the target of this compound and provide a comparison with its analogs.
Table 1: In Vitro Inhibition of MKL1/SRF-Mediated Transcription
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | SRE-Luciferase | PC-3 | 1.5 | [7][8] |
| This compound | SRE-Luciferase | HEK293T | ~1.0 | |
| CCG-203971 | SRE-Luciferase | PC-3 | 0.38 | |
| CCG-100602 | SRE-Luciferase | PC-3 | 9.8 |
Table 2: Inhibition of Cancer Cell Growth and Migration
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Cell Growth (LPA-induced) | PC-3 | 1.0 | [7][8] |
| This compound | Cell Migration (Wound Healing) | PC-3 | ~5.0 | |
| CCG-203971 | Cell Migration (Wound Healing) | PC-3 | 4.2 | [9] |
Key Experimental Protocols
Detailed methodologies for the cornerstone experiments used to elucidate the MKL1-(R)-CCG-1423 interaction are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the MKL1/SRF complex.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T or PC-3 cells in 96-well plates at a density of 5 x 104 cells/well.
-
Co-transfect cells with a firefly luciferase reporter plasmid under the control of a Serum Response Element (SRE) promoter (e.g., pGL4.33[luc2P/SRE/Hygro]) and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Induction of MKL1/SRF Pathway:
-
After 1-2 hours of compound pre-treatment, stimulate the cells with an activator of the RhoA pathway, such as lysophosphatidic acid (LPA) or by co-transfection with a constitutively active RhoA mutant.
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of SRE-luciferase activity for each concentration of the compound and determine the IC50 value.
-
CCG-1423-Sepharose Pull-Down Assay
This affinity chromatography-based assay demonstrates the direct binding of this compound to MKL1.
Protocol:
-
Preparation of CCG-1423-Sepharose Beads:
-
Covalently couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Block any remaining active sites on the beads.
-
-
Cell Lysate Preparation:
-
Prepare whole-cell lysates from cells overexpressing tagged MKL1 (e.g., FLAG-MKL1) or from cells with endogenous MKL1.
-
-
Pull-Down:
-
Incubate the cell lysate with the CCG-1423-Sepharose beads or control (unconjugated) Sepharose beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with a suitable lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-MKL1 or anti-tag antibody.
-
Co-Immunoprecipitation (Co-IP) of MKL1 and Importin
This assay is used to show that this compound disrupts the interaction between MKL1 and the importin nuclear transport machinery.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) and treat with this compound or a vehicle control for a specified period.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against MKL1 or importin β1 overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against both MKL1 and importin β1 to assess their co-precipitation. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
Visualizing the Mechanism and Experimental Workflow
To further clarify the signaling pathway and experimental logic, the following diagrams are provided.
Caption: MKL1 Signaling and this compound Inhibition.
Caption: Experimental Workflow for Target Validation.
Comparison with Alternative MKL1/SRF Pathway Inhibitors
While this compound and its analogs like CCG-203971 are well-characterized, other compounds targeting the MKL1/SRF pathway are emerging. A broader understanding of these alternatives is crucial for selecting the appropriate tool compound for specific research questions.
Table 3: Comparison of MKL1/SRF Pathway Inhibitors
| Inhibitor | Mechanism of Action | Reported Effects | Key Advantages |
| This compound | Inhibits MKL1 nuclear import by binding to its NLS | Potent inhibitor of cancer cell migration and fibrosis | Well-characterized, commercially available |
| CCG-203971 | Similar to this compound; analog with improved properties | More potent in inhibiting cell migration than this compound | Improved in vivo tolerability |
| CCG-222740 | Likely similar to this compound | Reduces and delays subconjunctival scarring in a glaucoma surgery model | Demonstrated efficacy in an in vivo fibrosis model |
| Small Molecule Inhibitors of MKL1-SRF Interaction | Disrupt the protein-protein interaction between MKL1 and SRF in the nucleus | In development; aim to block downstream gene transcription | Potentially more specific for the MKL1-SRF axis |
| Allosteric MKL1 Inhibitors | Bind to a site on MKL1 other than the NLS or SRF-binding domain to induce a conformational change that inhibits its function | Theoretical; could offer a novel mechanism of inhibition | May overcome resistance mechanisms associated with active site inhibitors |
This guide provides a foundational understanding and practical framework for researchers investigating the role of MKL1 in the mechanism of this compound. The provided data, protocols, and comparisons with alternative inhibitors will aid in the design of robust experiments to further probe this important signaling pathway and its therapeutic potential.
References
- 1. Allosteric inhibition of antiapoptotic MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 5. Non-canonical hedgehog pathway activation by MKL1/SRF promotes drug-resistance in basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Megakaryoblastic Leukemia 1, a Potent Transcriptional Coactivator for Serum Response Factor (SRF), Is Required for Serum Induction of SRF Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-CCG-1423
Essential safety and logistical information for researchers, scientists, and drug development professionals working with the Rho/SRF pathway inhibitor, (R)-CCG-1423. This guide provides immediate, procedural, and step-by-step guidance for safe handling, personal protective equipment (PPE) selection, and disposal, ensuring the integrity of your research and the safety of laboratory personnel.
While some suppliers classify this compound as a non-hazardous chemical for shipping purposes, it is a potent, biologically active small molecule inhibitor.[1] Therefore, adherence to standard laboratory safety protocols is paramount to minimize exposure risk and ensure a safe working environment. One supplier, Merck Millipore, has stated that a safety data sheet (SDS) is not required for this substance under Regulation (EC) No. 1907/2006 (REACH) as it is not classified as a hazardous substance.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various handling procedures.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Latex (Double-gloving recommended) | Safety glasses with side shields or goggles | Standard Lab Coat | N95 respirator if handling large quantities or if aerosolization is possible |
| Solution Preparation | Chemical Fume Hood | Nitrile or Latex | Safety glasses with side shields or goggles | Standard Lab Coat | Not generally required |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile or Latex | Safety glasses | Standard Lab Coat | Not generally required |
| In Vivo Studies | Ventilated Cage Changing Station | Nitrile or Latex | Safety glasses | Solid-front gown | Not generally required |
| Waste Disposal | Chemical Fume Hood | Nitrile or Latex | Safety glasses with side shields or goggles | Standard Lab Coat | Not generally required |
Operational Plans: From Receipt to Disposal
A clear and concise operational plan ensures consistency and safety throughout the lifecycle of this compound in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is a solid powder and is typically shipped at ambient temperature.[1] For long-term storage, consult the supplier's recommendation, which is typically 2-8°C. Store in a clearly labeled, designated area away from incompatible materials.
Handling Procedures
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear appropriate PPE as outlined in the table above, including double gloves.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after use.
Solution Preparation:
-
This compound is soluble in DMSO.[3]
-
All solution preparation should be conducted in a chemical fume hood.
-
Add the solvent to the solid slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
If the spill is significant, notify your institution's Environmental Health and Safety (EHS) department.
-
For small spills of the solid, gently cover with absorbent paper towels and then wet with a suitable solvent (e.g., ethanol) to prevent dust generation. Carefully wipe up the material and place it in a sealed container for disposal.
-
For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
